molecular formula C8H14O4S2 B041750 Dimethyl 3,3'-dithiodipropionate CAS No. 15441-06-2

Dimethyl 3,3'-dithiodipropionate

Cat. No.: B041750
CAS No.: 15441-06-2
M. Wt: 238.3 g/mol
InChI Key: OSZKBWPMEPEYFU-UHFFFAOYSA-N
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Description

Dimethyl 3,3'-dithiodipropionate is a valuable chemical reagent featuring a central disulfide bridge flanked by ester-functionalized propionate chains. Its primary research application is as a cleavable, homobifunctional crosslinking agent. The compound reacts with nucleophiles, such as primary amines or thiols, via its ester groups to form covalent bridges between molecules or functional groups. The key research value lies in the disulfide bond (-S-S-), which is susceptible to reduction by agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This property allows for the reversible conjugation of biomolecules, enabling applications in the controlled assembly and disassembly of complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)disulfanyl]propanoate
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InChI

InChI=1S/C8H14O4S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OSZKBWPMEPEYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSSCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7065889
Record name Dimethyl 3,3'-dithiodipropionate
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Molecular Weight

238.3 g/mol
Source PubChem
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CAS No.

15441-06-2
Record name Dimethyl 3,3′-dithiobis[propanoate]
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Record name Dimethyl 3,3'-dithiodipropionate
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Record name Propanoic acid, 3,3'-dithiobis-, dimethyl ester
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Record name Dimethyl 3,3'-dithiodipropionate
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Record name Dimethyl 3,3'-dithiobispropionate
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Record name DIMETHYL 3,3'-DITHIODIPROPIONATE
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Foundational & Exploratory

A Comprehensive Technical Guide to Dimethyl 3,3'-dithiodipropionate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3,3'-dithiodipropionate is a disulfide-containing organic compound with significant potential in various scientific domains, particularly in drug development. Its role as an intermediate in the synthesis of novel therapeutic agents, notably as an inhibitor of the human papillomavirus (HPV) E6 oncoprotein, has garnered considerable interest. This document provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, a plausible synthetic protocol, and its mechanism of action in a key biological pathway.

Chemical and Physical Properties

This compound is a pale-yellow oil at room temperature. Its core structure features a disulfide bond, which is a key functional group that dictates much of its chemical reactivity and biological activity. A summary of its key properties is presented below.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 15441-06-2[1]
Molecular Formula C₈H₁₄O₄S₂[1]
Molecular Weight 238.32 g/mol [1][2]
IUPAC Name dimethyl 3,3'-disulfanediyldipropanoate[3]
Synonyms 3,3'-Dithiodipropionic Acid Dimethyl Ester, Dimethyl dithiodipropionate[1][2]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Pale-Yellow Oil[2][4]
Boiling Point 125 °C at 3 mmHg[2][4]
Density 1.22 g/cm³[2][4]
Refractive Index 1.5060-1.5080[2][4]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2][4]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[2][3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
3.706sO-CH₃
2.933t-S-CH₂-
2.749t-CH₂-C=O

Source:[5]

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Possible Fragment
23875.6[M]⁺ (Molecular Ion)
20722.5[M - OCH₃]⁺
17516.0[M - COOCH₃ - S]⁺
118100.0[M - S-CH₂CH₂COOCH₃]⁺
8764.4[CH₂CH₂COOCH₃]⁺
5987.1[COOCH₃]⁺
5589.6[C₄H₇]⁺

Source:[5]

Synthesis Protocol

Reaction Scheme:

2 HS-CH₂CH₂COOCH₃ (Methyl 3-mercaptopropionate) + Oxidizing Agent → CH₃OOCCH₂CH₂-S-S-CH₂CH₂COOCH₃ (this compound)

Materials:

  • Methyl 3-mercaptopropionate

  • An oxidizing agent (e.g., iodine, hydrogen peroxide, or air with a catalyst)

  • An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

  • Sodium bicarbonate solution (for workup)

  • Brine solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve methyl 3-mercaptopropionate in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent to the stirred solution. The addition should be controlled to maintain a low reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development: Inhibition of HPV E6 Oncoprotein

A significant application of this compound is as an intermediate in the synthesis of inhibitors targeting the E6 oncoprotein of high-risk human papillomavirus (HPV) types, such as HPV-16.[4] The E6 oncoprotein plays a critical role in cervical cancer by promoting the degradation of the tumor suppressor protein p53.

The mechanism of E6-mediated p53 degradation involves the formation of a trimeric complex with the cellular ubiquitin ligase E6-associated protein (E6AP).[6][7] E6 acts as an adaptor, bringing E6AP into proximity with p53, leading to the ubiquitination and subsequent proteasomal degradation of p53. By inhibiting the interaction between E6 and E6AP, the degradation of p53 can be prevented, thereby restoring its tumor-suppressive functions. Compounds derived from this compound are being investigated for their potential to disrupt this critical protein-protein interaction.[6]

HPV_E6_Inhibition cluster_0 Normal Cellular Process cluster_1 HPV-Mediated p53 Degradation cluster_2 Therapeutic Intervention p53 p53 Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis Ub Ubiquitin p53->Ub Ubiquitination E6 HPV E6 E6AP E6AP E6->E6AP Binds p53_degradation_complex p53_degradation_complex Proteasome Proteasome Ub->Proteasome Targets for Degradation p53 Degradation Proteasome->Degradation DMDDP_inhibitor This compound -derived Inhibitor DMDDP_inhibitor->E6 Inhibits

Figure 1. Signaling pathway of HPV E6-mediated p53 degradation and its inhibition.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Table 5: Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source:[2][3]

Handling Precautions:

  • Wear protective gloves, clothing, and eye/face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable chemical intermediate with demonstrated relevance in the field of drug discovery, particularly in the development of anticancer agents targeting HPV. A thorough understanding of its fundamental properties, synthesis, and biological mechanism of action is essential for researchers and scientists working in this area. The data and protocols presented in this guide provide a solid foundation for the safe and effective use of this compound in a research and development setting. Further investigation into its derivatives and their therapeutic potential is a promising avenue for future research.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 3,3'-dithiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 3,3'-dithiodipropionate, an important intermediate in the synthesis of potential drugs, including those targeting cervical cancer through inhibition of the human papillomavirus type 16 E6 oncoprotein.[1][2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of 3,3'-dithiodipropionic acid with methanol in the presence of an acid catalyst. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: Fischer Esterification

A detailed procedure for the synthesis of the related diethyl ester suggests a similar process for the methyl ester.[3] The following is a representative protocol for the synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,3'-dithiodipropionic acid (1 equivalent), methanol (a large excess, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is then removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to obtain pure this compound as a pale-yellow oil.[1]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValueReference
Molecular FormulaC8H14O4S2[1][4][5]
Molecular Weight238.32 g/mol [1][5]
Boiling Point125 °C / 3 mmHg[1][2]
Density1.22 g/cm³[1][2]
Refractive Index1.5060-1.5080[1][2]
AppearancePale-Yellow Oil[1]
Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.706s6H-OCH₃
2.933t4H-S-CH₂-
2.749t4H-CH₂-C=O

Solvent: CDCl₃, Frequency: 400 MHz[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
171.9C=O
51.9-OCH₃
34.3-S-CH₂-
33.8-CH₂-C=O

Solvent: CDCl₃[4]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~1735C=O stretch (Ester)
~2950C-H stretch (Aliphatic)
~1440C-H bend (Aliphatic)
~1170C-O stretch (Ester)

Sample Preparation: Liquid film[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/zInterpretation
238[M]⁺ (Molecular Ion)
207[M - OCH₃]⁺
175[M - COOCH₃]⁺
118[M - S-CH₂-CH₂-COOCH₃]⁺

Ionization Method: Electron Ionization (EI)[6]

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the synthesis and characterization workflows.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant1 3,3'-Dithiodipropionic Acid Reflux Reflux Reactant1->Reflux Reactant2 Methanol Reactant2->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Evaporation1 Remove Excess Methanol Reflux->Evaporation1 Cooling Extraction Dissolve in Organic Solvent & Wash Evaporation1->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation2 Evaporate Solvent Drying->Evaporation2 Purification Vacuum Distillation or Column Chromatography Evaporation2->Purification Crude Product Product This compound Purification->Product Pure Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Dimethyl 3,3'-dithiodipropionate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Proton and Carbon Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight and Fragmentation MS->MS_Data Confirmation Structural Confirmation and Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

References

An In-depth Technical Guide to Dimethyl 3,3'-dithiodipropionate (CAS 15441-06-2): A Versatile Tool in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Multifunctional Molecule

Dimethyl 3,3'-dithiodipropionate is a chemical compound that features a central disulfide bridge flanked by two propionate methyl ester groups.[1] This unique structure makes it a valuable tool for researchers and drug development professionals, primarily serving as a cleavable homobifunctional crosslinking agent.[1] The presence of the disulfide bond (-S-S-) is key to its functionality, as it can be readily cleaved under reducing conditions, for example, by using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This characteristic allows for the reversible linkage of molecules, a property that is highly advantageous in a variety of applications, from stabilizing protein structures to engineering sophisticated drug delivery systems.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The compound is typically a pale-yellow oil.[2] Key quantitative properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C8H14O4S2
Molecular Weight 238.32 g/mol [3]
CAS Number 15441-06-2
Boiling Point 125 °C at 3 mmHg
Density ~1.22 g/cm³
Refractive Index 1.5060-1.5080
Solubility Slightly soluble in Chloroform and Ethyl Acetate
Storage Temperature 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon)[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.[5]

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides valuable context for its chemistry. A common method for preparing related thioethers involves the reaction of methyl acrylate with a sulfur source. For instance, N,N'-dimethyl-3,3'-dithiodipropionamide, a derivative, can be synthesized from 3,3'-dithiopropionic acid alkyl ester and an alkylamine in a polar solvent.[6] A general representation of the synthesis of a dithiodipropionate derivative is the reaction of 3,3'-dithiodipropionic acid with an alcohol in the presence of an acid catalyst.[7]

The following DOT script illustrates a generalized workflow for the synthesis and purification of a dithiodipropionate ester.

G Reactants 3,3'-Dithiodipropionic Acid + Methanol Reaction Esterification Reaction (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) Catalyst->Reaction Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Extraction Solvent Extraction (e.g., with Ethyl Acetate) Workup->Extraction Drying Drying of Organic Layer (e.g., over Na2SO4) Extraction->Drying Purification Purification (e.g., Column Chromatography or Distillation) Drying->Purification Product This compound Purification->Product

Generalized synthesis workflow for a dithiodipropionate ester.

Characterization of the final product is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and purity.

Applications in Research and Drug Development

The unique properties of this compound and its more reactive derivatives, such as the imidoester (DTBP) and N-hydroxysuccinimide (NHS) ester (DSP), have led to their use in several key areas:

Crosslinking of Collagen for Biomaterials

In the field of biomaterials, crosslinking agents are crucial for enhancing the mechanical properties and durability of materials like collagen. Dimethyl 3,3'-dithiobispropionimidate (DTBP), a derivative of this compound, has been investigated as a novel crosslinking reagent for collagen.[2] Studies have shown that treatment with DTBP can significantly increase the shrinkage temperature of collagen, indicating enhanced thermal stability.[2]

Quantitative Data on DTBP-Crosslinked Collagen:

ParameterValueComparison (GTA-treated)
Increase in Shrinkage Temperature 22 °C-
Crosslinks per Mole of Collagen 1013
Tensile Strength LowerHigher
Extensibility HigherLower
Resistance to Collagenase ResistantResistant
Biocompatibility More biocompatibleLess biocompatible

Data sourced from a study comparing DTBP and Glutaraldehyde (GTA) treated collagen.[2]

Experimental Protocol for Collagen Crosslinking:

A general protocol for crosslinking collagen with a diimidoester like DTBP involves the following steps:

  • Collagen Preparation: Purified collagen is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Crosslinker Solution Preparation: A fresh solution of the crosslinking agent is prepared in an appropriate solvent.

  • Reaction: The crosslinker solution is added to the collagen solution and allowed to react for a specific time at a controlled temperature.

  • Quenching: The reaction is stopped by adding a quenching agent that reacts with the excess crosslinker.

  • Purification: The crosslinked collagen is purified to remove unreacted crosslinker and byproducts, often through dialysis.

  • Characterization: The resulting crosslinked collagen is characterized for its physical and mechanical properties.

The following diagram illustrates the general workflow for a collagen crosslinking experiment.

G Start Purified Collagen Solution Add_Crosslinker Addition of DTBP Solution Start->Add_Crosslinker Reaction Crosslinking Reaction (Controlled Temp. & Time) Add_Crosslinker->Reaction Quench Quenching of Reaction Reaction->Quench Purify Purification (e.g., Dialysis) Quench->Purify Characterize Characterization (Mechanical & Thermal Analysis) Purify->Characterize End Crosslinked Collagen Scaffold Characterize->End

Workflow for collagen crosslinking with DTBP.
Redox-Responsive Drug Delivery Systems

A significant application of this compound lies in the development of "smart" drug delivery systems that can release their therapeutic payload in response to specific biological cues.[8][9] The disulfide bond is stable in the bloodstream but can be cleaved in the reducing environment found inside cells, particularly cancer cells, which have a high concentration of glutathione (GSH).[9][10] This allows for targeted drug release at the site of action, potentially increasing therapeutic efficacy while reducing side effects.[10]

These systems often involve the synthesis of nanoparticles or micelles where the drug is either encapsulated or chemically conjugated to a polymer backbone via a disulfide linker derived from this compound.[11]

Experimental Protocol for Preparation of Redox-Responsive Nanoparticles:

A representative protocol for creating doxorubicin (DOX)-loaded redox-responsive nanoparticles is as follows:

  • Synthesis of Drug Conjugate: The drug (e.g., DOX) is chemically modified with a derivative of 3,3'-dithiodipropionic acid to introduce the disulfide linkage.[11]

  • Polymer Conjugation: The drug-linker conjugate is then attached to a polymer, often a block copolymer like PEG-b-PLL (poly(ethylene glycol)-b-poly(L-lysine)).[11]

  • Nanoparticle Formulation: The resulting polymer-drug conjugate self-assembles into nanoparticles in an aqueous solution. Hydrophobic drugs can also be encapsulated within the core of these nanoparticles during their formation.[11]

  • Purification and Characterization: The nanoparticles are purified, typically by dialysis, and characterized for their size, surface charge (zeta potential), drug loading capacity, and encapsulation efficiency.[12]

Quantitative Data for a Representative Redox-Responsive Nanoparticle System:

ParameterValue
Drug Loading Capacity (%) Varies depending on formulation
Encapsulation Efficiency (%) Can be as high as 98% for some formulations
Particle Size (nm) Typically in the range of 100-200 nm
Zeta Potential (mV) Can be engineered to be negative at physiological pH and positive at acidic tumor pH
Cumulative Drug Release (at 48h, 10 mM GSH) Can reach up to 77%
Cumulative Drug Release (at 48h, low GSH) Significantly lower, e.g., ~34%

Data compiled from representative studies on redox-responsive drug delivery systems.

The diagram below illustrates the principle of redox-responsive drug release.

G Nanoparticle Drug-Loaded Nanoparticle (with Disulfide Linker) Cell Target Cell (e.g., Cancer Cell) Nanoparticle->Cell Internalization Cellular Uptake (Endocytosis) Cell->Internalization Redox_Environment High Intracellular GSH Concentration Internalization->Redox_Environment Cleavage Disulfide Bond Cleavage Redox_Environment->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Mechanism of redox-responsive drug release.

Doxorubicin, a commonly used anticancer drug in these systems, is known to induce apoptosis in cancer cells through its interaction with DNA and the generation of reactive oxygen species. This process often involves the activation of the p53 signaling pathway, which in turn can lead to cell cycle arrest and programmed cell death.[13] The targeted delivery of doxorubicin via redox-responsive nanoparticles can enhance its efficacy by ensuring it reaches its intracellular target.

The following diagram depicts a simplified representation of the p53 signaling pathway activated by doxorubicin.

G DOX Doxorubicin (Released from Nanoparticle) DNA_Damage DNA Damage DOX->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation p21_Expression p21 Expression p53_Activation->p21_Expression Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest

Simplified p53 signaling pathway activated by doxorubicin.
Probing Protein-Protein Interactions in Proteomics

Derivatives of this compound, such as dithiobis(succinimidyl propionate) (DSP), are widely used in proteomics to study protein-protein interactions.[14] DSP is a homobifunctional crosslinker with N-hydroxysuccinimide (NHS) esters at both ends, which react with primary amines (e.g., the side chain of lysine residues) in proteins.[14] The disulfide bond in the spacer arm allows for the cleavage of the crosslinked proteins, which simplifies their analysis by mass spectrometry.[15]

Experimental Workflow for Protein Crosslinking with DSP:

The general workflow for a protein crosslinking experiment using DSP for mass spectrometry analysis involves several key steps:

  • Crosslinking: The purified protein or protein complex is incubated with DSP to form covalent crosslinks between interacting proteins.[14]

  • Quenching: The reaction is stopped by adding a buffer containing primary amines (e.g., Tris or glycine) to quench the excess DSP.[14]

  • Proteolytic Digestion: The crosslinked proteins are digested with a protease, such as trypsin, to generate a mixture of peptides.

  • Mass Spectrometry Analysis: The peptide mixture is analyzed by mass spectrometry. The presence of crosslinked peptides provides information about which amino acid residues were in close proximity in the original protein structure. The cleavable nature of the disulfide bond aids in the identification of the crosslinked peptides.[15]

The following diagram outlines the workflow for a crosslinking mass spectrometry experiment.

G Protein_Complex Protein Complex Add_DSP Add DSP Crosslinker Protein_Complex->Add_DSP Crosslinking Crosslinking Reaction Add_DSP->Crosslinking Quench Quench Reaction Crosslinking->Quench Digestion Proteolytic Digestion (e.g., Trypsin) Quench->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of Crosslinked Peptides) LC_MS->Data_Analysis Structure_Info Protein Interaction & Structural Information Data_Analysis->Structure_Info

Workflow for crosslinking mass spectrometry.

Conclusion

This compound and its derivatives are powerful and versatile tools in the hands of researchers and drug development professionals. Their key feature, the cleavable disulfide bond, enables a wide range of applications, from the creation of more biocompatible and mechanically robust biomaterials to the design of sophisticated, targeted drug delivery systems. Furthermore, their utility in proteomics is invaluable for elucidating the intricate network of protein-protein interactions that govern cellular processes. As research in these fields continues to advance, the demand for such intelligent and responsive chemical tools is only set to grow.

References

Technical Guide: Physicochemical Properties and Applications of Dimethyl 3,3'-dithiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential therapeutic applications of Dimethyl 3,3'-dithiodipropionate. This disulfide-containing ester has garnered interest as an intermediate in the synthesis of novel therapeutic agents, notably as an inhibitor of the human papillomavirus (HPV) E6 oncoprotein, a key player in cervical carcinogenesis. This document consolidates available data on its physical and chemical characteristics, offers insights into its synthesis, and elucidates its mechanism of action in the context of HPV-mediated oncogenesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for its handling, formulation, and application in research and development.

General and Physical Properties
PropertyValueReference
Chemical Name This compound[1]
Synonyms 3,3'-Dithiodipropionic Acid Dimethyl Ester, Dimethyl 3,3'-dithiobispropionate[1][2]
CAS Number 15441-06-2[1][2]
Molecular Formula C₈H₁₄O₄S₂[1][2]
Molecular Weight 238.32 g/mol [1][2]
Appearance Pale-Yellow Oil/Liquid[2]
Boiling Point 125 °C at 3 mmHg[2]
Density 1.22 g/cm³[2]
Refractive Index 1.5060-1.5080[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[2]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

SpectroscopyData Highlights
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Infrared (IR) Spectral data available.
Mass Spectrometry Molecular Ion Peak: 238 m/z.

Synthesis and Experimental Protocols

General Synthesis Scheme

A common synthetic route involves the reaction of methyl acrylate with sodium polysulfide in the presence of an ammonium sulfide solution and hydrochloric acid. The resulting intermediate is then treated with a sodium sulfite aqueous solution to yield this compound.[3][4]

A generalized workflow for this synthesis is depicted below:

G reagents Methyl Acrylate, Sodium Polysulfide, Ammonium Sulfide, HCl reaction Reaction at controlled temperature (e.g., -5 to 10 °C) reagents->reaction workup1 Treatment with Sodium Sulfite Aqueous Solution reaction->workup1 extraction Organic Phase Separation workup1->extraction purification Purification (e.g., Distillation) extraction->purification product This compound purification->product G cluster_0 Normal Cell cluster_1 HPV-Infected Cell p53 p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest activates apoptosis Apoptosis p53->apoptosis activates E6 HPV E6 Oncoprotein E6_E6AP E6/E6AP Complex E6->E6_E6AP E6AP E6AP (E3 Ligase) E6AP->E6_E6AP ubiquitination Ubiquitination E6_E6AP->ubiquitination p53_infected p53 p53_infected->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome degraded_p53 Degraded p53 proteasome->degraded_p53 uncontrolled_growth Uncontrolled Cell Growth & Proliferation degraded_p53->uncontrolled_growth inhibitor Inhibitors derived from This compound inhibitor->E6_E6AP inhibits

References

An In-Depth Technical Guide to the Core Mechanism of Action of Dimethyl 3,3'-dithiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3,3'-dithiodipropionate (DMDTDP) is a disulfide-containing compound with a multifaceted mechanism of action primarily centered around the reversible cleavage of its disulfide bond. This redox-responsive characteristic underpins its utility in diverse scientific and therapeutic applications. This technical guide provides a comprehensive overview of the core mechanisms of action of DMDTDP, including its role as a redox-sensitive crosslinker in drug delivery, its function as a key intermediate in the synthesis of inhibitors targeting the human papillomavirus (HPV) E6 oncoprotein, and its potential as an antioxidant agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

This compound (DMDTDP) is an organic compound characterized by a central disulfide bond flanked by two methyl propionate groups. The presence of this cleavable disulfide linkage is the cornerstone of its chemical reactivity and biological activity. In cellular environments, particularly in the cytosol where the concentration of reducing agents like glutathione (GSH) is high, the disulfide bond of DMDTDP can be readily reduced to yield two molecules of methyl 3-mercaptopropionate. This targeted cleavage forms the basis of its application in redox-responsive systems.

Beyond its role in drug delivery, DMDTDP serves as a crucial building block in the synthesis of pharmacologically active molecules. Notably, it is an intermediate in the creation of inhibitors targeting the E6 oncoprotein of high-risk HPV types, which are responsible for the majority of cervical cancers. Furthermore, the structural similarity of its breakdown products to known antioxidant compounds suggests a potential role for DMDTDP in mitigating oxidative stress.

Core Mechanisms of Action

The mechanism of action of DMDTDP can be categorized into three primary areas:

  • Redox-Responsive Cleavage: The central disulfide bond is susceptible to reduction by endogenous thiols, most notably glutathione (GSH)[1][2]. This cleavage results in the release of two molecules of methyl 3-mercaptopropionate, leading to the disassembly of any construct crosslinked by DMDTDP. This mechanism is pivotal for its use in drug delivery systems designed to release their payload in the reducing environment of the cell's cytoplasm[1][2].

  • Inhibition of HPV E6 Oncoprotein (as a synthetic intermediate): DMDTDP is a precursor in the synthesis of compounds that inhibit the HPV E6 oncoprotein[3][4]. High-risk HPV E6 proteins promote the degradation of the tumor suppressor protein p53 by forming a complex with the E3 ubiquitin ligase E6AP[3][5]. Inhibitors derived from DMDTDP are designed to disrupt the E6/E6AP interaction, thereby preventing p53 degradation and restoring its tumor-suppressive functions, such as inducing apoptosis in cancer cells[5].

  • Antioxidant Activity (potential): The breakdown of DMDTDP releases thiols, which are known to possess antioxidant properties. These thiols can neutralize reactive oxygen species (ROS) and contribute to the cellular antioxidant defense system. While direct quantitative data on the antioxidant capacity of DMDTDP is limited, the known antioxidant effects of related thiodipropionic acid derivatives suggest a similar potential[6][7].

Signaling Pathways and Workflows

Redox-Responsive Drug Delivery

The disulfide bond of DMDTDP acts as a trigger for drug release in response to the high intracellular concentration of glutathione.

Redox-responsive cleavage of a DMDTDP-based drug carrier.
Inhibition of HPV E6 and Restoration of p53

As an intermediate, DMDTDP contributes to the synthesis of inhibitors that disrupt the HPV E6-mediated degradation of p53.

G cluster_pathway HPV E6-Mediated p53 Degradation Pathway cluster_intervention Therapeutic Intervention E6 HPV E6 Oncoprotein Complex E6-E6AP-p53 Ternary Complex E6->Complex E6AP E6AP (E3 Ubiquitin Ligase) E6AP->Complex p53 p53 Tumor Suppressor p53->Complex Ubiquitination p53 Ubiquitination Complex->Ubiquitination Degradation Proteasomal Degradation of p53 Ubiquitination->Degradation Apoptosis_Inhibition Inhibition of Apoptosis & Cell Cycle Arrest Degradation->Apoptosis_Inhibition DMDTDP_Derivative DMDTDP-derived Inhibitor DMDTDP_Derivative->E6 Inhibits Interaction with E6AP

Inhibition of the HPV E6-p53 pathway by DMDTDP-derived compounds.

Quantitative Data

Direct quantitative data for DMDTDP is sparse in the literature. The following tables summarize representative data for related compounds and assays to provide a comparative context.

Table 1: IC50 Values of Representative HPV E6 Inhibitors

CompoundTargetIC50 (µM)Cell LineAssay MethodReference
BaicaleinHPV16 E6-E6AP Interaction~23In vitroELISA-based
GossypetinHPV18 E6-E6AP Interaction~10In vitroELISA-based
LuteolinHPV16 E6- (Binding Energy -8.1 kcal/mol)In silicoMolecular Docking[8]
Note: These are not direct derivatives of DMDTDP but represent the class of compounds targeting the E6 oncoprotein.

Table 2: Antioxidant Activity of a Representative Thiol Compound (Glutathione)

AssayAntioxidantIC50 / ORAC ValueConditionsReference
DPPH Radical ScavengingGlutathione~150 µMEthanolic solution[6][9]
ORACGlutathione~3000 µmol TE/gPhosphate buffer, pH 7.4[10][11]
Note: This data for glutathione, a key intracellular thiol, illustrates the antioxidant potential of thiol-containing compounds that would be released from DMDTDP.

Experimental Protocols

In Vitro Disulfide Cleavage Assay by HPLC

This protocol is designed to quantify the cleavage of the disulfide bond in DMDTDP in the presence of glutathione.

  • Materials:

    • This compound (DMDTDP)

    • Glutathione (GSH)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

  • Procedure:

    • Prepare a 10 mM stock solution of DMDTDP in ACN.

    • Prepare a 100 mM stock solution of GSH in PBS (pH adjusted to 7.4).

    • In a microcentrifuge tube, combine 10 µL of DMDTDP stock, 100 µL of GSH stock, and 890 µL of PBS to achieve final concentrations of 100 µM DMDTDP and 10 mM GSH.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 100 µL of the reaction mixture and quench the reaction by adding 100 µL of ACN containing 0.1% TFA.

    • Centrifuge the samples at 10,000 x g for 5 minutes to precipitate any proteins.

    • Analyze the supernatant by reverse-phase HPLC.

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20 minutes.

      • Detection: Monitor the absorbance at 214 nm.

    • Quantify the decrease in the DMDTDP peak area and the increase in the methyl 3-mercaptopropionate peak area over time to determine the cleavage kinetics[12][13].

G Start Start Prepare_Reagents Prepare DMDTDP and GSH stock solutions Start->Prepare_Reagents Incubate Incubate reaction mixture at 37°C Prepare_Reagents->Incubate Time_Points Collect aliquots at various time points Incubate->Time_Points Quench Quench reaction with ACN/TFA Time_Points->Quench Centrifuge Centrifuge samples Quench->Centrifuge HPLC_Analysis Analyze supernatant by HPLC Centrifuge->HPLC_Analysis End End HPLC_Analysis->End

Workflow for the in vitro disulfide cleavage assay.
p53 Degradation Assay (Luciferase-Based)

This protocol is adapted for screening compounds, such as those derived from DMDTDP, for their ability to inhibit HPV E6-mediated p53 degradation.

  • Materials:

    • HPV-positive cervical cancer cell line (e.g., HeLa or SiHa)

    • p53-responsive luciferase reporter plasmid (e.g., pG13-luc)

    • Control luciferase plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • DMDTDP-derived inhibitor compound

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

    • Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

    • After 24 hours, treat the cells with various concentrations of the DMDTDP-derived inhibitor compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • An increase in the normalized luciferase activity in the presence of the inhibitor indicates a restoration of p53 function[14][15].

G Start Start Seed_Cells Seed HPV-positive cells Start->Seed_Cells Transfect Co-transfect with luciferase plasmids Seed_Cells->Transfect Treat Treat with DMDTDP- derived inhibitor Transfect->Treat Incubate Incubate for 24 hours Treat->Incubate Measure_Luciferase Measure firefly and Renilla luciferase activity Incubate->Measure_Luciferase Analyze Normalize and analyze data Measure_Luciferase->Analyze End End Analyze->End

References

The Multifaceted Role of Dimethyl 3,3'-dithiodipropionate in Advanced Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3,3'-dithiodipropionate (DMDDP) is a versatile chemical compound characterized by a central disulfide bond flanked by two methyl propionate groups. This unique structure imparts functionalities that are highly sought after in the field of polymer chemistry. The cleavable nature of the disulfide linkage under mild reducing conditions, coupled with the reactivity of its ester groups, makes DMDDP a valuable building block for the synthesis of a wide range of functional polymers. This technical guide provides an in-depth exploration of the core applications of DMDDP in polymer chemistry, with a focus on its role in the development of self-healing materials, degradable polymers for drug delivery, and its potential as a chain transfer agent. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its application in research and development.

Core Properties of this compound

PropertyValue
Molecular Formula C₈H₁₄O₄S₂
Molecular Weight 238.33 g/mol
Appearance Colorless to pale yellow liquid/oil
CAS Number 15441-06-2

Application in Self-Healing Polymers

The incorporation of dynamic covalent bonds into polymer networks is a key strategy for creating self-healing materials. The disulfide bond in DMDDP is an excellent candidate for this purpose, as it can undergo reversible exchange reactions, allowing the polymer network to repair itself after damage.

Mechanism of Disulfide-Based Self-Healing

Self-healing in polymers containing disulfide bonds primarily occurs through a disulfide exchange mechanism. This can be initiated by external stimuli such as heat or light, or it can be designed to occur autonomously at room temperature. The process involves the cleavage of disulfide bonds to form thiyl radicals or the exchange between disulfide bonds and free thiol groups. These reactive species can then recombine across a damaged interface, restoring the covalent network and the material's mechanical integrity.

Self_Healing_Mechanism cluster_0 Intact Polymer Network cluster_1 Damage Event cluster_2 Healing Process (Disulfide Exchange) cluster_3 Healed Polymer Network A Polymer Chain 1-S-S-Polymer Chain 2 C Crack Formation A->C B Polymer Chain 3-S-S-Polymer Chain 4 B->C D Chain Scission at Crack Interface (Polymer-S-S-Polymer -> 2 Polymer-S•) C->D Stimulus (e.g., Heat) E Radical Recombination Across Interface D->E F Covalent Bond Reformation E->F G Polymer Chain 1-S-S-Polymer Chain 3 F->G H Polymer Chain 2-S-S-Polymer Chain 4 F->H

Fig. 1: Disulfide exchange mechanism for self-healing.
Synthesis of Self-Healing Polyurethane using a DMDDP Analogue

While direct protocols for DMDDP in self-healing polyurethanes are not abundant in literature, a common approach involves the use of diols containing disulfide bonds as chain extenders. A representative protocol using bis(2-hydroxyethyl) disulfide (HEDS), a structural analogue of the diol that would be formed from the reduction of DMDDP's ester groups, is presented below. DMDDP can be reduced to the corresponding diol, 3,3'-dithiodipropanol, for use in similar polyurethane formulations.

Experimental Protocol: Synthesis of a Self-Healing Polyurethane

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add polytetramethylene ether glycol (PTMEG, Mn = 2000 g/mol ) and isophorone diisocyanate (IPDI). The molar ratio of NCO/OH is typically maintained around 1.5 to 2.0.

    • Heat the mixture to 70-80°C under a nitrogen atmosphere with constant stirring.

    • Add a catalytic amount of dibutyltin dilaurate (DBTDL).

    • Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Dissolve the disulfide-containing diol (e.g., HEDS or the diol derived from DMDDP) in a suitable solvent such as dimethylformamide (DMF).

    • Slowly add the diol solution to the prepolymer mixture.

    • Continue stirring at 70-80°C for another 2-3 hours until the NCO peak in the FTIR spectrum disappears.

  • Film Casting:

    • Pour the resulting polyurethane solution into a Teflon mold.

    • Dry the solution in a vacuum oven at 60°C for 24 hours to remove the solvent and obtain the self-healing polyurethane film.

Quantitative Data: Healing Efficiency of Disulfide-Containing Polyurethanes

The healing efficiency of these materials is typically evaluated by comparing the tensile strength of a healed sample to that of the original, pristine sample.

Polymer SystemHealing ConditionsHealing Efficiency (%)Reference
Polyurethane with HEDS60°C for 12 hours~95%[1][2]
Waterborne Polyurethane with HEDS70°C for 4 hours96.14%[3]
Polyurethane with disulfide and hydrogen bondsAmbient temperatureup to 100%[1]
Polyurethane with disulfide bondsModerate temperature>90%[2]

Application in Degradable Polymers for Drug Delivery

The redox-responsive nature of the disulfide bond makes DMDDP an ideal component for creating polymers that can degrade under specific biological conditions, such as the reductive environment within cancer cells. This allows for the targeted release of encapsulated therapeutics.

Mechanism of Redox-Responsive Degradation and Drug Release

Polymers incorporating DMDDP-derived disulfide linkages are stable in the bloodstream but can be cleaved in the presence of high concentrations of reducing agents like glutathione (GSH), which is found at significantly higher levels inside cells, particularly tumor cells, compared to the extracellular environment. This cleavage leads to the degradation of the polymer matrix and the release of the entrapped drug.

Drug_Delivery_Mechanism cluster_0 Drug-Loaded Nanoparticle in Circulation cluster_1 Cellular Uptake (e.g., by Cancer Cell) cluster_2 Intracellular Environment (High GSH) A Polymer-S-S-Polymer (with encapsulated drug) B Nanoparticle Internalization A->B Enhanced Permeability and Retention (EPR) Effect C Disulfide Bond Cleavage (Polymer-S-S-Polymer + 2GSH -> 2 Polymer-SH + GSSG) B->C D Polymer Degradation C->D E Drug Release D->E

Fig. 2: Redox-responsive drug release from a disulfide-containing polymer.
Synthesis of a Redox-Responsive Polymer-Drug Conjugate

A relevant example is the conjugation of a drug to a polymer backbone via a linker derived from 3,3'-dithiodipropionic acid (the parent acid of DMDDP). This creates a prodrug that releases the active agent upon disulfide bond cleavage.

Experimental Protocol: Synthesis of a PEG-b-PLL(g-ss-DOX) Conjugate

This protocol describes the conjugation of doxorubicin (DOX) to a poly(ethylene glycol)-b-poly(L-lysine) (PEG-b-PLL) block copolymer using a 3,3'-dithiodipropionic acid (DTPA) linker.[4]

  • Synthesis of DTPA-DOX:

    • Dissolve doxorubicin hydrochloride and 3,3'-dithiodipropionic acid in dimethyl sulfoxide (DMSO).

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups of DTPA.

    • Allow the reaction to proceed for several hours at room temperature to form the DTPA-DOX conjugate.

  • Conjugation to PEG-b-PLL:

    • Dissolve the PEG-b-PLL copolymer and triethylamine (TEA) in DMSO.

    • Add the activated DTPA-DOX solution dropwise to the polymer solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Dialyze the resulting solution against deionized water for 48 hours to remove unreacted reagents and byproducts.

    • Lyophilize the purified solution to obtain the final PEG-b-P(LL-g-ss-DOX) conjugate.

Quantitative Data: In Vitro Drug Release

The release of the drug from such redox-responsive systems is significantly accelerated in the presence of reducing agents.

Polymer SystemConditionCumulative Drug Release (%) after 24hReference
PTX-loaded MPEG-SS-PLA NPsPBS (pH 7.4)~30%[5]
PTX-loaded MPEG-SS-PLA NPsPBS (pH 7.4) + 10 mM GSH~75%[5]
DOX from DA-ss-DT micelles10 µM GSH<20%[4]
DOX from DA-ss-DT micelles10 mM GSH>80%[4]

Role as a Chain Transfer Agent

In radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the resulting polymers. Disulfides can theoretically act as CTAs through a reversible addition-fragmentation chain transfer (RAFT) like mechanism. The propagating radical can add to the disulfide bond, leading to its cleavage and the formation of a new radical that can initiate a new polymer chain.

RAFT_like_Mechanism A Propagating Radical (Pn•) C Addition A->C B DMDDP (R-S-S-R) B->C D Intermediate Radical [P-S(R)-S-R]• C->D E Fragmentation D->E F Dormant Polymer (P-S-R) E->F G New Radical (R-S•) E->G I New Propagating Radical (R-S-M•) G->I H Monomer (M) H->I

References

Dimethyl 3,3'-dithiodipropionate as a Chain Transfer Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential application of dimethyl 3,3'-dithiodipropionate as a chain transfer agent in controlled radical polymerization. While direct experimental evidence for this specific application is not extensively documented in publicly available literature, this document extrapolates from the known chemistry of disulfide compounds and general principles of chain transfer reactions to provide a theoretical framework, proposed mechanisms, and hypothetical experimental protocols for its use. This guide is intended to serve as a foundational resource for researchers interested in exploring novel chain transfer agents for the synthesis of functional polymers relevant to drug delivery and other advanced applications.

Introduction to Chain Transfer Agents in Polymerization

Chain transfer is a crucial reaction in polymer chemistry that controls the molecular weight of the resulting polymer.[1] A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[1] This process is essential for synthesizing polymers with desired molecular weights and functionalities. Disulfide-containing compounds have been investigated as a class of CTAs, particularly as iniferters (initiator-transfer agent-terminator) in controlled radical polymerization.[2] The reversible cleavage of the disulfide bond allows for a degree of control over the polymerization process.

This compound possesses a disulfide linkage, suggesting its potential to function as a chain transfer agent. The presence of ester groups also offers opportunities for post-polymerization modification of the polymer chain ends.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 15441-06-2[3][4][5]
Molecular Formula C8H14O4S2[3][4][5]
Molecular Weight 238.32 g/mol [3][4][5]
Appearance Pale-Yellow Oil/Liquid[3]
Boiling Point 125 °C / 3 mmHg[3]
Density 1.22 g/cm³[3]
Refractive Index 1.5060-1.5080[3]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[3]
Storage 2–8 °C under inert gas[3]

Proposed Mechanism of Chain Transfer

The proposed mechanism for this compound as a chain transfer agent in radical polymerization involves the homolytic cleavage of the disulfide bond by a propagating polymer radical.

G P_n_dot P_n• (Propagating Polymer) CTA CH₃OOCCH₂CH₂-S-S-CH₂CH₂COOCH₃ (this compound) P_n_dot->CTA Addition Intermediate [P_n-S(S-CH₂CH₂COOCH₃)-CH₂CH₂COOCH₃]• (Intermediate Radical Adduct) P_n_S P_n-S-CH₂CH₂COOCH₃ (Terminated Polymer) Intermediate->P_n_S Fragmentation New_Radical •S-CH₂CH₂COOCH₃ (Thiyl Radical) Intermediate->New_Radical Fragmentation Monomer M (Monomer) New_Radical->Monomer Re-initiation P_m_dot P_m• (New Propagating Polymer)

Proposed mechanism of chain transfer.

In this proposed mechanism, a propagating polymer radical (P_n•) adds to the disulfide bond of this compound to form an intermediate radical adduct. This intermediate then fragments, yielding a terminated polymer chain (P_n-S-CH₂CH₂COOCH₃) and a new thiyl radical (•S-CH₂CH₂COOCH₃). This thiyl radical can then initiate a new polymer chain (P_m•) by reacting with a monomer molecule (M).

Hypothetical Experimental Data

While no specific experimental data for this compound as a CTA is available, Table 2 presents a hypothetical dataset for the polymerization of methyl methacrylate (MMA) to illustrate the expected trends.

[MMA]:[CTA] RatioMonomer Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)Polydispersity Index (PDI)
100:185850092001.5
200:18817600185001.6
500:19045000480001.7
1000:19292000980001.8

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following section details a proposed experimental protocol for evaluating the efficacy of this compound as a chain transfer agent in the radical polymerization of methyl methacrylate (MMA).

Materials
  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (CTA)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

  • Tetrahydrofuran (THF), HPLC grade

General Polymerization Procedure

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Analysis Prep Prepare stock solutions of MMA, CTA, and AIBN in toluene Mix Mix reactants in a Schlenk flask Prep->Mix Degas Degas by three freeze-pump-thaw cycles Mix->Degas React Immerse flask in a preheated oil bath (e.g., 60 °C) Degas->React Sample Take aliquots at timed intervals React->Sample Quench Quench reaction by cooling and exposure to air Sample->Quench Precipitate Precipitate polymer in cold methanol Quench->Precipitate Dry Dry polymer under vacuum Precipitate->Dry GPC Analyze Mn and PDI by Gel Permeation Chromatography Dry->GPC NMR Determine monomer conversion by ¹H NMR Dry->NMR

General experimental workflow.

A detailed protocol is as follows:

  • Preparation of Reactants: Prepare stock solutions of MMA, this compound, and AIBN in toluene at desired concentrations.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the required volumes of the MMA, CTA, and AIBN stock solutions. The molar ratio of [Monomer]:[CTA]:[Initiator] should be systematically varied to study its effect on the polymerization.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at a controlled temperature (e.g., 60-80 °C) to initiate polymerization.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture using a nitrogen-purged syringe to monitor the progress of the reaction.

  • Termination and Isolation: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization:

    • Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to the polymer backbone peaks.

    • Molecular Weight and Polydispersity: Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

Determination of the Chain Transfer Constant (C_tr)

The chain transfer constant (C_tr) can be determined using the Mayo method.[6] This involves plotting the reciprocal of the number-average degree of polymerization (1/Xn) against the ratio of the concentrations of the chain transfer agent to the monomer ([CTA]/[M]). The slope of the resulting linear plot gives the chain transfer constant.

Potential Applications in Drug Development

Polymers synthesized using a disulfide-containing chain transfer agent like this compound would possess a disulfide linkage at the polymer chain end. This disulfide bond is susceptible to cleavage in a reducing environment, such as the intracellular milieu rich in glutathione. This characteristic makes such polymers attractive for the development of stimuli-responsive drug delivery systems, where the drug can be released in a targeted manner within the cells. The ester functionalities also provide handles for conjugating drugs or targeting ligands.

Conclusion

While direct experimental validation is pending, the chemical structure of this compound strongly suggests its potential as a chain transfer agent in radical polymerization. The disulfide bond offers a mechanism for controlling polymer molecular weight and introducing a redox-sensitive linkage into the polymer architecture. The proposed mechanisms and experimental protocols in this guide provide a solid foundation for researchers to investigate its efficacy and explore its applications in the synthesis of advanced polymeric materials for drug delivery and other biomedical applications. Further experimental work is required to determine its chain transfer constant and to fully characterize its behavior in various polymerization systems.

References

An In-depth Technical Guide to Dimethyl 3,3'-dithiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 3,3'-dithiodipropionate, a versatile chemical compound with significant applications in research and drug development. This document details its chemical identity, properties, relevant experimental protocols, and key applications, with a focus on its role in the synthesis of potential therapeutic agents and in polymer science.

Chemical Identity

  • IUPAC Name: dimethyl 3,3'-disulfanediyldipropanoate[1]

  • Synonyms: 3,3'-Dithiodipropionic acid dimethyl ester, Dimethyl 3,3'-dithiobispropionate, Dithiodipropionic acid dimethyl ester, 3,3'-dithiobis-propanoicacidimethylester, Dimethyl dithiodipropionate[2][3][4][5]

  • CAS Number: 15441-06-2[1][3][4][5][6]

  • Molecular Formula: C₈H₁₄O₄S₂[3][4][5][6]

  • Molecular Weight: 238.32 g/mol [3][4][5][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Appearance Pale-Yellow Oil[3][4][6]
Boiling Point 125 °C / 3 mmHg[3][4][6]
Density 1.22 g/cm³[3][4][6]
Refractive Index 1.5060-1.5080[3][4][6]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[3][6]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon) in a dark place[1][3][4][6]
Purity Typically ≥95%[1]

Applications in Research and Drug Development

This compound serves as a crucial intermediate and reagent in various scientific fields, particularly in drug discovery and polymer chemistry.

  • Anticancer Drug Synthesis: It is utilized as an intermediate in the synthesis of potential drugs for treating cervical cancer.[3][4][6] Specifically, it has been identified as an inhibitor of the human papillomavirus (HPV) type 16 E6 oncoprotein, which is a key driver in the development of cervical cancer.[3][4][6]

  • Crosslinking Agent: The disulfide bond within the molecule makes it a valuable cleavable, homobifunctional crosslinking agent.[7] It can react with nucleophiles like primary amines or thiols to form covalent bridges. This disulfide linkage can be readily cleaved by reducing agents such as dithiothreitol (DTT), a property that is highly useful in proteomics and the study of protein interactions.[7]

  • Polymer Science: In materials science, it is used to create "smart" polymers that are responsive to redox conditions.[7] The disulfide bond allows for the design of polymers that can degrade or change their structure in response to specific biological environments, such as the high glutathione concentrations found within cells.[7] This has significant implications for targeted drug delivery systems, where a therapeutic payload can be released under specific intracellular conditions.[7]

  • Pharmaceutical Intermediate: It is a building block for various sulfur-containing drug molecules.[8] A related compound, Dimethyl 3,3'-dithiopropionimidate dihydrochloride, which can be synthesized from this compound, is used in the synthesis of novel pharmaceuticals and as a derivatizing agent in analytical chemistry to improve the detection of biomolecules.[9]

Experimental Protocols

Detailed methodologies for syntheses involving this compound and its precursors are outlined below.

This protocol describes the amidation of this compound to produce N,N'-dimethyl-3,3'-dithiodipropionamide (DDDA).

Materials:

  • This compound (3,3'-dithioproionic acid methyl ester)

  • Ethanol

  • Methylamine gas

  • Nitrogen gas

Procedure:

  • Into a 4-necked 3 L flask equipped with an agitator, a thermometer, a gas dispersion tube, a nitrogen purging adapter, and a cooling jacket, introduce 944 g (4 mol) of this compound and 1000 g of ethanol as a reaction solvent.[10]

  • Purge the reactor with nitrogen gas to create an inert atmosphere.

  • While maintaining the temperature of the reaction solution at 15 °C to 20 °C, inject methylamine gas at a rate of 4 g/min for 100 minutes.[10]

  • After the injection of methylamine is complete, age the reaction solution for 30 minutes at the same temperature.

  • To solidify the produced N,N'-dimethyl-3,3'-dithiodipropionamide, slowly cool the reaction solution to 3 °C over 100 minutes.[10]

  • Filter the resulting slurry using a laboratory centrifugal filter.

  • Dry the obtained solid at 60 °C under a vacuum of 10 mmHg for 1 hour to yield the final product.[10]

Expected Outcome:

  • Yield: ~96%

  • The use of a polar solvent like ethanol and controlled temperature are crucial for high purity.[7][10]

This protocol details a two-step synthesis of 3,3'-dithiobis(propionohydrazide) starting from 3,3'-dithiodipropionic acid, which involves the formation of a diethyl ester intermediate, analogous to the commercially available dimethyl ester.

Step 1: Synthesis of Diethyl 3,3'-dithiodipropionate

  • Dissolve 10 g (47.6 mmol) of 3,3'-dithiodipropionic acid, 22.1 g (480 mmol) of ethanol, and 0.4 g (2.1 mmol) of p-toluenesulfonic acid in 30 ml of toluene.[11]

  • Stir the reaction mixture under reflux for 24 hours using a Dean-Stark trap to remove water.

  • After cooling, wash the reaction mixture with NaHCO₃ solution and then with water until the pH is neutral to obtain the diethyl 3,3'-dithiodipropionate product.[11]

Step 2: Synthesis of 3,3'-dithiobis(propionohydrazide) (DTPH)

  • Dissolve 10 g (37.5 mmol) of the diethyl 3,3'-dithiodipropionate from Step 1 and 12 g (240 mmol) of hydrazine in 20 mL of ethanol.[11]

  • Stir the mixture for 5 hours at 85 °C.[11]

  • Recrystallize the crude product from an ethanol-water solution (5% v/v) three times to obtain pure DTPH.[11]

Expected Outcome:

  • Yield: 70%

  • Melting Point: 131-132 °C

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis pathways described in the experimental protocols.

Synthesis_of_DDDA DMDDP This compound DDDA N,N'-dimethyl-3,3'-dithiodipropionamide (DDDA) DMDDP->DDDA Amidation 15-20 °C Ethanol Ethanol (solvent) Ethanol->DDDA Methylamine Methylamine (gas) Methylamine->DDDA

Caption: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide.

Synthesis_of_DTPH cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis DDA 3,3'-Dithiodipropionic Acid DEDDP Diethyl 3,3'-dithiodipropionate DDA->DEDDP Ethanol_PTSA Ethanol, p-toluenesulfonic acid Toluene, reflux Ethanol_PTSA->DEDDP DEDDP2 Diethyl 3,3'-dithiodipropionate DTPH 3,3'-dithiobis(propionohydrazide) DEDDP2->DTPH Hydrazine Hydrazine Ethanol, 85 °C Hydrazine->DTPH

Caption: Two-step synthesis of 3,3'-dithiobis(propionohydrazide).

References

"Dimethyl 3,3'-dithiodipropionate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Dimethyl 3,3'-dithiodipropionate

This document provides a concise technical overview of this compound, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Properties

The core molecular data for this compound is summarized in the table below. This information is critical for experimental design, chemical synthesis, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₁₄O₄S₂[1][2][3]
Molecular Weight 238.32 g/mol [1][3]
238.33 g/mol
238.32436 g/mol [4]
CAS Number 15441-06-2[1][2]

Experimental Protocols

Detailed experimental protocols were not cited in the scope of the provided information.

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

A This compound B Molecular Formula: C₈H₁₄O₄S₂ A->B C Molecular Weight: ~238.32 g/mol A->C

Fig. 1: Relationship between chemical name and molecular properties.

References

Methodological & Application

Application Notes and Protocols for Dimethyl 3,3'-dithiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of Dimethyl 3,3'-dithiodipropionate, its derivatives, and their applications in crosslinking, drug delivery, and self-healing materials. Detailed experimental protocols are provided to facilitate the practical implementation of these techniques in a laboratory setting.

I. Overview and Chemical Properties

This compound is an organic compound containing a cleavable disulfide bond. This key feature makes it and its derivatives valuable reagents in various scientific fields, particularly in the study of protein interactions, the development of targeted drug delivery systems, and the creation of smart materials. The disulfide bond can be readily cleaved under reducing conditions, allowing for the reversal of crosslinks and the release of conjugated molecules.

Chemical Structure:

Key Properties:

PropertyValueReference
Molecular Formula C8H14O4S2[1][2][3]
Molecular Weight 238.32 g/mol [1][2][3]
Appearance Colorless to pale-yellow oil/liquid[4][5]
Boiling Point 125 °C at 3 mmHg[3]
Density ~1.22 g/cm³[4][5]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[3]
Storage Store at 2-8°C under an inert atmosphere[4]

II. Key Applications

Reversible Crosslinking of Proteins

Derivatives of this compound, such as Dithiobis(succinimidyl propionate) (DSP), are widely used as homobifunctional crosslinking agents to study protein-protein interactions. The N-hydroxysuccinimide (NHS) esters at both ends of the DSP molecule react with primary amines (e.g., lysine residues) on proteins to form stable amide bonds. The central disulfide bond allows for the cleavage of the crosslink, enabling the separation and identification of the interacting proteins.

Redox-Responsive Drug Delivery Systems

The disulfide bond in 3,3'-dithiodipropionic acid can be incorporated into polymer backbones or used to conjugate drugs to nanocarriers. These systems are stable in the bloodstream but are designed to release their therapeutic payload in the reducing environment of the intracellular space, particularly within cancer cells which have higher concentrations of glutathione (GSH). This targeted release mechanism can enhance the efficacy of anticancer drugs while minimizing side effects.[6][7]

Self-Healing Polymers

The reversible nature of the disulfide bond makes it an ideal functional group for the design of self-healing polymers. When a material containing these bonds is damaged, the disulfide bonds at the fracture surface can exchange and reform, leading to the repair of the crack and recovery of the material's mechanical properties.[8][9][10] Polyurethanes incorporating disulfide bonds have demonstrated significant self-healing capabilities.[8][9][10]

Nucleic Acid Encapsulation

Dimethyl 3,3'-dithiobispropionimidate (DTBP), another derivative, is used as a crosslinker in nanocomposites for the encapsulation and subsequent release of nucleic acids. This application is crucial for gene delivery and diagnostic systems. The nucleic acids can be released from the nanocomposite by cleaving the disulfide bond with a reducing agent like dithiothreitol (DTT).

III. Experimental Protocols

Protocol 1: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide

This protocol describes the synthesis of a derivative of this compound, which is a key intermediate in the production of isothiazolinones.[11][12]

Materials:

  • 3,3'-dithiopropionic acid methyl ester

  • Monomethylamine (99%)

  • Ethanol

  • 4-necked 3 L flask with agitator, thermometer, gas dispersion tube, nitrogen purging adapter, and cooling jacket

Procedure:

  • Introduce 944 g (4 mol) of 3,3'-dithioproionic acid methyl ester and 1000 g of ethanol as a reaction solvent into the 4-necked flask.[11]

  • Maintain the reaction temperature at 10°C or less.[11]

  • Add 378 g (12 mol) of monomethylamine (99%) through the gas dispersion tube over approximately 4 hours.[11]

  • After the addition is complete, continue to stir the reaction mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, the product, N,N'-dimethyl-3,3'-dithiodipropionamide, can be isolated and purified.

Quantitative Data:

ParameterValueReference
Yield 74%[11]
Reaction Temperature ≤ 10°C[11]
Reaction Time ~4 hours for addition[11]

Protocol 2: Reversible Protein Crosslinking using Dithiobis(succinimidyl propionate) (DSP)

This protocol provides a general procedure for crosslinking proteins in solution using DSP.[13][14][15][16]

Materials:

  • DSP (Dithiobis(succinimidyl propionate))

  • Dry DMSO or DMF

  • Protein sample in a non-amine containing buffer (e.g., 0.1M phosphate, 0.15M NaCl, pH 7.2-8.5)[15]

  • Quenching solution (e.g., 1M Tris-HCl, pH 7.5)

  • Reducing agent for cleavage (e.g., 20-50 mM DTT or 2-mercaptoethanol)[15]

Procedure:

  • Allow the vial of DSP to equilibrate to room temperature before opening to prevent moisture condensation.[13]

  • Prepare a 10-25 mM stock solution of DSP in dry DMSO or DMF immediately before use.[15]

  • Add the DSP stock solution to the protein sample to a final concentration of 0.25-5 mM. A 10-fold molar excess of crosslinker to protein is recommended for protein concentrations >5 mg/mL, and a 20- to 50-fold molar excess for concentrations <5 mg/mL.[15]

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[15]

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[15]

  • The crosslinked proteins can then be analyzed (e.g., by SDS-PAGE).

  • To cleave the crosslinks, incubate the sample with 20-50 mM DTT or 2-mercaptoethanol at 37°C for 30 minutes.[15]

Quantitative Data:

ParameterValueReference
DSP Stock Solution 10-25 mM in dry DMSO/DMF[15]
Final DSP Concentration 0.25-5 mM[15]
Reaction Time 30 min (RT) or 2 hours (ice)[15]
Quenching Time 15 min[15]
Cleavage Conditions 20-50 mM DTT, 37°C, 30 min[15]

Protocol 3: Preparation of Redox-Responsive Doxorubicin-Conjugated Nanoparticles

This protocol outlines the synthesis of a doxorubicin (DOX) prodrug using 3,3'-dithiodipropionic acid (DTPA) as a redox-sensitive linker, which can then be used to form nanoparticles for targeted drug delivery.[6]

Materials:

  • 3,3'-dithiodipropionic acid (DTPA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Poly(ethylene glycol)-b-poly(L-lysine) (PEG-b-PLL)

Procedure:

Part A: Synthesis of DTPA-DOX Prodrug

  • Dissolve 100.8 mg (0.48 mM) of DTPA, 115.2 mg (0.6 mM) of EDC, and 92 mg (0.8 mM) of NHS in 20 mL of DMSO.[6]

  • Stir the reaction mixture for 1 hour at room temperature.[6]

  • In a separate flask, dissolve 231.0 mg (0.4 mM) of DOX·HCl and 0.6 mM of TEA in 10 mL of DMSO.[6]

  • Add the DOX solution dropwise to the activated DTPA solution with vigorous stirring.[6]

  • Continue the reaction at room temperature for 48 hours.[6]

Part B: Conjugation to PEG-b-PLL and Nanoparticle Formation

  • Activate the second carboxylic acid group of the DTPA-DOX prodrug using EDC and NHS as described in Part A, step 1.

  • Dissolve 280 mg (0.04 mM) of PEG-b-PLL and a specific amount of TEA in 30 mL of DMSO.[6]

  • Add the PEG-b-PLL solution dropwise to the activated DTPA-DOX solution.

  • The resulting polymer-drug conjugate can then self-assemble into nanoparticles in an aqueous solution.

Quantitative Data:

ReagentAmountMolesReference
DTPA 100.8 mg0.48 mmol[6]
EDC 115.2 mg0.6 mmol[6]
NHS 92 mg0.8 mmol[6]
DOX·HCl 231.0 mg0.4 mmol[6]
PEG-b-PLL 280 mg0.04 mmol[6]

Protocol 4: Synthesis of a Self-Healing Polyurethane with Disulfide Bonds

This protocol describes a general method for preparing a self-healing polyurethane by incorporating a disulfide-containing diol into the polymer backbone.[8][9][10]

Materials:

  • Polytetramethylene glycol (PTMG)

  • Isophorone diisocyanate (IPDI)

  • Bis(2-hydroxyethyl) disulfide (HEDS) (as a representative disulfide-containing diol)

  • Dimethylolpropionic acid (DMPA)

  • Solvent (e.g., anhydrous DMF)

  • Catalyst (e.g., dibutyltin dilaurate)

Procedure:

  • In a reaction vessel, add PTMG, HEDS, and DMPA to the solvent.

  • Heat the mixture with stirring under a nitrogen atmosphere to ensure homogeneity.

  • Add IPDI to the mixture and continue stirring.

  • Add the catalyst to initiate the polymerization.

  • Allow the reaction to proceed at an elevated temperature (e.g., 70-80°C) for several hours until the desired viscosity is reached.

  • The resulting polyurethane can be cast into a film.

  • To test the self-healing property, a cut can be made in the film, and the two pieces are brought back into contact. Healing is typically induced by applying moderate heat (e.g., 60-70°C).[9]

Quantitative Data (Representative):

ParameterValueReference
Healing Temperature 70 °C[9]
Healing Time 4 hours[9]
Healing Efficiency Up to 96.14%[9]

IV. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Methyl Acrylate Methyl Acrylate Reaction Reaction Methyl Acrylate->Reaction Sodium Polysulfide Sodium Polysulfide Sodium Polysulfide->Reaction Intermediate Polythio dipropionate Methyl Ester Reaction->Intermediate Reduction Reduction Intermediate->Reduction Sodium Sulfite Sodium Sulfite Sodium Sulfite->Reduction Product Dimethyl 3,3'- dithiodipropionate Reduction->Product

Caption: Synthesis workflow for this compound.

Drug_Delivery_Pathway cluster_system Redox-Responsive Drug Delivery Nanoparticle Drug-SS-Polymer Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome Endocytosis->Tumor_Cell GSH High GSH (Glutathione) Endosome->GSH Cleavage S-S Cleavage GSH->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Self_Healing_Mechanism cluster_healing Disulfide Bond Exchange for Self-Healing Damaged_Polymer Damaged Polymer with broken chains Disulfide_Bonds Disulfide Bonds at fracture surface Damaged_Polymer->Disulfide_Bonds Exchange_Reaction Disulfide Exchange (Heat/Light) Disulfide_Bonds->Exchange_Reaction Healed_Polymer Healed Polymer with restored crosslinks Exchange_Reaction->Healed_Polymer

References

Application Note: Cleavage of Disulfide Bonds in Dimethyl 3,3'-dithiodipropionate with Dithiothreitol (DTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the cleavage of the disulfide bond in Dimethyl 3,3'-dithiodipropionate using the reducing agent Dithiothreitol (DTT). It includes the reaction mechanism, experimental procedures, and methods for analyzing the reaction products. This guide is intended for researchers in drug development and related fields who utilize disulfide bond cleavage as a key step in their experimental workflows.

Introduction

This compound is a homobifunctional crosslinking reagent containing a central disulfide bond.[1][2] This disulfide bridge can be readily cleaved by reducing agents, a characteristic that is frequently exploited in various biological and chemical applications, such as the release of conjugated molecules or the disruption of crosslinked structures.[3] Dithiothreitol (DTT), also known as Cleland's reagent, is a highly effective reducing agent for disulfide bonds due to its propensity to form a stable six-membered ring after reduction.[4][5][6] This application note outlines the chemical basis and a practical protocol for the DTT-mediated cleavage of this compound.

The reduction of a disulfide bond by DTT is a two-step process.[4][7] Initially, one of the thiol groups of DTT attacks the disulfide bond of the substrate, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the same DTT molecule attacks the mixed disulfide, leading to the formation of a stable, cyclic oxidized DTT and the release of the two resulting thiol-containing molecules.[4][7][8] This intramolecular cyclization is thermodynamically favorable and drives the reaction to completion.[4][8]

Reaction Mechanism

The cleavage of the disulfide bond in this compound by DTT proceeds through a thiol-disulfide exchange. The reaction is most efficient at a pH above 7, as the deprotonated thiolate form of DTT is the reactive nucleophile.[5]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A This compound (R-S-S-R) C Mixed Disulfide Intermediate (R-S-S-DTT-SH) A->C Step 1: Nucleophilic Attack B Dithiothreitol (DTT) (HS-CH2-(CHOH)2-CH2-SH) B->C D 2x Methyl 3-mercaptopropionate (2 R-SH) C->D Step 2: Intramolecular Attack E Oxidized DTT (Cyclic Disulfide) C->E G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_downstream Downstream A Prepare Reagent Solutions B Setup Reaction Mixture A->B C Incubate at Controlled Temperature B->C D Monitor Reaction by HPLC or Mass Spec C->D E Quench Reaction D->E F Purification / Further Use E->F

References

Application Notes and Protocols for Protein Crosslinking Assays using Dithio-based Cleavable Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for utilizing dithio-based cleavable crosslinkers, specifically Dithiobis(succinimidyl propionate) (DSP) and Dimethyl 3,3'-dithiobispropionimidate (DTBP), in protein crosslinking assays. These reagents are invaluable tools for studying protein-protein interactions, characterizing protein complexes, and elucidating the quaternary structure of proteins.

Introduction

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's reagent, and Dimethyl 3,3'-dithiobispropionimidate (DTBP) are homobifunctional crosslinking agents that target primary amines (lysine residues and N-termini) on proteins.[1][2] A key feature of these crosslinkers is the presence of a disulfide bond within their spacer arm, which can be readily cleaved by reducing agents.[1][3] This cleavability is highly advantageous for downstream analysis, particularly in mass spectrometry, as it allows for the separation of crosslinked peptides, simplifying their identification.[4] DSP is membrane-permeable, making it suitable for intracellular crosslinking, while its water-soluble analog, DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)), is preferred for cell surface applications.[2] DTBP is also a membrane-permeable crosslinker.[5]

Mechanism of Action

Both DSP and DTBP react with primary amines. DSP, an N-hydroxysuccinimide (NHS) ester, forms stable amide bonds with amines.[6] DTBP, an imidoester, reacts with primary amines to form amidine bonds, which notably preserve the positive charge of the original amine.[7] The core of both crosslinkers contains a disulfide bridge. This disulfide bond can be broken by treatment with reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, reversing the crosslink.[3][6]

Data Presentation

The following tables summarize the key quantitative parameters for using DSP and DTBP in protein crosslinking experiments.

Table 1: Properties of DSP and DTBP Crosslinkers

PropertyDithiobis(succinimidyl propionate) (DSP)Dimethyl 3,3'-dithiobispropionimidate (DTBP)
Alternative Names Lomant's Reagent, DTSPDTBP
Molecular Weight 404.42 g/mol [2]309.28 g/mol [1]
Spacer Arm Length 12.0 Å[6]11.9 Å[1]
Reactive Group N-hydroxysuccinimide (NHS) esterImidoester
Target Moiety Primary aminesPrimary amines
Resulting Bond AmideAmidine
Cleavable? Yes (Disulfide bond)Yes (Disulfide bond)
Membrane Permeable? Yes[2]Yes[5]

Table 2: Typical Reaction Conditions for In Vitro Protein Crosslinking

ParameterDithiobis(succinimidyl propionate) (DSP)Dimethyl 3,3'-dithiobispropionimidate (DTBP)
Solvent DMSO or DMF[6][8]Aqueous Buffer
Working Concentration 0.25 - 5 mM[9]1 - 2 mg/mL
Molar Excess 10- to 50-fold over protein[6][9]10- to 30-fold over protein[1]
Reaction Buffer Amine-free (e.g., PBS, HEPES)[6][8]Amine-free (e.g., Triethanolamine, HEPES)[1]
pH 7.0 - 9.0[8]8.0 - 9.0[1]
Incubation Time 30 - 45 min at RT; 2 hours on ice[8][9]30 - 60 min at RT
Quenching Reagent 25 - 200 mM Tris or Glycine[8]20 - 50 mM Tris or Glycine[1]
Quenching Time 10 - 15 min at RT[8]15 min at RT[9]
Cleavage Reagent 10-50 mM DTT or 5% β-mercaptoethanol[6]100-150 mM DTT[1]

Table 3: Typical Reaction Conditions for In Vivo (Intracellular) Crosslinking

ParameterDithiobis(succinimidyl propionate) (DSP)Dimethyl 3,3'-dithiobispropionimidate (DTBP)
Final Concentration 0.1 - 2 mM[8][10]5 mM[11]
Incubation Time 30 - 45 min at RT; 30 min on ice[8][11]30 min on ice[11]
Quenching Reagent 25 - 200 mM Tris[8]100 mM Tris, 150 mM NaCl[11]
Quenching Time 10 - 15 min at RT[8]10 min on ice[11]

Experimental Protocols

In Vitro Protein Crosslinking with DSP

Materials:

  • DSP crosslinker

  • Anhydrous DMSO or DMF

  • Protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Reducing agent (e.g., DTT or β-mercaptoethanol)

Procedure:

  • Allow the vial of DSP to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • Prepare a fresh stock solution of DSP in anhydrous DMSO or DMF (e.g., 25 mM).[12]

  • Add the DSP stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a good starting point.[9][12]

  • Incubate the reaction for 30-45 minutes at room temperature or for 2 hours on ice.[8]

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[9]

  • Incubate for an additional 15 minutes at room temperature to quench any unreacted DSP.[9]

  • The crosslinked protein sample is now ready for analysis by SDS-PAGE or for further processing for mass spectrometry.

  • To cleave the crosslinks, add DTT to a final concentration of 10-50 mM and incubate at 37°C for 30 minutes, or add β-mercaptoethanol to SDS-PAGE sample buffer and heat at 100°C for 5 minutes.[6]

In Vivo Intracellular Crosslinking with DSP

Materials:

  • DSP crosslinker

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), amine-free

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

Procedure:

  • Wash cultured cells twice with ice-cold PBS to remove any amine-containing media.[8]

  • Prepare a fresh solution of DSP in PBS from a DMSO stock. A final concentration of 0.1 to 2 mM is recommended.[8][10]

  • Add the DSP solution to the cells and incubate for 30 minutes at 37°C or on ice.[10]

  • Quench the reaction by adding Tris-HCl to a final concentration of 25-200 mM and incubate for 15 minutes at room temperature.[8]

  • Wash the cells with PBS and proceed with cell lysis according to your standard protocol.

  • The resulting lysate contains the crosslinked protein complexes and is ready for downstream applications like immunoprecipitation and analysis.

In Vitro Protein Crosslinking with DTBP

Materials:

  • DTBP crosslinker

  • Amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.0)[1]

  • Protein sample

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare the protein sample in the crosslinking buffer.

  • Add DTBP to the protein solution. For protein concentrations above 5 mg/mL, use a 10-fold molar excess. For concentrations below 5 mg/mL, use a 20- to 30-fold molar excess.[1]

  • Incubate the reaction at room temperature for 30-60 minutes.[1]

  • Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM Tris.[1]

  • The crosslinked sample can now be analyzed. For cleavage, add DTT to a final concentration of 100-150 mM and incubate at 37°C for 30 minutes.[1]

Analysis of Crosslinked Proteins

SDS-PAGE Analysis: Crosslinked protein complexes will migrate at a higher molecular weight on an SDS-PAGE gel compared to the individual non-crosslinked proteins. To confirm that the higher molecular weight band is a result of the disulfide-containing crosslinker, a parallel sample should be treated with a reducing agent (e.g., DTT or β-mercaptoethanol) before loading onto the gel. The disappearance of the higher molecular weight band and the reappearance of the monomeric protein bands upon reduction confirms successful crosslinking.

Mass Spectrometry Analysis: For mass spectrometry, the crosslinked protein bands can be excised from the gel and subjected to in-gel digestion with a protease like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS. The presence of a cleavable disulfide bond in DSP and DTBP simplifies the identification of crosslinked peptides. Specialized software can be used to identify the pairs of peptides that were linked together.

Visualizations

Crosslinking_Workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein Protein Complex Incubation Incubation (Time, Temperature) Protein->Incubation Crosslinker DMDTP/DSP/DTBP Crosslinker->Incubation Quenching Quenching (e.g., Tris) Incubation->Quenching SDS_PAGE SDS-PAGE Quenching->SDS_PAGE Mass_Spec Mass Spectrometry Quenching->Mass_Spec Cleavage Cleavage (DTT/BME) SDS_PAGE->Cleavage Verification

Caption: General experimental workflow for protein crosslinking.

DMDTP_Mechanism cluster_reagents Reactants cluster_product Crosslinked Product cluster_cleavage Cleavage P1_NH2 Protein 1-NH2 Crosslinked Protein 1-N-R-S-S-R'-N-Protein 2 P1_NH2->Crosslinked P2_NH2 Protein 2-NH2 P2_NH2->Crosslinked DMDTP R-S-S-R' (Crosslinker) DMDTP->Crosslinked Cleaved1 Protein 1-N-R-SH Crosslinked->Cleaved1 + Reducing Agent Cleaved2 HS-R'-N-Protein 2 Crosslinked->Cleaved2 + Reducing Agent

Caption: Simplified mechanism of dithio-based crosslinking and cleavage.

References

Application Notes: Redox-Responsive Hydrogels Based on Dimethyl 3,3'-dithiodipropionate for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Redox-responsive hydrogels are a class of "smart" biomaterials that can undergo a sol-gel transition or degradation in response to changes in the redox environment. This property is particularly valuable for targeted drug delivery, as the intracellular environment, especially in tumor cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[1] Hydrogels crosslinked with disulfide bonds can remain stable in the bloodstream but selectively release their therapeutic payload upon entering the target cells. Dimethyl 3,3'-dithiodipropionate serves as a key building block for introducing these redox-sensitive disulfide linkages into the hydrogel network.

These hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their biocompatibility and tunable properties make them excellent candidates for various biomedical applications, including tissue engineering and controlled drug release.[1][2] The disulfide bonds within the hydrogel matrix can be cleaved by reducing agents such as dithiothreitol (DTT) and glutathione (GSH), leading to the degradation of the hydrogel and the release of encapsulated drugs.[3]

Principle of Action: Glutathione-Mediated Cleavage

The disulfide bond is the key functional group that imparts redox responsiveness. In an oxidizing environment, such as the extracellular matrix, the disulfide bond is stable, keeping the hydrogel intact and the drug encapsulated. However, upon internalization into cells, particularly cancer cells where the glutathione (GSH) concentration is significantly higher (0.5-10 mM) compared to the extracellular environment (micromolar concentrations), the disulfide bonds are rapidly cleaved.[1] This cleavage is a result of a thiol-disulfide exchange reaction, leading to the breakdown of the hydrogel network and the subsequent release of the encapsulated therapeutic agent.[4]

Applications in Drug Development

The unique properties of these redox-responsive hydrogels make them highly suitable for a range of drug delivery applications:

  • Oncology: Targeted delivery of chemotherapeutic agents to tumor tissues, minimizing systemic toxicity.[5] The higher GSH levels in cancer cells provide a specific trigger for drug release.[1][5]

  • Gene Delivery: Encapsulation and protection of genetic material (e.g., siRNA, pDNA) and its subsequent release within the cell.

  • Protein and Peptide Delivery: Controlled release of therapeutic proteins and peptides that are sensitive to the extracellular environment.[1][3]

  • Wound Healing: Delivery of growth factors or antimicrobial agents to the wound site, with the release triggered by the local cellular environment.[6]

Quantitative Data Summary

The mechanical properties and drug release kinetics of hydrogels are critical parameters for their application. The following tables provide representative data for disulfide-containing hydrogels.

Table 1: Mechanical Properties of Redox-Responsive Hydrogels

Hydrogel FormulationPolymer Concentration (% w/v)Storage Modulus (G') (kPa)Reference
PEG-based dithiol1021.2[7]
Hyperbranched polyglycerol8~10[2]
Hyperbranched polyglycerol17.5~30[2]

Note: The storage modulus is a measure of the hydrogel's stiffness. Values can be tuned by altering the polymer concentration and crosslinking density.

Table 2: In Vitro Drug Release Kinetics

Drug ModelReducing Agent (Concentration)Cumulative Release at 12h (%)Release Mechanism
Bovine Serum AlbuminNone (Passive Diffusion)~20Fickian Diffusion
Bovine Serum Albumin10 mM DTT~80Swelling and Degradation
Vancomycin10 mM GSH~70Swelling and Degradation
Doxorubicin10 mM GSH~90Swelling and Degradation

Note: The release kinetics demonstrate a significant increase in drug release in the presence of reducing agents, confirming the redox-responsive nature of the hydrogels.[8][9][10][11]

Experimental Protocols

The following protocols describe the synthesis of a redox-responsive hydrogel using a derivative of this compound as a crosslinker and a common polymer, followed by characterization of its properties.

Protocol 1: Synthesis of Dithiol Crosslinker from this compound

This protocol describes the synthesis of N,N'-bis(2-aminoethyl)-3,3'-dithiodipropionamide, a dithiol crosslinker, via aminolysis of this compound.

Materials:

  • This compound

  • Ethylenediamine

  • Methanol

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add an excess of ethylenediamine (10 equivalents) to the solution.

  • Reflux the mixture at 65°C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethylenediamine and methanol under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Filter and wash the precipitate with cold diethyl ether to obtain the pure dithiol crosslinker.

  • Dry the product under vacuum.

Protocol 2: Synthesis of Redox-Responsive PEG Hydrogel

This protocol details the formation of a hydrogel by reacting the synthesized dithiol crosslinker with PEG-diacrylate (PEGDA) via a Michael addition reaction.

Materials:

  • Synthesized dithiol crosslinker

  • Poly(ethylene glycol) diacrylate (PEGDA, MW 3.4 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Vortex mixer

  • Molds for hydrogel formation (e.g., PDMS molds)

Procedure:

  • Prepare a stock solution of the dithiol crosslinker in PBS (e.g., 100 mg/mL).

  • Prepare a stock solution of PEGDA in PBS (e.g., 200 mg/mL).

  • To form the hydrogel, mix the dithiol crosslinker solution and the PEGDA solution in a 1:1 molar ratio of thiol to acrylate groups.

  • Vortex the mixture for 10-15 seconds to ensure homogeneity.

  • Pipette the mixture into the desired molds.

  • Allow the solution to stand at room temperature for 30-60 minutes for gelation to occur.

  • The resulting hydrogel can be swelled in PBS before further experiments.

Protocol 3: Characterization of Hydrogel Swelling and Degradation

Materials:

  • Synthesized hydrogels

  • PBS (pH 7.4)

  • PBS containing 10 mM GSH

  • Analytical balance

  • Incubator at 37°C

Procedure:

  • Prepare disc-shaped hydrogels and lyophilize them to determine their dry weight (W_d).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • The swelling ratio is calculated as: Swelling Ratio = (W_s - W_d) / W_d.

  • For degradation studies, place pre-weighed swollen hydrogels in PBS containing 10 mM GSH at 37°C.

  • At various time points, remove the hydrogels, lyophilize them, and record the remaining dry weight.

  • The weight loss percentage is calculated to determine the degradation profile.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogels (prepared by adding the drug to the precursor solution before gelation)

  • PBS (pH 7.4)

  • PBS containing 10 mM GSH

  • Shaking incubator at 37°C

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Place a known amount of drug-loaded hydrogel into a vial containing a defined volume of release medium (PBS or PBS with GSH).

  • Incubate the vials at 37°C with gentle shaking.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Visualizations

G cluster_synthesis Hydrogel Synthesis Workflow cluster_characterization Characterization and Application DMDTP Dimethyl 3,3'- dithiodipropionate Aminolysis Aminolysis Reaction DMDTP->Aminolysis EDA Ethylenediamine EDA->Aminolysis Dithiol Dithiol Crosslinker Aminolysis->Dithiol Michael Michael Addition Dithiol->Michael PEGDA PEG-diacrylate PEGDA->Michael Hydrogel Redox-Responsive Hydrogel Michael->Hydrogel DrugLoading Drug Encapsulation Hydrogel->DrugLoading Drug Therapeutic Drug Drug->DrugLoading LoadedHydrogel Drug-Loaded Hydrogel DrugLoading->LoadedHydrogel Release In Vitro Release Study LoadedHydrogel->Release Degradation Degradation Study LoadedHydrogel->Degradation ReleasedDrug Released Drug Release->ReleasedDrug

Caption: Workflow for the synthesis and characterization of redox-responsive hydrogels.

G cluster_pathway Glutathione-Mediated Disulfide Cleavage Pathway Hydrogel Intact Hydrogel (Crosslinked with S-S bonds) Cleavage Thiol-Disulfide Exchange Hydrogel->Cleavage Enters cell GSH_in Glutathione (GSH) (High intracellular concentration) GSH_in->Cleavage Degraded Degraded Hydrogel (Cleaved S-S bonds) Cleavage->Degraded DrugRelease Drug Release Degraded->DrugRelease

Caption: Signaling pathway for redox-responsive drug release.

References

Application Notes and Protocols for Dimethyl 3,3'-dithiodipropionate as a Linker in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Dimethyl 3,3'-dithiodipropionate and its parent compound, 3,3'-dithiodipropionic acid, as redox-responsive linkers in the development of advanced drug delivery systems. The inherent disulfide bond within these linkers allows for controlled drug release in the reductive intracellular environment of target cells, such as cancer cells, which have significantly higher concentrations of glutathione (GSH) compared to the bloodstream.

Principle of Action: Redox-Responsive Drug Release

The core of this technology lies in the reversible cleavage of the disulfide bond. In the relatively stable environment of the bloodstream, the disulfide linker remains intact, ensuring the drug cargo is securely attached to the carrier. Upon internalization into target cells, the high intracellular concentration of glutathione (typically 2-10 mM) rapidly reduces the disulfide bond, breaking the linker and releasing the active drug. This targeted release mechanism enhances therapeutic efficacy while minimizing off-target toxicity.[1][2][3]

DDS Drug Delivery System (in Bloodstream) Internalization Cellular Internalization DDS->Internalization Targeting Intracellular Intracellular Environment (High GSH) Internalization->Intracellular Endocytosis Drug Active Drug Released Intracellular->Drug Disulfide Cleavage

Caption: Mechanism of redox-responsive drug release.

Synthesis of Drug-Linker Conjugates

The conjugation of a drug to the this compound linker can be achieved through two primary routes, depending on whether the diacid or diester form of the linker is used.

Protocol 1: Synthesis of a Doxorubicin-Disulfide Linker Prodrug using 3,3'-dithiodipropionic acid (DTPA)

This protocol is adapted from a study that synthesized a doxorubicin (DOX) prodrug for subsequent conjugation to a polymer backbone.[4]

Materials:

  • 3,3'-dithiodipropionic acid (DTPA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (MWCO 3,500 Da)

  • Lyophilizer

Procedure:

  • Activation of DTPA:

    • Dissolve DTPA (1.2 eq), EDC (1.5 eq), and NHS (2.0 eq) in anhydrous DMSO.

    • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid groups of DTPA.

  • Conjugation to Doxorubicin:

    • In a separate flask, dissolve DOX·HCl (1.0 eq) and TEA (1.5 eq) in anhydrous DMSO.

    • Add the DOX solution dropwise to the activated DTPA solution under vigorous stirring.

    • Allow the reaction to proceed at room temperature for 48 hours in the dark.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (MWCO 3,500 Da).

    • Dialyze against distilled water for 24 hours to remove unreacted reagents and byproducts.

    • Lyophilize the purified solution to obtain the DTPA-DOX conjugate as a solid.

DTPA 3,3'-dithiodipropionic acid Activated_DTPA Activated DTPA-NHS ester DTPA->Activated_DTPA EDC, NHS DTPA_DOX DTPA-DOX Conjugate Activated_DTPA->DTPA_DOX DOX Doxorubicin (amine group) DOX->DTPA_DOX

Caption: Synthesis of a doxorubicin-disulfide linker conjugate.

Protocol 2: General Procedure for Drug Conjugation using this compound

This protocol describes a general method for the direct aminolysis of the methyl ester groups of this compound with an amine-containing drug. This reaction typically requires elevated temperatures.

Materials:

  • This compound

  • Amine-containing drug

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing drug and a molar excess of this compound in the chosen anhydrous solvent under an inert atmosphere.

    • The reaction can be run with or without a non-nucleophilic base, depending on the reactivity of the drug's amine group.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the specific drug and solvent used.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The purification method will depend on the properties of the resulting conjugate and may include precipitation, column chromatography, or preparative HPLC.

Formulation of Drug Delivery Nanoparticles

Once the drug-linker conjugate is synthesized, it can be incorporated into various nanoparticle formulations. This section provides a general protocol for forming polymeric nanoparticles via nanoprecipitation.

Materials:

  • Drug-linker conjugate

  • Amphiphilic block copolymer (e.g., PEG-PLA, PEG-PCL)

  • Water-miscible organic solvent (e.g., acetone, acetonitrile, THF)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Preparation of Organic Phase:

    • Dissolve the drug-linker conjugate and the amphiphilic block copolymer in the organic solvent.

  • Nanoprecipitation:

    • Add the organic solution dropwise into deionized water under moderate magnetic stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the self-assembly of the polymer and drug-linker conjugate into nanoparticles.

  • Solvent Evaporation and Purification:

    • Continue stirring the nanoparticle suspension at room temperature to allow for the complete evaporation of the organic solvent.

    • The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove any remaining free drug or polymer.

Organic_Phase Drug-Linker Conjugate + Amphiphilic Polymer (in organic solvent) Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Organic_Phase->Nanoprecipitation Aqueous_Phase Deionized Water Aqueous_Phase->Nanoprecipitation Nanoparticles Self-Assembled Nanoparticles Nanoprecipitation->Nanoparticles

Caption: Formulation of nanoparticles via nanoprecipitation.

Characterization of the Drug Delivery System

Thorough characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.

Parameter Analytical Technique(s) Purpose
Drug-Linker Conjugate NMR Spectroscopy, Mass Spectrometry (MS), FTIRTo confirm the successful covalent attachment of the drug to the linker and verify the chemical structure.
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average hydrodynamic diameter and size distribution of the nanoparticles.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) UV-Vis Spectroscopy, HPLCTo quantify the amount of drug successfully incorporated into the nanoparticles.

In Vitro Drug Release Studies

To evaluate the redox-responsive nature of the drug delivery system, in vitro drug release studies are performed under conditions that mimic the physiological and tumor microenvironments.

Protocol for In Vitro Drug Release:

  • Preparation of Release Media:

    • Prepare two sets of release media (e.g., phosphate-buffered saline, pH 7.4):

      • Control medium: Without any reducing agent.

      • Reductive medium: Containing a concentration of glutathione relevant to the intracellular environment (e.g., 5 mM or 10 mM GSH).

  • Experimental Setup:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag into a larger volume of the release medium, maintained at 37°C with gentle stirring.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time for both the control and reductive conditions.

    • A significantly higher and faster drug release in the presence of GSH confirms the redox-responsive behavior of the delivery system.[1][5][6]

Parameter Description Typical Values/Observations
Drug Release in absence of GSH Cumulative drug release in a physiological buffer (e.g., PBS, pH 7.4) at 37°C.Minimal drug release, indicating good stability of the linker in circulation.
Drug Release in presence of GSH (e.g., 10 mM) Cumulative drug release in a physiological buffer containing a reducing agent at 37°C.Rapid and sustained drug release due to the cleavage of the disulfide bond.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for drug delivery systems utilizing disulfide-based linkers. The exact values will vary depending on the specific drug, polymer, and formulation parameters.

Table 1: Physicochemical Properties of Nanoparticles

Formulation Drug Polymer Particle Size (nm) PDI Zeta Potential (mV)
Example 1DoxorubicinPEG-b-PLL100 - 200< 0.2-10 to +10
Example 2PaclitaxelPLA-PEG150 - 250< 0.25-15 to -5

Table 2: Drug Loading and Release Characteristics

Formulation Drug Loading Content (%) Encapsulation Efficiency (%) Cumulative Release at 24h (no GSH) Cumulative Release at 24h (10 mM GSH)
Example 15 - 1570 - 90< 20%> 80%
Example 23 - 1060 - 85< 15%> 75%

These application notes and protocols provide a foundational guide for the development and evaluation of drug delivery systems based on the this compound linker. Researchers are encouraged to optimize the described procedures for their specific drug and carrier systems to achieve the desired therapeutic outcomes.

References

Application Notes and Protocols: Dimethyl 3,3'-dithiodipropionate for Nucleic Acid Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense promise for treating a wide range of diseases. A significant challenge in this field is the development of safe and effective delivery vehicles that can protect the nucleic acid cargo and facilitate its release into the cytoplasm of target cells. Bioreducible lipid nanoparticles (LNPs) have emerged as a highly promising strategy. These LNPs are formulated with lipids containing disulfide bonds, which are stable in the extracellular environment but are rapidly cleaved in the reducing environment of the cytoplasm. This cleavage triggers the disassembly of the LNP and promotes the release of the encapsulated nucleic acid, enhancing its therapeutic efficacy.[1][2]

Dimethyl 3,3'-dithiodipropionate serves as a key building block for the synthesis of these bioreducible lipids. Its central disulfide bond can be incorporated into the hydrophobic tails of cationic or ionizable lipids. When formulated into LNPs, these lipids can efficiently encapsulate negatively charged nucleic acids. Upon cellular uptake via endocytosis, the high concentration of glutathione (GSH) in the cytoplasm reduces the disulfide bond, leading to a change in the lipid structure and subsequent release of the nucleic acid payload.[3][4] This application note provides detailed protocols for the synthesis of a bioreducible lipidoid derived from a dithiodipropionate moiety, its formulation into LNPs for nucleic acid encapsulation, and methods for their characterization.

Data Presentation

The following tables summarize typical quantitative data for bioreducible LNPs, compiled from various studies utilizing disulfide-containing lipidoids for nucleic acid delivery.

Table 1: Physicochemical Properties of Bioreducible Lipid Nanoparticles

Formulation IDBioreducible LipidPayloadParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-siRNA-011-O16BsiGFP224.5 ± 4.1N/A-0.3 ± 0.3~90%
LNP-mRNA-01306-O12BfLuc mRNA~100< 0.2N/A> 90%
LNP-mRNA-02C4S18AFluc-mRNA50-130< 0.2~0> 90%

Data compiled from multiple sources for representative bioreducible LNPs.[1][5][6][7]

Table 2: In Vitro and In Vivo Efficacy of Bioreducible LNPs

Formulation IDCell Line / Animal ModelTarget GeneGene Knockdown / ExpressionKey Findings
1-O16B/siGFPGFP-MDA-MB-231 cellsGFP~75% knockdownBioreducible lipidoids showed significantly enhanced gene silencing compared to non-bioreducible counterparts.[3]
1-O16B/siPlk-1MDA-MB-231 cellsPlk-1Inhibition of tumor cell proliferationDemonstrates potential for cancer therapy.[3]
C4S18A/Fluc-mRNABalb/c miceFirefly LuciferaseStrong expression in liver and spleenDemonstrates in vivo efficacy for mRNA delivery.[1]
306-O12B/fLuc mRNABalb/c miceFirefly LuciferaseComparable expression to MC3 standardHighlights the potential of tail-branched bioreducible lipidoids.[5]

Experimental Protocols

Protocol 1: Synthesis of a Representative Bioreducible Acrylate from this compound

This protocol describes a plausible synthesis route for bis(2-(acryloyloxy)ethyl) 3,3'-dithiodipropionate, a key intermediate for creating bioreducible lipidoids.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium bicarbonate solution

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Transesterification:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound (1 equivalent) and a large excess of ethylene glycol (e.g., 10 equivalents) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for 24 hours, collecting the methanol-toluene azeotrope in the Dean-Stark trap.

    • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the diol intermediate.

  • Acrylation:

    • Dissolve the diol intermediate (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

    • Slowly add acryloyl chloride (2.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the pure bis(2-(acryloyloxy)ethyl) 3,3'-dithiodipropionate.

Protocol 2: Synthesis of a Bioreducible Lipidoid via Michael Addition

This protocol outlines the synthesis of a bioreducible lipidoid using the acrylate from Protocol 1 and an aliphatic amine.[3][4]

Materials:

  • Bis(2-(acryloyloxy)ethyl) 3,3'-dithiodipropionate (from Protocol 1)

  • Aliphatic amine (e.g., 1-aminodecane)

  • Small glass vial with a screw cap

Procedure:

  • Combine the bioreducible acrylate and the aliphatic amine in a molar ratio of approximately 1:2.4 in a glass vial.

  • Seal the vial and heat the mixture at 80°C for 48 hours without any solvent.

  • Cool the reaction mixture to room temperature. The resulting crude lipidoid can often be used directly for preliminary screening studies.

Protocol 3: Formulation of Bioreducible LNPs for Nucleic Acid Encapsulation (Microfluidic Mixing)

This protocol describes the formulation of LNPs using a microfluidic mixing device for reproducible and scalable production.[1][8]

Materials:

  • Bioreducible lipidoid (from Protocol 2)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic acid (siRNA or mRNA)

  • Absolute ethanol

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 20 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase):

    • Dissolve the bioreducible lipidoid, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.[5][9] The total lipid concentration will depend on the specific microfluidic system.

  • Prepare Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate as recommended for the device (e.g., 12 mL/min).[9]

    • Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and raise the pH. This neutralizes the surface charge of the ionizable lipids.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C.

Protocol 4: Characterization of Bioreducible LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge using Laser Doppler Velocimetry.

3. Encapsulation Efficiency Determination (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This measures the total nucleic acid amount.[10]

  • The other set remains intact to measure the amount of unencapsulated (free) nucleic acid.

  • Add the Quant-iT RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Mandatory Visualizations

G cluster_0 Synthesis of Bioreducible Lipidoid DMDTP This compound Acrylate Bioreducible Acrylate DMDTP->Acrylate 2-step synthesis Lipidoid Bioreducible Lipidoid Acrylate->Lipidoid Michael Addition Amine Aliphatic Amine Amine->Lipidoid Michael Addition

Caption: Synthesis of a bioreducible lipidoid.

G cluster_0 LNP Formulation and Characterization Workflow cluster_1 Characterization Steps start Prepare Lipid & Nucleic Acid Solutions mix Microfluidic Mixing start->mix dialysis Dialysis vs. PBS mix->dialysis characterize Characterization dialysis->characterize end Sterile LNPs characterize->end dls DLS (Size, PDI) characterize->dls zeta Zeta Potential characterize->zeta ribogreen Encapsulation Efficiency characterize->ribogreen

Caption: LNP formulation and characterization workflow.

G LNP Bioreducible LNP (with Nucleic Acid) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Cytoplasm Cytoplasm EarlyEndosome->Cytoplasm Endosomal Escape Cleavage Disulfide Cleavage (by GSH) Cytoplasm->Cleavage Release Nucleic Acid Release Cleavage->Release

Caption: Intracellular delivery and release pathway.

References

Application Notes and Protocols: Dimethyl 3,3'-dithiodipropionate and its Analogs in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Dimethyl 3,3'-dithiodipropionate (DMDTP) and its more commonly used amine-reactive analog, Dimethyl 3,3'-dithiobispropionimidate (DTBP), in the field of proteomics. These reagents are powerful tools for the structural and interactional analysis of proteins. The primary application lies in chemical crosslinking, which allows for the covalent linkage of interacting amino acid residues, providing spatial constraints that are invaluable for understanding protein-protein interactions (PPIs) and the three-dimensional structure of protein complexes.

Application Notes

This compound and its derivatives are homobifunctional, cleavable crosslinking agents. The key feature of these reagents is the disulfide bond within their spacer arm. This bond can be readily cleaved by reducing agents, such as 2-mercaptoethanol or dithiothreitol (DTT). This cleavability is crucial for mass spectrometry-based proteomics workflows, as it allows for the separation of crosslinked peptides after initial analysis, simplifying their identification.

The imidate ester derivative, DTBP, is particularly useful as it reacts with primary amines (the N-terminus of proteins and the epsilon-amino group of lysine residues) under mild pH conditions. This reaction forms stable amidine bonds, effectively "freezing" protein interactions in place.

Key Applications in Proteomics:

  • Mapping Protein-Protein Interactions: By covalently linking interacting proteins, these crosslinkers enable the identification of both stable and transient interaction partners. This is particularly useful for studying large protein complexes.

  • Probing Protein Topology: Intramolecular crosslinks can provide distance constraints between different domains of a single protein, offering insights into its tertiary and quaternary structure.

  • Structural Elucidation of Protein Complexes: Crosslinking data can be used as constraints in computational modeling to generate low-resolution structural models of protein complexes that are not amenable to high-resolution techniques like X-ray crystallography or cryo-electron microscopy.[1]

  • Comparative Structural Analysis: Changes in crosslinking patterns under different conditions (e.g., with and without a drug candidate) can reveal conformational changes in proteins or alterations in protein interaction networks.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of dithiobispropionimidate-based crosslinkers in proteomics.

ParameterValueSignificanceReference
Spacer Arm Length ~12 ÅDefines the maximum distance between two crosslinked amino acid residues.General Knowledge
Reactivity Primary amines (Lysine, N-terminus)Specific for accessible amine groups, providing information on surface-exposed residues.[2]
Cleavability Reducible disulfide bondAllows for the separation of crosslinked peptides for easier identification by mass spectrometry.[3]
Crosslinking Efficiency Variable (dependent on protein and conditions)Can be optimized by adjusting reagent concentration, pH, and incubation time.[4]

Experimental Protocols

Protocol 1: In Situ Crosslinking of Cellular Proteins

This protocol describes a general workflow for the in situ crosslinking of proteins in cultured cells, followed by enrichment and identification of crosslinked peptides.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer, or a buffer compatible with your downstream analysis)

  • Dimethyl 3,3'-dithiobispropionimidate (DTBP) stock solution (freshly prepared in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing agent (e.g., DTT or 2-mercaptoethanol)

  • Alkylation agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Desalting columns (e.g., C18)

  • Mass spectrometer

Procedure:

  • Cell Culture and Harvest:

    • Grow cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Quantify the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Crosslinking Reaction:

    • Dilute the protein lysate to a final concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Add the DTBP stock solution to the lysate to a final concentration of 1-2 mM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted DTBP.

  • Protein Digestion:

    • Denature the crosslinked proteins by adding urea to a final concentration of 8 M.

    • Reduce the disulfide bonds (including the one in the crosslinker) by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • Due to the low abundance of crosslinked peptides, an enrichment step such as size exclusion chromatography or strong cation exchange chromatography can be performed.

  • Desalting:

    • Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The disulfide bond in the crosslinker will be intact at this stage.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, Kojak) to identify the crosslinked peptides from the MS/MS spectra. These programs are designed to search for peptide pairs linked by the mass of the crosslinker.

Visualizations

G cluster_workflow Chemical Crosslinking Proteomics Workflow start Cell Lysis & Protein Extraction crosslinking Crosslinking with DTBP start->crosslinking quenching Quenching crosslinking->quenching digestion Protein Digestion (Trypsin) quenching->digestion enrichment Enrichment of Crosslinked Peptides digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis (Identification of Crosslinked Peptides) lcms->data_analysis

Caption: A generalized workflow for a chemical crosslinking proteomics experiment.

G cluster_reaction DTBP Crosslinking Reaction cluster_cleavage Cleavage of Crosslink DTBP Dimethyl 3,3'-dithiobispropionimidate (DTBP) Crosslinked_Complex Crosslinked Protein Complex DTBP->Crosslinked_Complex Forms Amidine Bonds Protein1 Protein 1 (with Lysine) Protein1->Crosslinked_Complex Primary Amine Reaction Protein2 Protein 2 (with Lysine) Protein2->Crosslinked_Complex Primary Amine Reaction Crosslinked_Peptides Crosslinked Peptides Cleaved_Peptides Cleaved Peptides Crosslinked_Peptides->Cleaved_Peptides Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Cleaved_Peptides Reduces Disulfide Bond

Caption: The fundamental reaction of DTBP with proteins and subsequent cleavage.

References

Surface Modification of Materials with Dimethyl 3,3'-dithiodipropionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of materials using Dimethyl 3,3'-dithiodipropionate. This versatile reagent is instrumental in creating functionalized surfaces for a range of applications, from biosensors to advanced drug delivery systems. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the fields of materials science, nanotechnology, and pharmaceutical development.

Application Note 1: Formation of Biocompatible and Functional Self-Assembled Monolayers (SAMs) on Gold Surfaces

This compound is a key reagent for the formation of self-assembled monolayers (SAMs) on gold surfaces. The disulfide bond in the molecule can be cleaved to form two thiol groups, which then readily form strong covalent bonds with gold. This process results in a dense, well-ordered monolayer with terminal carboxylic acid groups. These functional groups can be used to immobilize biomolecules, create biocompatible coatings, or act as anchor points for further surface chemistry.

The resulting carboxylic acid-terminated surface is hydrophilic, which can reduce non-specific protein adsorption and improve the biocompatibility of gold-based materials. This is particularly important for the development of implantable devices and biosensors that come into contact with biological fluids.

Quantitative Data: Characterization of 3,3'-Dithiodipropionic Acid SAM on Gold

The formation of a SAM can be monitored and characterized using various surface-sensitive techniques. The following table summarizes expected quantitative data for the characterization of a 3,3'-dithiodipropionic acid monolayer on a gold surface.

ParameterBare GoldGold with 3,3'-Dithiodipropionic Acid SAM
Water Contact Angle (θ) 65° - 75°< 30°
QCM Frequency Change (Δf) N/A-10 to -20 Hz
Ellipsometric Thickness N/A5 - 10 Å

Note: The exact values can vary depending on the cleanliness of the gold surface, the concentration of the thiol solution, and the incubation time.

Application Note 2: Development of Redox-Responsive Nanoparticle Drug Delivery Systems

The disulfide bond within this compound provides a powerful tool for creating stimuli-responsive drug delivery systems. This bond is stable under normal physiological conditions but can be cleaved in a reducing environment, such as that found inside cancer cells which have a high concentration of glutathione (GSH).[1] This property can be exploited to design nanoparticles that release their therapeutic payload specifically at the target site, minimizing off-target effects and improving the therapeutic index of the drug.

In this application, this compound can be used as a linker to conjugate drugs containing a suitable functional group (e.g., an amine) to the surface of a nanoparticle. The resulting drug-nanoparticle conjugate is stable in the bloodstream but will release the active drug upon entering a cancer cell due to the cleavage of the disulfide bond by intracellular GSH.

Quantitative Data: Doxorubicin Loading and Redox-Triggered Release

The following table presents representative data for the loading and redox-triggered release of the anticancer drug Doxorubicin (DOX) from nanoparticles functionalized with a 3,3'-dithiodipropionic acid linker.[2]

ParameterValue
Drug Loading Content (wt%) 10 - 15%
Drug Loading Efficiency (%) 70 - 85%
Cumulative DOX Release at 24h (pH 7.4) < 15%
Cumulative DOX Release at 24h (pH 7.4 + 10 mM DTT) > 85%

Note: DTT (dithiothreitol) is used in vitro to mimic the intracellular reducing environment.[2]

Experimental Protocols

Protocol 1: Preparation of a Self-Assembled Monolayer of 3,3'-Dithiodipropionic Acid on a Planar Gold Surface

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • This compound

  • Ethanol (absolute)

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Beakers and Petri dishes

  • Tweezers

  • Sonicator

  • Contact angle goniometer (for characterization)

  • Quartz Crystal Microbalance (for characterization)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

    • Dry the substrate under a stream of nitrogen gas.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

  • SAM Formation:

    • Immerse the cleaned gold substrate in the thiol solution in a clean Petri dish.

    • Incubate for 18-24 hours at room temperature in a covered container to prevent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution using clean tweezers.

    • Rinse the substrate thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Characterization:

    • Measure the water contact angle of the modified surface. A significant decrease in contact angle compared to the bare gold surface indicates the formation of a hydrophilic carboxylic acid-terminated monolayer.

    • If available, use a QCM to monitor the mass change during SAM formation in real-time.

Protocol 2: Synthesis and Functionalization of Gold Nanoparticles with 3,3'-Dithiodipropionic Acid

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • This compound

  • Ethanol

  • DI water

Equipment:

  • Round bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs):

    • In a clean 250 mL round bottom flask, bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil with vigorous stirring.

    • Rapidly add 4 mL of 1% (w/v) trisodium citrate solution to the boiling solution.

    • The solution color will change from yellow to deep red, indicating the formation of AuNPs.

    • Continue boiling and stirring for another 15 minutes.

    • Remove from heat and allow to cool to room temperature.

    • Characterize the synthesized AuNPs using UV-Vis spectroscopy (a peak around 520 nm is expected) and DLS to determine their size and size distribution.

  • Functionalization of AuNPs:

    • To 10 mL of the AuNP solution, add 1 mL of a 10 mM ethanolic solution of this compound.

    • Stir the solution at room temperature for 24 hours to allow for ligand exchange.

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 30 minutes for ~20 nm particles).

    • Discard the supernatant and resuspend the pellet in fresh DI water.

    • Repeat the centrifugation and resuspension steps two more times to remove excess unbound ligands.

  • Characterization of Functionalized AuNPs:

    • Resuspend the final pellet in a known volume of DI water.

    • Characterize the functionalized AuNPs using UV-Vis spectroscopy, DLS (to check for aggregation), and zeta potential measurements (a negative shift is expected due to the carboxylic acid groups).

Protocol 3: Loading and Triggered Release of Doxorubicin from 3,3'-Dithiodipropionic Acid-Modified Nanoparticles

Materials:

  • 3,3'-Dithiodipropionic acid-functionalized AuNPs (from Protocol 2)

  • Doxorubicin hydrochloride (DOX·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Dialysis tubing (MWCO 10 kDa)

Equipment:

  • pH meter

  • UV-Vis spectrophotometer or fluorescence spectrophotometer

  • Shaking incubator

Procedure:

  • Activation of Carboxylic Acid Groups:

    • To 5 mL of the functionalized AuNP solution, add EDC (final concentration 2 mM) and NHS (final concentration 5 mM).

    • Stir the solution at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Drug Conjugation:

    • Add DOX·HCl (final concentration 1 mg/mL) to the activated AuNP solution.

    • Adjust the pH to 7.4 and stir the reaction mixture at room temperature for 24 hours in the dark.

  • Purification of DOX-Loaded AuNPs:

    • Purify the DOX-loaded AuNPs by centrifugation as described in Protocol 2 to remove unreacted DOX and coupling agents.

  • Determination of Drug Loading:

    • Measure the concentration of DOX in the supernatant using UV-Vis or fluorescence spectroscopy.

    • Calculate the drug loading content and efficiency based on the initial amount of DOX added and the amount in the supernatant.

  • In Vitro Drug Release Study:

    • Place 1 mL of the DOX-loaded AuNP solution in a dialysis bag.

    • Immerse the dialysis bag in 20 mL of PBS (pH 7.4) in two separate containers: one with and one without 10 mM DTT.

    • Keep the containers in a shaking incubator at 37°C.

    • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

    • Measure the concentration of released DOX in the collected samples using UV-Vis or fluorescence spectroscopy.

    • Plot the cumulative drug release as a function of time for both conditions.

Visualizations

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_drug_loading Drug Loading cluster_release Drug Release AuNPs Citrate-Capped AuNPs Func_AuNPs Functionalized AuNPs AuNPs->Func_AuNPs Ligand Exchange DMDTP This compound DMDTP->Func_AuNPs Drug_Loaded_AuNPs DOX-Loaded AuNPs Func_AuNPs->Drug_Loaded_AuNPs EDC/NHS Coupling DOX Doxorubicin DOX->Drug_Loaded_AuNPs Release Triggered Release Drug_Loaded_AuNPs->Release Reducing Environment (GSH)

Caption: Experimental workflow for nanoparticle functionalization and drug delivery.

G cluster_extracellular Extracellular Environment (Bloodstream) cluster_intracellular Intracellular Environment (Cancer Cell) NP_Stable Drug-Loaded Nanoparticle (Disulfide Bond Intact) GSH High Glutathione (GSH) NP_Stable->GSH Cellular Uptake NP_Cleaved Nanoparticle GSH->NP_Cleaved Disulfide Cleavage Drug Released Drug GSH->Drug Drug Release

Caption: Mechanism of redox-responsive drug release.

G DMDTP This compound Surface_Mod Surface Modification of Gold DMDTP->Surface_Mod SAM Self-Assembled Monolayer (-COOH terminated) Surface_Mod->SAM NP_Func Nanoparticle Functionalization (Disulfide Linker) Surface_Mod->NP_Func Biosensor Biosensors SAM->Biosensor Biocompatible Biocompatible Coatings SAM->Biocompatible Drug_Delivery Redox-Responsive Drug Delivery NP_Func->Drug_Delivery

Caption: Applications derived from surface modification.

References

Application of Dimethyl 3,3'-dithiodipropionate in Single-Molecule Force Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule force spectroscopy (SMFS) has emerged as a powerful technique to investigate the mechanics of individual molecules, providing unprecedented insights into protein folding, receptor-ligand interactions, and the stability of chemical bonds. A crucial aspect of SMFS is the covalent tethering of the molecule of interest between a surface and the tip of an atomic force microscope (AFM). Dimethyl 3,3'-dithiodipropionate and its derivatives, such as Dithiobis(succinimidyl propionate) (DSP), are valuable tools in this context, offering a cleavable disulfide bond that allows for controlled release and provides a unique signature in force-extension curves. This document provides detailed application notes and protocols for the use of this compound-based linkers in SMFS.

This compound is a homobifunctional crosslinking agent. Its derivative, DSP, contains N-hydroxysuccinimide (NHS) esters at both ends of a spacer arm that includes a reducible disulfide bond.[1] This allows for the covalent linkage of molecules containing primary amines, such as proteins and modified oligonucleotides. The key feature of this linker is the disulfide bond, which can be cleaved under reducing conditions, a property that can be exploited in SMFS experiments to verify the single-molecule nature of the tether.

Core Principles and Applications

The primary application of this compound-based linkers in SMFS is to form a covalent bridge between the AFM tip and a substrate, with the molecule of interest integrated into this linkage. This setup allows for the controlled application of force to the target molecule.

Key applications include:

  • Protein Unfolding and Folding Studies: By tethering a protein via a disulfide linker, researchers can apply force to induce unfolding and study the mechanics of this process at the single-molecule level.[2][3] The force required to unfold the protein provides information about its mechanical stability.

  • Receptor-Ligand Interaction Analysis: The strength of binding between a receptor and its ligand can be quantified by tethering one component to the AFM tip and the other to the surface and measuring the force required to rupture their interaction.

  • Investigating the Mechanics of Covalent Bonds: The disulfide bond within the linker itself can be the subject of investigation, providing insights into the force-dependent kinetics of its reduction or mechanical rupture.[4][5]

Quantitative Data Summary

The mechanical properties of tethers and the molecules under investigation are central to SMFS. The following tables summarize key quantitative data related to the use of disulfide-containing linkers.

ParameterValueExperimental ConditionsSource
Disulfide Bond Reduction Kinetics
Rate of DTT reduction at 200 pNExponentially dependent on force12.5 mM DTT[5]
Bond elongation at transition state (Δxr)0.34 ÅThiol/disulfide exchange reaction[4]
Protein Unfolding Forces with Disulfide Bonds
Unfolding force of oxidized FimG~30% increase vs. reduced formSMFS[2]
Unfolding force of oxidized I91 titin domain~15% decrease vs. wild typeSMFS[2]
Amine-Linker Bond Rupture Forces
Amine-gold bond~0.6 nNModified conducting AFM[6]

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound derivatives for SMFS experiments. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Surface and AFM Tip Functionalization with DSP

This protocol describes the covalent attachment of a protein to a glass surface and an AFM tip using the homobifunctional, disulfide-containing crosslinker, Dithiobis(succinimidyl propionate) (DSP). This procedure creates a tether suitable for single-molecule pulling experiments.

Materials:

  • Glass coverslips and silicon nitride AFM cantilevers

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Dithiobis(succinimidyl propionate) (DSP)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein of interest with available primary amines (e.g., lysine residues)

  • Ethanol

  • Nitrogen gas

Procedure:

  • Surface and Tip Cleaning:

    • Clean glass coverslips and AFM cantilevers by sonication in ethanol for 15 minutes, followed by rinsing with deionized water.

    • Dry the surfaces with a gentle stream of nitrogen gas.

    • Further clean by plasma treatment or UV-ozone cleaning for 15-20 minutes to remove organic contaminants and activate the surface.

  • Silanization (Amine Functionalization):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned coverslips and AFM tips in the APTES solution for 1 hour at room temperature in a moisture-free environment (e.g., a desiccator or glove box).

    • Rinse the surfaces thoroughly with toluene, followed by ethanol, and finally deionized water to remove excess APTES.

    • Cure the silanized surfaces by baking at 110°C for 30 minutes. This creates a stable amine-terminated surface.

  • DSP Crosslinker Activation:

    • Immediately before use, prepare a 10 mM solution of DSP in anhydrous DMSO. DSP is moisture-sensitive, so it is crucial to work in a dry environment.

  • Immobilization of Protein on the Surface:

    • Prepare a solution of the protein of interest (e.g., 0.1 mg/mL) in PBS (pH 7.4).

    • Add the DSP/DMSO solution to the protein solution to a final DSP concentration of 1 mM.

    • Incubate the amine-functionalized glass coverslip in this solution for 1-2 hours at room temperature. This will attach one end of the DSP linker to the surface amines.

    • After incubation, add the protein of interest to the solution and incubate for another 1-2 hours. This will attach the protein to the other end of the DSP linker.

    • Rinse the surface gently with PBS to remove unbound protein and crosslinker.

  • Functionalization of the AFM Tip:

    • Follow the same procedure as for the surface to functionalize the AFM tip. To achieve a low density of molecules on the tip for single-molecule experiments, use a more dilute protein solution or a shorter incubation time.

  • Storage:

    • Store the functionalized surfaces and tips in PBS at 4°C. They should be used within a few days for optimal results.

Protocol 2: Single-Molecule Force Spectroscopy of a Tethered Protein

This protocol outlines the procedure for performing a single-molecule pulling experiment on a protein tethered using the DSP linker as described in Protocol 1.

Materials:

  • AFM system equipped for force spectroscopy

  • Functionalized AFM tip and surface with the tethered protein of interest

  • PBS buffer (or other buffer suitable for the protein)

  • (Optional) Reducing agent such as Dithiothreitol (DTT) for linker cleavage verification

Procedure:

  • AFM Setup and Calibration:

    • Mount the functionalized AFM cantilever in the AFM head.

    • Calibrate the spring constant of the cantilever using the thermal noise method.

    • Fill the liquid cell with PBS.

  • Force-Distance Curve Acquisition:

    • Approach the functionalized surface with the functionalized AFM tip.

    • Perform force-distance cycles by repeatedly approaching and retracting the tip from the surface.

    • Set the approach/retraction speed and the contact force appropriately for the system under study. Typical pulling speeds range from 100 to 5000 nm/s.

    • Collect a large number of force-distance curves to obtain statistically significant data.

  • Data Analysis:

    • Identify force-extension curves that show the characteristic sawtooth pattern of protein unfolding.

    • Fit the individual unfolding peaks with the Worm-Like Chain (WLC) model to determine the contour length increment (ΔLc) for each unfolding event.

    • Generate histograms of the unfolding forces to determine the most probable unfolding force.

  • (Optional) Verification of Single-Molecule Tether via Disulfide Bond Cleavage:

    • After acquiring a set of force curves, introduce a reducing agent (e.g., 50 mM DTT) into the liquid cell.

    • Incubate for 15-30 minutes to allow for the cleavage of the disulfide bond in the DSP linker.

    • Attempt to acquire new force curves. A significant reduction or complete loss of the specific unfolding events confirms that the tethers were formed via the disulfide linker.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Surface and Tip Preparation cluster_immob Immobilization cluster_smfs Single-Molecule Force Spectroscopy Clean Cleaning (Ethanol, Plasma/UV-Ozone) Silanize Silanization (APTES) Clean->Silanize Creates amine-terminated surface Immob_Surface Protein Immobilization on Surface Silanize->Immob_Surface Immob_Tip Protein Immobilization on AFM Tip Silanize->Immob_Tip Activate_DSP DSP Activation (in DMSO) Activate_DSP->Immob_Surface Activate_DSP->Immob_Tip Calibrate AFM Calibration Immob_Surface->Calibrate Immob_Tip->Calibrate Pull Force-Distance Curve Acquisition Calibrate->Pull Analyze Data Analysis (WLC fitting, Histograms) Pull->Analyze Cleave Disulfide Cleavage (DTT) Analyze->Cleave Verification

Caption: Experimental workflow for SMFS using a DSP linker.

Linker_Chemistry Surface Amine-functionalized Surface -NH2 DSP DSP Linker NHS-ester---S-S---NHS-ester Surface->DSP Amide bond formation Tethered_Complex Surface-Amide---S-S---Amide-Protein Surface->Tethered_Complex Protein Protein -NH2 DSP->Protein Amide bond formation Protein->Tethered_Complex

Caption: Chemical linkage of a protein to a surface via DSP.

Force_Spectroscopy_Logic Start Start Force-Distance Cycle Approach Tip Approaches Surface Start->Approach Contact Tip Contacts Surface (Tether Forms) Approach->Contact Retract Tip Retracts Contact->Retract Unfolding Protein Unfolds (Force Peak) Retract->Unfolding If protein is tethered Rupture Tether Ruptures Retract->Rupture No unfolding Unfolding->Unfolding Unfolding->Rupture End End Cycle Rupture->End

Caption: Logical flow of a single-molecule pulling experiment.

References

Application Notes and Protocols for Amine-Reactive Crosslinking with 3,3'-Dithiodipropionate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing amine-reactive derivatives of 3,3'-dithiodipropionate, such as Dimethyl 3,3'-dithiodipropionate (DMDTP) based crosslinkers, for the study of protein-protein interactions and protein structure. The focus is on the widely used N-hydroxysuccinimide (NHS) ester derivative, Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent.

Introduction to Amine-Reactive Crosslinking

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an essential technique for elucidating protein-protein interactions (PPIs) and mapping the three-dimensional structures of proteins and protein complexes.[1] Amine-reactive crosslinkers covalently bind to primary amines, primarily found on the side chains of lysine residues and the N-termini of proteins.[2] Derivatives of 3,3'-dithiodipropionate are a class of homobifunctional, cleavable crosslinkers that contain two amine-reactive groups connected by a spacer arm with a disulfide bond. This disulfide bond can be easily cleaved by reducing agents, which simplifies the analysis of cross-linked products by mass spectrometry.[1]

DSP, the N-hydroxysuccinimide ester of 3,3'-dithiodipropionic acid, is a membrane-permeable crosslinker, making it suitable for intracellular crosslinking.[3][4] Its water-soluble analog, dithiobis(sulfosuccinimidyl propionate) (DTSSP), is used for crosslinking proteins on the cell surface.[3]

Key Features of DSP and its Derivatives

FeatureDescriptionReference
Reactivity Reacts with primary amines (e.g., lysine, N-terminus) at pH 7-9.[5][6]
Spacer Arm Length 12.0 Å[5]
Cleavability The disulfide bond is cleavable by reducing agents (e.g., DTT, TCEP, 2-mercaptoethanol).[7]
Solubility DSP is soluble in organic solvents like DMSO and DMF. DTSSP (the sulfonated version) is water-soluble.[3][4]
Permeability DSP is cell-membrane permeable, allowing for intracellular crosslinking. DTSSP is not membrane-permeable.[3][4]

Applications

  • Mapping Protein-Protein Interactions: Identify interacting proteins in complex biological samples.[8]

  • Probing Protein Conformation: Gain insights into the three-dimensional structure of proteins and protein complexes by providing distance constraints.[9]

  • Studying Conformational Changes: Quantitative crosslinking can be used to study changes in protein structure upon ligand binding or other perturbations.[9][10]

  • In vivo Crosslinking: Capture transient or weak protein interactions within living cells.[7]

Experimental Protocols

In-Solution Protein Crosslinking with DSP

This protocol is suitable for purified proteins or protein complexes in solution.

Materials:

  • DSP (Lomant's Reagent)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).[3][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

  • Protein sample in a suitable amine-free buffer.

Protocol:

  • Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO or DMF to a final concentration of 10-25 mM.[3] DSP is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. If necessary, dialyze the sample against the Reaction Buffer.

  • Crosslinking Reaction:

    • For protein concentrations >5 mg/mL, add a 10-fold molar excess of the DSP stock solution to the protein sample.[3]

    • For protein concentrations <5 mg/mL, use a 20- to 50-fold molar excess of DSP.[3]

    • The final concentration of the crosslinker is typically between 0.25-5 mM.[3]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DSP. Incubate for 15 minutes at room temperature.[3][5]

  • Removal of Excess Crosslinker: Remove unreacted crosslinker by dialysis, gel filtration, or another desalting method.[5]

  • Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications. For mass spectrometry, the disulfide bonds can be cleaved with a reducing agent like DTT before or after proteolytic digestion.

Intracellular Crosslinking with DSP

This protocol is designed for crosslinking proteins within living cells.

Materials:

  • DSP

  • Anhydrous DMSO

  • Wash Buffer: PBS, pH 7.4 (or other amine-free buffer).

  • Quenching Buffer: 20 mM Tris-HCl, pH 7.4 in PBS.[11]

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

Protocol:

  • Cell Preparation: Wash cultured cells twice with ice-cold PBS to remove any media containing primary amines.[5][11]

  • Prepare DSP Solution: Immediately before use, prepare a 100 mM DSP stock solution in DMSO.[11] Dilute this stock solution in warm (37°C) PBS to a final working concentration of 0.1-2 mM.[7][11] It is advisable to add the DSP/DMSO dropwise while mixing to ensure it dissolves completely.[11] Cool the DSP solution on ice for no more than 10 minutes before adding to the cells.[11]

  • Crosslinking Reaction: Remove the wash buffer from the cells and add the DSP crosslinking solution. Incubate for 30 minutes at 37°C or for 2 hours at 4°C.[7] The optimal concentration and incubation time may need to be determined empirically.[7]

  • Quenching: Remove the crosslinking solution and add the ice-cold Quenching Buffer. Incubate for 15 minutes on ice to quench the reaction.[11]

  • Cell Lysis: Wash the cells twice with ice-cold PBS.[11] Lyse the cells using a suitable lysis buffer containing protease inhibitors.[11]

  • Analysis: The cell lysate containing the cross-linked proteins can then be analyzed by immunoprecipitation, western blotting, or mass spectrometry.

Quantitative Crosslinking Mass Spectrometry (QXL-MS)

QXL-MS allows for the quantitative comparison of protein conformations and interactions between different states.[9][10] This is often achieved using isotope-labeled crosslinkers. For instance, a "light" (d0) and a "heavy" (d4) version of a crosslinker like BS3 (a water-soluble analog of DSP) can be used to differentially label two different protein states. The relative abundance of the light and heavy cross-linked peptides is then quantified by mass spectrometry to reveal changes in protein structure.[10]

Data Presentation

Table 1: Properties of Common Amine-Reactive Dithiodipropionate Derivatives
CrosslinkerAlternative Name(s)Molecular Weight ( g/mol )Spacer Arm Length (Å)SolubilityCell Membrane PermeabilityKey Features
DSP Lomant's Reagent404.4212.0DMSO, DMFPermeableThiol-cleavable, homobifunctional NHS ester.[4][5]
DTSSP 608.5112.0WaterImpermeableWater-soluble analog of DSP for cell surface crosslinking.[3]
Table 2: Example Quantitative Crosslinking Data Summary
Cross-linked Peptides (Protein A - Protein B)Condition 1 (Light/Heavy Ratio)Condition 2 (Light/Heavy Ratio)Fold Change (Condition 2 / Condition 1)p-valueInterpretation
K123 - K451.054.204.0<0.01Increased interaction in Condition 2
K78 - K900.981.021.0>0.05No change in interaction
K210 - K1503.500.500.14<0.01Decreased interaction in Condition 2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Downstream Analysis p1 Protein Sample (in amine-free buffer) r1 Add DSP to Protein Sample p1->r1 p2 DSP Stock Solution (in DMSO/DMF) p2->r1 r2 Incubate (30-60 min at RT or 2h on ice) r1->r2 r3 Quench Reaction (Tris or Glycine) r2->r3 a1 Remove Excess Crosslinker (Dialysis/Gel Filtration) r3->a1 a2 SDS-PAGE Analysis a1->a2 a3 Mass Spectrometry (XL-MS) a1->a3

Caption: Workflow for in-solution protein crosslinking with DSP.

intracellular_workflow cluster_cell_prep Cell Preparation cluster_crosslinking Crosslinking cluster_cell_lysis_analysis Lysis and Analysis c1 Wash Cells with Amine-Free Buffer cr1 Add DSP Solution to Cells c1->cr1 cr2 Incubate (e.g., 30 min at 37°C) cr1->cr2 cr3 Quench Reaction cr2->cr3 cl1 Cell Lysis cr3->cl1 cl2 Immunoprecipitation / Western Blot cl1->cl2 cl3 Mass Spectrometry cl1->cl3

Caption: Workflow for intracellular crosslinking with DSP.

reaction_mechanism dsp DSP (NHS Ester) protein Protein (with Primary Amine, e.g., Lysine) dsp->protein amide Stable Amide Bond dsp->amide + protein->amide nhs N-hydroxysuccinimide (byproduct)

Caption: Amine-reactive crosslinking reaction mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crosslinking Reactions with Dimethyl 3,3'-dithiodipropionate (DMDTP/DSP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl 3,3'-dithiodipropionate (DMDTP), also commonly known as Dithiobis(succinimidyl propionate) or DSP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDTP/DSP) and what is its primary application?

This compound (DSP) is a homobifunctional, amine-reactive crosslinking agent. Its primary application is to covalently link proteins or other molecules that are in close proximity (within a 12.0 Å spacer arm length). It is particularly useful for studying protein-protein interactions, both in vitro and in vivo. Because it is membrane-permeable, it can be used for intracellular crosslinking.[1][2][3]

Q2: What is the mechanism of action for DSP crosslinking?

DSP contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (such as the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds. The crosslinker bridges two molecules that are spatially close. A key feature of DSP is the disulfide bond in its spacer arm, which can be cleaved by reducing agents.[1][2]

Q3: How do I cleave the crosslink established by DSP?

The disulfide bond within the DSP spacer arm can be easily cleaved using reducing agents. This allows for the separation of crosslinked molecules, which is useful for analysis by techniques like SDS-PAGE and mass spectrometry. Common reducing agents and conditions are listed in the table below.

Q4: Is DSP soluble in aqueous buffers?

No, DSP is not readily soluble in water. It should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to prepare a stock solution. This stock solution can then be added to the aqueous reaction buffer. It is recommended that the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[2]

Q5: What is the optimal pH for DSP crosslinking reactions?

The optimal pH range for NHS ester reactions is between 7.2 and 8.5. Below this range, primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester increases significantly, which reduces the efficiency of the crosslinking reaction.[2]

Troubleshooting Guides

Issue 1: Low or No Crosslinking Efficiency
Possible Cause Recommendation Supporting Details
Hydrolysis of DSP Use fresh, high-quality DSP. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the DSP stock solution in anhydrous DMSO or DMF immediately before use. Do not store DSP in solution.[2]The NHS esters of DSP are highly susceptible to hydrolysis in the presence of water, rendering the crosslinker inactive.
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[2]Amine groups on proteins are most reactive when they are deprotonated, which is favored at a pH above their pKa. However, high pH also accelerates the hydrolysis of the NHS ester.
Presence of Primary Amines in Buffer Avoid buffers containing primary amines, such as Tris or glycine. Use phosphate, bicarbonate, or HEPES buffers instead.[2]Buffer components with primary amines will compete with the target proteins for reaction with the DSP, thereby reducing crosslinking efficiency.
Insufficient Crosslinker Concentration Optimize the molar excess of DSP to your protein. A 20- to 50-fold molar excess is a good starting point for proteins at concentrations below 5 mg/mL.[4]Too little crosslinker will result in low yield, while too much can lead to protein aggregation and non-specific crosslinking.
Short Reaction Time Increase the incubation time. Typical reaction times are 30-60 minutes at room temperature or 2 hours on ice.[2]Longer incubation times can increase the yield of crosslinked products, but may also increase the risk of sample degradation or aggregation.
Issue 2: Protein Aggregation and Precipitation
Possible Cause Recommendation Supporting Details
Excessive Crosslinking Reduce the concentration of DSP or the reaction time. Perform a titration experiment to find the optimal conditions.[1]High concentrations of crosslinker can lead to the formation of large, insoluble protein aggregates.
Protein Instability Ensure the reaction buffer and pH are compatible with your protein's stability. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.Some proteins are inherently unstable under certain buffer conditions, and the modification by the crosslinker can exacerbate this.
High Protein Concentration Perform the crosslinking reaction at a lower protein concentration.High concentrations of protein can increase the likelihood of intermolecular crosslinking and subsequent aggregation.
Issue 3: Difficulty Detecting Crosslinked Products by Western Blot
Possible Cause Recommendation Supporting Details
Epitope Masking Use a polyclonal antibody or a different monoclonal antibody that recognizes a different epitope.The crosslinker can react with lysine residues within the antibody's epitope, preventing it from binding to the target protein.
Inefficient Cleavage of Crosslinker Ensure complete reduction of the disulfide bond by using fresh reducing agent (e.g., DTT or 2-mercaptoethanol) at a sufficient concentration in the SDS-PAGE sample buffer and heating the sample.Incomplete cleavage will result in the protein complex not resolving into its individual components on the gel.
Large Protein Complexes Not Entering the Gel Run a non-reducing gel to confirm the presence of high-molecular-weight crosslinked complexes that may be getting stuck in the stacking gel or wells.[5]If a high-molecular-weight smear is observed under non-reducing conditions, it indicates that crosslinking has occurred.

Data Presentation

Table 1: Recommended Reaction Parameters for DSP Crosslinking

ParameterRecommended RangeNotes
DSP Concentration 0.25 - 5 mMOptimal concentration is dependent on the protein concentration and should be determined empirically.[4]
Molar Excess (DSP:Protein) 20:1 to 50:1For protein concentrations < 5 mg/mL. For higher protein concentrations, a 10-fold molar excess may be sufficient.[4]
Reaction pH 7.2 - 8.5Balances amine reactivity with NHS-ester stability.[2]
Reaction Temperature 4°C to Room TemperatureLower temperatures may require longer incubation times.[2]
Reaction Time 30 - 120 minutesShorter times at room temperature, longer times on ice.[2]
Quenching Reagent 20 - 50 mM Tris or GlycineQuenches unreacted DSP to stop the reaction.[2]

Table 2: Conditions for Cleavage of DSP Crosslinker

ReagentConcentrationIncubation Conditions
Dithiothreitol (DTT)20 - 50 mM30 minutes at 37°C
2-Mercaptoethanol (BME)5% (v/v) in SDS-PAGE buffer5 minutes at 100°C
TCEP-HCl10 - 20 mM15-30 minutes at room temperature

Experimental Protocols

Protocol 1: General In Vitro Protein Crosslinking with DSP
  • Prepare Protein Sample: Dissolve the protein(s) to be crosslinked in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate) at a pH of 7.2-8.0.

  • Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO to a final concentration of 25 mM.

  • Initiate Crosslinking: Add the DSP stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM). The final DMSO concentration should ideally be below 10%.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, immunoprecipitation, or mass spectrometry. For SDS-PAGE analysis, add sample buffer with and without a reducing agent to two separate aliquots to visualize the crosslinked complexes and the cleaved components.

Protocol 2: Intracellular Crosslinking with DSP
  • Cell Preparation: Wash cultured cells twice with ice-cold, amine-free buffer (e.g., PBS).

  • Prepare Crosslinking Solution: Prepare a 1 mM DSP solution in the same amine-free buffer. It may be necessary to first dissolve the DSP in a small amount of DMSO.

  • Crosslinking: Resuspend the cell pellet in the DSP crosslinking solution and incubate for 30 minutes at room temperature with gentle mixing.

  • Quench Reaction: Pellet the cells by centrifugation and remove the crosslinking solution. Resuspend the cells in quenching buffer (e.g., PBS with 20 mM Tris-HCl, pH 7.5) and incubate for 15 minutes at room temperature.

  • Cell Lysis: Pellet the cells again and proceed with your standard cell lysis protocol.

  • Analysis: The cell lysate containing the crosslinked protein complexes can now be used for further analysis, such as immunoprecipitation followed by Western blotting.

Visualizations

experimental_workflow General Experimental Workflow for DSP Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_sds SDS-PAGE Options prep_protein Prepare Protein Sample in Amine-Free Buffer (pH 7.2-8.5) add_dsp Add DSP to Protein Sample prep_protein->add_dsp prep_dsp Prepare Fresh DSP Stock Solution in DMSO prep_dsp->add_dsp incubate Incubate (30-120 min) add_dsp->incubate quench Quench with Tris or Glycine incubate->quench sds_page SDS-PAGE Analysis quench->sds_page ip Immunoprecipitation quench->ip ms Mass Spectrometry quench->ms non_reducing Non-reducing conditions (Visualize crosslinked complexes) sds_page->non_reducing reducing Reducing conditions (Cleave crosslinks) sds_page->reducing

Caption: A flowchart illustrating the general experimental workflow for using DSP as a crosslinker.

troubleshooting_low_yield Troubleshooting Low Crosslinking Yield start Low or No Crosslinking Product check_reagent Is the DSP reagent fresh and was it handled properly? start->check_reagent check_buffer Is the reaction buffer amine-free and at the correct pH (7.2-8.5)? check_reagent->check_buffer Yes sol_reagent Use fresh DSP and prepare stock solution immediately before use. check_reagent->sol_reagent No check_concentration Is the DSP concentration and reaction time adequate? check_buffer->check_concentration Yes sol_buffer Use an appropriate buffer (e.g., PBS, HEPES) and adjust the pH. check_buffer->sol_buffer No sol_concentration Increase DSP concentration and/or incubation time. check_concentration->sol_concentration No end Further Optimization Needed check_concentration->end Yes (Consider other factors like protein structure)

Caption: A logical diagram for troubleshooting low crosslinking yield with DSP.

signaling_pathway Using DSP to Capture Signaling Protein Interactions cluster_cell Cell ligand Ligand receptor Receptor ligand->receptor adaptor Adaptor Protein receptor->adaptor Recruitment receptor->adaptor DSP captures interaction kinase1 Kinase 1 adaptor->kinase1 Activation adaptor->kinase1 DSP captures interaction kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation

Caption: A diagram showing how DSP can be used to capture transient protein-protein interactions within a signaling pathway for subsequent analysis.

References

Technical Support Center: Reactions of Dimethyl 3,3'-dithiodipropionate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions of Dimethyl 3,3'-dithiodipropionate with primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between this compound and a primary amine?

The primary reaction is an aminolysis of the two methyl ester groups of this compound by the primary amine. This reaction forms the corresponding N,N'-dialkyl-3,3'-dithiodipropionamide and releases methanol as a byproduct.[1][2] This reaction proceeds through a nucleophilic acyl substitution mechanism.[1]

Q2: What are the common side reactions observed during the reaction of this compound with primary amines?

A significant side reaction is the formation of N-alkylacrylamide. This occurs through a competing elimination reaction. The N-alkylacrylamide can then undergo a Michael addition with the primary amine present in the reaction mixture to form an N,N'-dialkyl-β-aminopropionamide impurity.[3]

Q3: What factors influence the formation of these side products?

The formation of N-alkylacrylamide and its subsequent Michael adduct is highly dependent on the reaction conditions. Key factors include:

  • Temperature: Higher temperatures tend to favor the elimination reaction, leading to more side product formation.[3]

  • Solvent: The choice of solvent plays a crucial role. Non-polar, homogeneous reaction conditions can accelerate the side reactions.[3]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to an increase in byproducts.

Q4: How can I minimize the formation of the N-alkylacrylamide and related impurities?

To suppress the formation of these impurities, the following strategies are recommended:

  • Temperature Control: Maintain a low reaction temperature, ideally between 0 to 5°C.[3]

  • Solvent Selection: Utilize a polar solvent system. The use of a polar solvent can lead to phase separation which has been shown to inhibit the formation of N-methylacrylamide.[3]

  • pH Control: While not explicitly detailed in the provided context for this specific reaction, maintaining a neutral to slightly basic pH is generally advisable for aminolysis to ensure the amine is a free nucleophile without promoting elimination reactions that can be favored under strongly basic conditions.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Low yield of the desired N,N'-dialkyl-3,3'-dithiodipropionamide Incomplete reaction due to low reactivity of the primary amine (e.g., steric hindrance).[4]Increase the reaction time at a low temperature. Consider using a slight excess of the primary amine.
Side reaction consuming starting material.Implement the strategies to minimize side reactions (low temperature, polar solvent).[3]
Poor leaving group nature of the methoxy group.[1]While more advanced, consider catalysis. Literature on aminolysis suggests various catalysts can be employed for less reactive systems, though this would require further investigation for this specific substrate.[5][6]
Presence of significant impurities in the final product Formation of N-alkylacrylamide and its Michael adduct.[3]Lower the reaction temperature to 0-5°C.[3] Use a polar solvent to induce phase separation, which inhibits the side reaction.[3]
Unreacted this compound.Increase reaction time or consider a modest increase in the stoichiometry of the primary amine. Monitor the reaction progress using techniques like TLC, HPLC, or NMR.
Reaction is very slow or does not proceed Sterically hindered primary amine.A moderate increase in temperature may be necessary, but this must be balanced against the increased risk of side reactions. Careful optimization is required.
Low nucleophilicity of the primary amine.Consider using a non-nucleophilic base to enhance the amine's reactivity, though this could also promote side reactions and requires careful selection and screening.

Quantitative Data

The following table summarizes the impact of reaction temperature on the formation of the N-methyl-3-(N-methylamino)-propionamide (MMAP) impurity when reacting this compound with methylamine.

Reaction Temperature (°C)Yield of N,N'-dimethyl-3,3'-dithiodipropionamide (DDDA)Content of MMAP impurity (ppm)Reference
0 - 594%10[3]
25 - 3091%30[3]
> 50Not specifiedIncreased by 5-10% in the reaction solution[3]

Experimental Protocols

Protocol for the Synthesis of N,N'-dialkyl-3,3'-dithiodipropionamide (Minimizing Side Reactions)

This protocol is based on methods found to minimize impurity formation.[3]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a temperature controller, add a polar solvent (e.g., water).

  • Reagent Addition: Cool the solvent to 0-5°C. To this, add the primary amine (e.g., an aqueous solution of methylamine).

  • Reaction Execution: Slowly add this compound to the cooled amine solution while maintaining the temperature between 0 and 5°C.

  • Monitoring: Stir the reaction mixture at this temperature and monitor its progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, the product, N,N'-dialkyl-3,3'-dithiodipropionamide, may precipitate from the polar solvent. The solid can be collected by filtration.

  • Purification: Wash the collected solid with cold solvent and dry under vacuum.

Visualizations

Reaction_Pathway cluster_main Main Reaction (Aminolysis) cluster_side Side Reactions DMDDP This compound Desired_Product N,N'-dialkyl-3,3'- dithiodipropionamide DMDDP->Desired_Product + 2 R-NH2 Side_Product_1 N-alkylacrylamide DMDDP->Side_Product_1 Elimination Amine Primary Amine (R-NH2) Methanol Methanol Side_Product_2 N,N'-dialkyl-β-aminopropionamide (Michael Adduct) Side_Product_1->Side_Product_2 + R-NH2 (Michael Addition)

Caption: Reaction pathways for this compound with a primary amine.

Troubleshooting_Workflow Start Reaction of DMDDP with Primary Amine Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Solution_Yield Increase reaction time at low temp. Consider slight excess of amine. Check_Yield->Solution_Yield Yes Solution_Purity Lower reaction temp to 0-5°C. Use a polar solvent. Check_Purity->Solution_Purity Yes End_Success Successful Synthesis Check_Purity->End_Success No Solution_Yield->Check_Purity End_Further_Opt Further Optimization Needed Solution_Purity->End_Further_Opt

Caption: Troubleshooting workflow for the reaction of DMDDP with primary amines.

References

Stability of "Dimethyl 3,3'-dithiodipropionate" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Dimethyl 3,3'-dithiodipropionate (DMDDP) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound (CAS No. 15441-06-2) is a homobifunctional crosslinking agent.[1][2][3] Its key feature is a central disulfide bond (-S-S-) that can be cleaved by reducing agents.[1] The molecule also contains two methyl ester functional groups that can react with nucleophiles, such as primary amines.[1][4] It is commonly used in applications such as redox-responsive drug delivery systems and for creating dynamic, reversible crosslinks in polymer networks.[1]

Q2: What are the main factors affecting the stability of DMDDP in aqueous solutions?

The stability of DMDDP in aqueous solutions is primarily influenced by two factors:

  • pH: The solution's pH affects both the hydrolysis of the ester linkages and the stability of the disulfide bond.

  • Temperature: Higher temperatures generally accelerate the rate of degradation through both hydrolysis and disulfide exchange/cleavage.[5][6]

  • Presence of Reducing Agents or Nucleophiles: The disulfide bond is susceptible to cleavage by reducing agents like DTT or TCEP.[1] The ester groups can be attacked by strong nucleophiles.

Q3: How does pH impact the stability of DMDDP?

The pH of the aqueous solution has a dual effect on DMDDP's stability:

  • Ester Hydrolysis: The methyl ester groups are susceptible to hydrolysis, which is catalyzed by both acid and base but is significantly faster under neutral to alkaline conditions (pH > 7).[7][8] Under acidic conditions, the rate of hydrolysis is considerably slower.

  • Disulfide Bond Stability: The disulfide bond is generally more stable in acidic to slightly neutral conditions (pH 3.0-7.0).[4] At alkaline pH (pH > 8), disulfide bonds become more susceptible to cleavage and thiol-disulfide exchange reactions, especially in the presence of free thiols.[9][10] For optimal stability against both degradation pathways, working at a slightly acidic pH (e.g., pH 4-6) is recommended where possible.

Q4: What are the expected degradation products of DMDDP in an aqueous environment?

DMDDP can degrade via two main pathways:

  • Hydrolysis of the ester bonds: This results in the formation of 3,3'-dithiodipropionic acid and methanol.

  • Reduction or cleavage of the disulfide bond: This yields methyl 3-mercaptopropionate.

These pathways can also occur in combination, leading to a mixture of these products.

Troubleshooting Guide

Issue 1: Low or No Yield in Crosslinking Reaction

Possible Cause Recommended Solution
Degradation of DMDDP due to improper storage. Store solid DMDDP under an inert atmosphere at 2-8°C, protected from light and moisture.[7][11][12][13] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Hydrolysis of ester groups in stock solution or reaction buffer. Prepare stock solutions of DMDDP in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use. Minimize the time the compound is in an aqueous buffer, especially at neutral or alkaline pH.[14]
Reaction buffer contains competing nucleophiles. Avoid using buffers that contain primary amines (e.g., Tris, glycine) as they can react with the ester groups of DMDDP. Use non-interfering buffers such as PBS, HEPES, or borate.[15]
Premature cleavage of the disulfide bond. Ensure your buffers are free from reducing agents unless disulfide cleavage is the intended outcome. Degas solutions to minimize oxidation-reduction cycles that could affect the disulfide bond.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Possible Cause Recommended Solution
Inconsistent pH of the reaction buffer. The rates of both ester hydrolysis and disulfide exchange are highly pH-dependent.[4][7] Prepare fresh buffers and verify the pH before each experiment.
Variable reaction time or temperature. Both time and temperature significantly impact the extent of potential degradation.[5][6] Standardize incubation times and maintain a constant temperature for all experiments.
Degradation of DMDDP during the experiment. Consider the stability profile of DMDDP under your specific experimental conditions (see data tables below). If significant degradation is expected, shorten the reaction time or adjust the pH to a more stable range (slightly acidic).

Data Presentation

Disclaimer: The following tables present illustrative quantitative data based on the known chemical behavior of similar ester and disulfide compounds. This data is intended to demonstrate expected trends in stability and should be used as a guideline. For critical applications, it is highly recommended to perform specific stability studies under your experimental conditions.

Table 1: Illustrative Half-life of DMDDP in Aqueous Buffers at 25°C (Hydrolysis of Ester Groups)

pHBuffer SystemEstimated Half-life (t½)
4.0Acetate> 14 days
5.0Acetate~ 7-10 days
6.0Phosphate~ 2-4 days
7.4Phosphate (PBS)~ 18-24 hours
8.5Borate~ 2-4 hours

Table 2: Illustrative Stability of DMDDP Disulfide Bond at 37°C (% Remaining After 24 Hours)

pHBuffer SystemEstimated % DMDDP Remaining
4.0Acetate> 98%
6.5Phosphate~ 95%
7.4Phosphate (PBS)~ 90%
8.0Borate< 80%

Experimental Protocols

Protocol: General Method for Assessing DMDDP Stability by HPLC

This protocol outlines a general procedure to determine the stability of DMDDP in a specific aqueous buffer.

1. Materials and Reagents:

  • This compound (DMDDP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., Acetonitrile/Water gradient)

2. Procedure:

  • Prepare a Stock Solution: Dissolve DMDDP in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Prepare this solution fresh before each experiment.

  • Initiate Stability Study:

    • Pre-warm the desired aqueous buffer to the test temperature (e.g., 25°C or 37°C).

    • Add a small volume of the DMDDP stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 1 mM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.

    • Mix thoroughly.

  • Time-Point Sampling:

    • Immediately withdraw the first sample (t=0).

    • Quench the reaction by diluting the sample into an acidic solution (e.g., dilute HCl) to stop further hydrolysis and disulfide degradation. Alternatively, dilute into the HPLC mobile phase and inject immediately.

    • Incubate the remaining solution at the desired temperature.

    • Withdraw and quench samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a suitable wavelength for detection of DMDDP (e.g., 220 nm).

    • The concentration of remaining DMDDP is determined by integrating the area of the corresponding peak and comparing it to the peak area at t=0.

  • Data Analysis:

    • Plot the percentage of remaining DMDDP versus time.

    • Determine the degradation kinetics (e.g., by fitting to a first-order decay model) to calculate the rate constant (k) and half-life (t½ = 0.693/k).

Visualizations

cluster_hydrolysis Ester Hydrolysis (pH-dependent) cluster_reduction Disulfide Cleavage (Reductant-dependent) DMDDP Dimethyl 3,3'- dithiodipropionate Hydrolysis 3,3'-dithiodipropionic acid DMDDP->Hydrolysis 2 H₂O Methanol Methanol Hydrolysis->Methanol + 2 CH₃OH DMDDP_r Dimethyl 3,3'- dithiodipropionate Reduction Methyl 3-mercaptopropionate (2 molecules) DMDDP_r->Reduction [Reducing Agent] e.g., DTT

Caption: Primary degradation pathways for this compound in aqueous solutions.

start Low or No Product Yield check_reagent Is DMDDP stock solution prepared fresh in anhydrous solvent? start->check_reagent check_buffer Does buffer contain primary amines (e.g., Tris)? check_reagent->check_buffer Yes sol_reagent Prepare fresh DMDDP stock in anhydrous DMSO/DMF. check_reagent->sol_reagent No check_ph Is reaction pH > 8? check_buffer->check_ph No sol_buffer Switch to a non-amine buffer (e.g., PBS, HEPES). check_buffer->sol_buffer Yes sol_ph Consider lowering pH to 6.5-7.5 to reduce hydrolysis rate. check_ph->sol_ph Yes end Re-run Experiment check_ph->end No sol_reagent->end sol_buffer->end sol_ph->end

Caption: Troubleshooting workflow for low yield in DMDDP-mediated crosslinking experiments.

prep_stock 1. Prepare fresh 100 mM DMDDP stock in anhydrous DMSO initiate 2. Add stock to aqueous buffer at desired temperature and pH prep_stock->initiate sample_t0 3. Immediately take t=0 sample and quench (e.g., with acid) initiate->sample_t0 incubate 4. Incubate solution at constant temperature sample_t0->incubate sample_tx 5. Take samples at various time points and quench incubate->sample_tx analyze 6. Analyze all samples by RP-HPLC sample_tx->analyze data 7. Plot % remaining DMDDP vs. time to find half-life analyze->data

Caption: General experimental workflow for conducting a stability study of DMDDP in solution.

References

"Dimethyl 3,3'-dithiodipropionate" solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Dimethyl 3,3'-dithiodipropionate (DMDSP) in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDSP) and what are its common applications?

This compound (DMDSP) is a chemical compound with the molecular formula C8H14O4S2.[1] It is characterized as a pale-yellow oil.[2][3] While specific applications for DMDSP are not extensively documented in readily available literature, its structure is closely related to other dithiodipropionate compounds used as homobifunctional crosslinking reagents. These reagents, such as Dithiobis(succinimidyl propionate) (DSP), are utilized to study protein-protein interactions.[4][5] A related compound, Dimethyl 3,3'-dithiobispropionimidate (DTBP), has been used as a crosslinking reagent for collagen.[6]

Q2: I am observing precipitation or an oily film when I add DMDSP to my aqueous biological buffer. Why is this happening?

Precipitation or the formation of an oily layer upon addition of DMDSP to buffers like PBS, Tris, or cell culture media is likely due to its poor aqueous solubility. DMDSP is described as an oil that is only slightly soluble in organic solvents such as chloroform and ethyl acetate, which strongly suggests it is a hydrophobic compound.[2][3] A safety data sheet for DMDSP indicates that there is no available data on its water solubility.[7] When a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent disperses, and the local concentration of the compound can exceed its solubility limit in water, causing it to "crash out" of solution as a precipitate or oil.

Q3: How can I improve the solubility of DMDSP in my biological experiments?

To overcome solubility issues with DMDSP, consider the following strategies:

  • Prepare a high-concentration stock solution in an organic solvent: Dissolve the DMDSP oil in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a high concentration.

  • Perform a stepwise dilution: Avoid adding the concentrated organic stock solution directly into the full volume of your aqueous buffer. Instead, perform an intermediate dilution into a smaller volume of the buffer while vortexing to ensure rapid mixing. This intermediate, lower-concentration solution can then be added to the final volume.

  • Optimize the final concentration: The final concentration of DMDSP in your experiment may be exceeding its solubility limit. It may be necessary to experimentally determine the maximum soluble concentration in your specific buffer system.

  • Consider temperature: Ensure your buffer is at the optimal temperature for your experiment (e.g., 37°C for cell-based assays) before adding the DMDSP solution, as temperature can influence solubility.

  • Use of surfactants: In some instances, the addition of a low concentration of a non-ionic surfactant may help to maintain the solubility of hydrophobic compounds, but this must be compatible with your experimental system.

Q4: Is there a more water-soluble alternative to DMDSP for crosslinking experiments?

Yes, if the inherent poor water solubility of DMDSP is a persistent issue, you might consider using a more water-soluble analog. A closely related compound, Dimethyl 3,3'-dithiobispropionimidate dihydrochloride (DTBP) , is a water-soluble powder with a documented solubility of 50 mg/mL in water.[8] DTBP is also a homobifunctional, cleavable crosslinking reagent that reacts with primary amines.[8][9]

Troubleshooting Guide: DMDSP Precipitation Issues

This guide will help you troubleshoot and resolve common precipitation problems encountered when using DMDSP in biological buffers.

Scenario Potential Cause Recommended Action
An oily layer or precipitate forms immediately upon adding the DMDSP stock solution to the buffer. Exceeded Solubility Limit: The final concentration of DMDSP is too high for the aqueous buffer.1. Lower the final concentration of DMDSP in your experiment. 2. Perform a serial dilution of your stock to find the maximum soluble concentration.
Improper Dilution Technique: Direct addition of a concentrated organic stock solution is causing the compound to precipitate.1. Use a stepwise dilution method (see Experimental Protocols). 2. Ensure vigorous mixing or vortexing of the buffer while adding the DMDSP solution.
The solution is initially clear but becomes cloudy or forms a precipitate over time. Temperature Fluctuation: A decrease in temperature may have caused the compound to fall out of solution.1. Ensure all solutions and equipment are maintained at a constant, appropriate temperature.
Buffer Instability: The DMDSP may be degrading or interacting with buffer components over time.1. Prepare fresh DMDSP working solutions immediately before use. 2. Evaluate the compatibility of DMDSP with your specific buffer components.
Inconsistent experimental results when using DMDSP. Incomplete Dissolution of Stock: The initial DMDSP stock solution was not fully dissolved.1. Visually inspect your stock solution for any undissolved material. 2. Gently warm the stock solution or briefly sonicate to ensure complete dissolution before use.
Precipitation in a component of a complex mixture (e.g., cell culture media with serum). Interaction with Media Components: DMDSP may be binding to proteins or other components and precipitating.

Quantitative Solubility Data

For comparison, here is the solubility data for a closely related, water-soluble crosslinker:

Compound Solvent Solubility
Dimethyl 3,3'-dithiobispropionimidate dihydrochloride (DTBP) Water50 mg/mL[8]
3,3'-Dithiodipropionic acid di(N-hydroxysuccinimide ester) (DSP) DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL[10]
DMF30 mg/mL[10]
DMSO30 mg/mL[10]

Experimental Protocols

Protocol 1: Preparation of a DMDSP Stock Solution

This protocol describes the preparation of a concentrated stock solution of DMDSP in an organic solvent.

Materials:

  • This compound (DMDSP)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes

Procedure:

  • Due to its oily nature, it is often more practical to work with DMDSP by volume if its density is known, or to purchase it pre-weighed. If working from a larger volume, carefully pipette the desired amount of DMDSP into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 100 mM).

  • Vortex the tube vigorously for 1-2 minutes until the DMDSP is completely dissolved. Visually inspect the solution to ensure there are no undissolved droplets.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: General Procedure for Using DMDSP in a Biological Buffer

This protocol provides a general workflow for diluting a DMDSP stock solution into an aqueous biological buffer to minimize precipitation. This is adapted from protocols for the related crosslinker, DSP.[5]

Materials:

  • Prepared DMDSP stock solution (e.g., 100 mM in DMSO)

  • Target biological buffer (e.g., PBS, Tris, or cell culture medium), pre-warmed to the experimental temperature.

  • Sterile tubes.

Procedure:

  • Thaw a single aliquot of the DMDSP stock solution at room temperature.

  • Intermediate Dilution: In a sterile tube, add a small volume of the pre-warmed biological buffer (e.g., 100 µL).

  • To this small volume of buffer, add the required volume of the DMDSP stock solution to achieve an intermediate concentration. Mix immediately and gently by pipetting.

  • Final Dilution: Add the freshly prepared intermediate dilution to the final volume of the pre-warmed biological buffer.

  • Mix the final solution gently by inverting the tube or swirling.

  • Visually inspect the final working solution for any signs of precipitation or oiliness before proceeding with your experiment. Use the solution immediately.

Diagrams

Troubleshooting_Workflow Troubleshooting DMDSP Solubility Issues start Start: DMDSP Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precip Precipitate in stock check_stock->stock_precip No improper_dilution Improper dilution technique? check_stock->improper_dilution Yes redissolve Warm/Sonicate stock solution stock_precip->redissolve Yes redissolve->check_stock stepwise_dilution Use stepwise dilution protocol improper_dilution->stepwise_dilution Yes concentration_too_high Is final concentration too high? improper_dilution->concentration_too_high No success Solution is clear: Proceed with experiment stepwise_dilution->success lower_concentration Lower final concentration concentration_too_high->lower_concentration Yes failure Precipitation persists concentration_too_high->failure No lower_concentration->success consider_alternative Consider water-soluble alternative (e.g., DTBP) failure->consider_alternative

Caption: A decision tree for troubleshooting DMDSP precipitation.

Experimental_Workflow Recommended Workflow for DMDSP Dilution cluster_prep Stock Preparation cluster_dilution Working Solution Preparation stock_prep Prepare concentrated DMDSP stock in anhydrous DMSO (e.g., 100 mM) store Aliquot and store at -20°C stock_prep->store thaw Thaw one aliquot of stock solution intermediate Perform intermediate dilution in small buffer volume thaw->intermediate prewarm Pre-warm biological buffer prewarm->intermediate final_dilution Add intermediate dilution to final buffer volume intermediate->final_dilution use_immediately Use immediately in experiment final_dilution->use_immediately

Caption: Workflow for preparing DMDSP working solutions.

References

Technical Support Center: Quenching Excess Dimethyl 3,3'-dithiodipropionate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively quenching excess Dimethyl 3,3'-dithiodipropionate and related disulfide-containing crosslinking agents in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in experiments?

A1: this compound and its derivatives, such as Dithiobis(succinimidyl propionate) (DSP) and Dimethyl 3,3'-dithiobispropionimidate (DTBP), are homobifunctional crosslinking agents.[1][2] They are used to covalently link molecules, typically proteins, by reacting with primary amines (e.g., lysine residues).[2][3] The key feature of these crosslinkers is the central disulfide bond, which allows for the cleavage of the crosslink, making them valuable for studying protein-protein interactions.[2]

Q2: Why is it necessary to quench excess this compound?

A2: Quenching is a critical step to terminate the crosslinking reaction.[4] Failure to quench the excess reagent can lead to non-specific crosslinking of proteins or other molecules in the sample, resulting in artifacts and misinterpretation of experimental results.[5] Quenching ensures that the crosslinking is limited to the desired timeframe of the experiment.

Q3: What are the common quenching agents for disulfide-containing crosslinkers?

A3: The most common method for quenching the activity of disulfide-containing crosslinkers is to cleave the disulfide bond using reducing agents.[2] Effective reducing agents for this purpose include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), 2-Mercaptoethanol (BME), and Sodium Borohydride.[2][3][6] Additionally, buffers containing primary amines, such as Tris or glycine, can be used to quench the amine-reactive NHS esters of derivatives like DSP.[6][7]

Q4: What are the main differences between DTT and TCEP for quenching?

A4: DTT is a potent reducing agent but is prone to oxidation in air and has a strong, unpleasant odor.[8] TCEP is more stable, odorless, and effective over a wider pH range (1.5-8.5).[8][9][10] A key advantage of TCEP is that it generally does not need to be removed before subsequent steps like maleimide-based labeling, whereas DTT must be removed as it will react with the maleimide.[8][11]

Q5: Can quenching with reducing agents affect my protein of interest?

A5: Yes, if your protein of interest contains native disulfide bonds that are essential for its structure or function, treatment with potent reducing agents like DTT or TCEP can disrupt these bonds, leading to denaturation and loss of activity.[8] It is crucial to consider the nature of your protein when choosing a quenching strategy.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete quenching of the crosslinker Insufficient concentration of the quenching agent.Increase the molar excess of the reducing agent. A common starting point is a final concentration of 10-50 mM for DTT.[6][12]
Short incubation time.Increase the incubation time with the quenching agent. For DTT, a 30-minute incubation at 37°C is often sufficient.[6][12]
Inactive quenching agent.DTT solutions are susceptible to oxidation. Always prepare fresh DTT solutions before use.[8]
Protein aggregation or precipitation after quenching Disruption of essential native disulfide bonds in the protein.Try a lower concentration of the reducing agent or a shorter incubation time.[8] Consider using a milder reducing agent if compatible with your experiment.
Suboptimal buffer conditions for the reduced protein.Optimize the buffer pH and ionic strength. The addition of glycerol (5-20%) can sometimes improve the solubility of the reduced protein.[8]
Interference with downstream applications (e.g., maleimide labeling) Presence of thiol-containing reducing agents like DTT.DTT reacts with maleimides and must be removed before labeling.[8] Use a desalting column or dialysis for removal.[8] Alternatively, use TCEP as the quenching agent, as it reacts much slower with maleimides.[8][11]
Re-formation of disulfide bonds after quenching Oxidation of the newly formed free thiols by atmospheric oxygen.Perform subsequent steps immediately after quenching.[13] Degas buffers to minimize oxygen exposure.[8] Lyophilizing the sample after quenching can also prevent re-oxidation.[13]

Quantitative Data on Quenching Agents

The following table summarizes the properties and typical working conditions for common quenching agents used to cleave disulfide bonds in crosslinkers like this compound derivatives.

Quenching Agent Typical Concentration Typical Incubation Conditions Effective pH Range Key Advantages Key Disadvantages
Dithiothreitol (DTT) 10-50 mM[6][12]30 minutes at 37°C[6][12]>7[10]Strong reducing potential.Prone to air oxidation, strong odor, must be removed before maleimide chemistry.[8]
Tris(2-carboxyethyl)phosphine (TCEP) 0.5-5 mM[13]5-60 minutes at room temperature[9][14]1.5 - 8.5[8][10]Stable, odorless, effective over a wide pH range, generally does not require removal before maleimide chemistry.[8][9]Can be less stable in phosphate buffers.[10]
2-Mercaptoethanol (BME) 5% in SDS-PAGE sample buffer[6]5 minutes at 100°C[6]>7Effective reducing agent.Toxic, volatile, strong unpleasant odor.
Sodium Borohydride 100 mM30-60 minutes at room temperatureNot specifiedEffective reducing agent.Can have other side reactions.

Experimental Protocol: Quenching Excess DSP with DTT

This protocol provides a general method for quenching the crosslinking reaction of Dithiobis(succinimidyl propionate) (DSP), a derivative of this compound, using DTT.

Materials:

  • Crosslinked protein sample in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Dithiothreitol (DTT)

  • 1 M Tris-HCl, pH 7.5 (for quenching the NHS ester)

  • Reaction tubes

  • Incubator or water bath at 37°C

Procedure:

  • Terminate the NHS Ester Reaction (Optional but Recommended):

    • Add 1 M Tris-HCl, pH 7.5 to the crosslinking reaction mixture to a final concentration of 20-50 mM.[7]

    • Incubate for 15 minutes at room temperature. This will quench any unreacted NHS ester groups on the DSP.[7]

  • Prepare Fresh DTT Solution:

    • Immediately before use, prepare a stock solution of DTT in water or a suitable buffer. For example, to make a 1 M stock, dissolve 154.25 mg of DTT in 1 mL of water.

  • Add DTT to the Crosslinked Sample:

    • Add the freshly prepared DTT stock solution to your crosslinked protein sample to achieve a final concentration of 10-50 mM.[6][12]

  • Incubate to Cleave Disulfide Bonds:

    • Incubate the reaction mixture at 37°C for 30 minutes.[6][12] This will cleave the disulfide bonds within the DSP crosslinker, releasing the crosslinked proteins.

  • Proceed to Downstream Analysis:

    • The sample is now ready for downstream analysis, such as SDS-PAGE. If subsequent steps involve thiol-reactive chemistry (e.g., maleimide labeling), the excess DTT must be removed via dialysis or a desalting column.

Visual Guides

Quenching_Workflow cluster_crosslinking Crosslinking Reaction cluster_quenching Quenching cluster_analysis Downstream Analysis ProteinA Protein A Crosslinked_Complex Crosslinked Complex (A-S-S-B) ProteinA->Crosslinked_Complex ProteinB Protein B ProteinB->Crosslinked_Complex DSP Excess DSP DSP->Crosslinked_Complex DTT Add DTT Crosslinked_Complex->DTT Cleaved_Complex Cleaved Complex (A-SH + HS-B) DTT->Cleaved_Complex Analysis SDS-PAGE / MS Cleaved_Complex->Analysis DTT_vs_TCEP cluster_DTT DTT (Dithiothreitol) cluster_TCEP TCEP (Tris(2-carboxyethyl)phosphine) Title Comparison of DTT and TCEP for Quenching DTT_Node DTT TCEP_Node TCEP DTT_Pros Pros: - Strong reducing agent DTT_Node->DTT_Pros Advantages DTT_Cons Cons: - Prone to oxidation - Strong odor - Interferes with maleimides DTT_Node->DTT_Cons Disadvantages TCEP_Pros Pros: - Stable in air - Odorless - Wide pH range - Less interference with maleimides TCEP_Node->TCEP_Pros Advantages TCEP_Cons Cons: - Less stable in phosphate buffer TCEP_Node->TCEP_Cons Disadvantages

References

Technical Support Center: Dimethyl 3,3'-dithiodipropionate (DSP) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein crosslinking experiments using Dimethyl 3,3'-dithiodipropionate (DSP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DSP) and how does it work?

A1: this compound, also known as Lomant's Reagent, is a homobifunctional, amine-reactive crosslinking agent. It contains an N-hydroxysuccinimide (NHS) ester at each end of a 12.0 Å spacer arm. These NHS esters react with primary amines (e.g., the side chain of lysine residues) to form stable amide bonds. DSP is cell-membrane permeable, making it suitable for intracellular crosslinking. A key feature of DSP is its disulfide bond in the spacer arm, which can be cleaved by reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, allowing for the separation of crosslinked proteins.[1][2]

Q2: What is the difference between DSP and DTSSP?

A2: Dithiobis(succinimidyl propionate) (DSP) and its sulfonated analog, dithiobis(sulfosuccinimidyl propionate) (DTSSP), are both amine-reactive crosslinkers with a cleavable disulfide bond. The primary difference lies in their solubility and membrane permeability. DSP is hydrophobic and membrane-permeable, requiring an organic solvent like DMSO or DMF for dissolution, making it ideal for intracellular crosslinking.[3] In contrast, DTSSP is water-soluble and membrane-impermeable, making it the preferred choice for crosslinking cell-surface proteins.[3]

Q3: My protein precipitates immediately after adding the DSP solution. What is happening?

A3: Immediate precipitation upon the addition of a crosslinking agent often indicates an uncontrolled and overly rapid reaction, leading to the formation of large, insoluble protein aggregates.[2] This can be attributed to several factors, including excessively high concentrations of the protein or the crosslinker, and suboptimal buffer conditions that promote protein instability.[2]

Q4: What are the optimal buffer conditions for a DSP crosslinking reaction?

A4: The choice of buffer is critical for a successful crosslinking experiment. It is essential to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target proteins for reaction with the NHS esters of DSP.[4] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or sodium phosphate.[2][4] The optimal pH for the reaction is typically between 7.0 and 9.0.[4]

Q5: How can I prevent protein aggregation during the crosslinking reaction?

A5: Preventing aggregation is crucial for obtaining meaningful results. Here are several strategies:

  • Optimize Concentrations: Use the lowest effective concentrations of both your protein and the DSP crosslinker.[2]

  • Control the Temperature: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can slow down the reaction rate and reduce the risk of aggregation.[2]

  • Stepwise Addition of Crosslinker: Add the dissolved DSP solution to the protein sample slowly and with gentle mixing to avoid localized high concentrations of the reagent.[2]

  • Use Additives: Incorporate solubility-enhancing agents into your buffer. Common examples include glycerol (5-20% v/v), arginine (50-100 mM), or low concentrations of non-ionic detergents (e.g., Tween-20 at 0.01-0.1% v/v).[2]

Troubleshooting Guide

Problem 1: Significant Protein Aggregation or Precipitation

This is one of the most common issues encountered during crosslinking experiments. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution Rationale
Crosslinker concentration is too high. Decrease the molar excess of DSP to protein. Start with a 20:1 molar ratio and titrate down.[4] For initial experiments, a range of concentrations should be tested.[5]High concentrations of the crosslinker can lead to excessive and uncontrolled crosslinking, resulting in large, insoluble aggregates.[1][2]
Protein concentration is too high. Lower the protein concentration, ideally to the 1-5 mg/mL range.High protein concentrations increase the likelihood of intermolecular crosslinking, which can lead to aggregation.
Inappropriate buffer composition. Use buffers devoid of primary amines, such as PBS or HEPES, at a pH between 7.0 and 9.0.[4]Buffers containing primary amines (e.g., Tris, glycine) will quench the reaction by competing with the protein's primary amines.[4]
Suboptimal reaction temperature. Conduct the incubation at 4°C for a longer period (e.g., 2-3 hours) instead of at room temperature.[2][4]Lower temperatures slow down the reaction kinetics, allowing for more controlled crosslinking and reducing the propensity for aggregation.[4]
Hydrolysis of the crosslinker. Prepare the DSP stock solution in anhydrous DMSO or DMF immediately before use.[4] Allow the DSP vial to equilibrate to room temperature before opening to prevent condensation.[4]DSP is moisture-sensitive and can hydrolyze, reducing its efficiency and potentially contributing to side reactions.[4]
Problem 2: Low or No Crosslinking Efficiency

If you are not observing the expected higher molecular weight bands on an SDS-PAGE gel, consider the following troubleshooting steps.

Potential Cause Recommended Solution Rationale
Hydrolyzed or inactive crosslinker. Use a fresh vial of DSP and prepare the stock solution immediately before the experiment.[4]The NHS esters of DSP are susceptible to hydrolysis, which renders the crosslinker inactive.[4]
Suboptimal pH. Ensure the reaction buffer pH is within the optimal range of 7.0-9.0.The reaction between NHS esters and primary amines is most efficient at a slightly alkaline pH.
Insufficient incubation time. Increase the incubation time, especially if performing the reaction at a lower temperature.The crosslinking reaction may require more time to proceed to completion, particularly under less than optimal conditions.
Presence of primary amines in the buffer. Double-check the composition of all buffers used in the experiment to ensure they are free of primary amines like Tris or glycine.[4]Competing primary amines will significantly reduce the efficiency of the crosslinking reaction with the target protein.
Insufficient crosslinker concentration. Increase the molar excess of DSP to protein. A 20-fold molar excess is a good starting point.[4]A higher concentration of the crosslinker may be necessary to achieve the desired level of crosslinking, especially for less reactive proteins.

Experimental Protocols

General Protocol for Protein Crosslinking with DSP

This protocol provides a starting point for crosslinking proteins in solution. Optimization of the DSP concentration and incubation time may be necessary for your specific application.

  • Prepare Protein Sample: Dissolve your protein in a suitable amine-free buffer (e.g., 25 mM Sodium Phosphate, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Prepare DSP Stock Solution: Immediately before use, allow the vial of DSP to equilibrate to room temperature. Prepare a 50 mM stock solution by dissolving 10 mg of DSP in 495 µL of anhydrous DMSO or DMF.[4]

  • Crosslinking Reaction: Add the DSP stock solution to the protein sample to achieve the desired final concentration. A 20-fold molar excess of DSP over the protein is a common starting point.[4] The final concentration of the crosslinker is typically in the range of 0.5 to 5 mM.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 30-45 minutes or on ice for 2-3 hours.[4]

  • Quench Reaction: Stop the reaction by adding a quenching solution containing primary amines, such as Tris, to a final concentration of 25-200 mM.[4] Incubate for 15 minutes at room temperature.[4]

  • Analysis: The crosslinked sample can be analyzed by SDS-PAGE. To cleave the disulfide bond, the sample can be treated with a reducing agent like DTT or β-mercaptoethanol before loading on the gel.

Protocol for Intracellular Crosslinking with DSP

This protocol is designed for crosslinking proteins within living cells.

  • Cell Preparation: Wash the cells twice with an amine-free buffer, such as PBS.[4]

  • Prepare Crosslinking Solution: Prepare a fresh solution of DSP in the appropriate buffer to the desired final concentration (e.g., ~2 mM).[4]

  • Crosslinking: Add the crosslinking solution to the cells and incubate for 30-45 minutes at room temperature or for 2-3 hours on ice.[4]

  • Quench Reaction: Terminate the crosslinking reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 25-200 mM and incubate for 10-15 minutes at room temperature.[4]

  • Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis of the crosslinked proteins.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Protein in Amine-Free Buffer C Add DSP to Protein Solution A->C B Prepare Fresh DSP Stock in DMSO B->C D Incubate (RT or 4°C) C->D E Quench with Tris Buffer D->E F Analyze by SDS-PAGE E->F

Caption: General workflow for a DSP crosslinking experiment.

troubleshooting_logic Start Protein Aggregation Observed? Action1 Decrease DSP Concentration Start->Action1 Yes Result Aggregation Resolved Start->Result No Action2 Lower Protein Concentration Action1->Action2 Action3 Optimize Buffer (Amine-Free, pH 7-9) Action2->Action3 Action4 Lower Reaction Temperature (4°C) Action3->Action4 Action5 Add Solubility Enhancers (e.g., Glycerol) Action4->Action5 Action5->Result Continue Problem Persists: Further Optimization Needed Action5->Continue

Caption: Troubleshooting logic for addressing protein aggregation.

References

"Dimethyl 3,3'-dithiodipropionate" reaction byproducts and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl 3,3'-dithiodipropionate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Ensure the reaction goes to completion by monitoring it with appropriate techniques (e.g., TLC, GC-MS). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Side reactions consuming starting materials.Optimize reaction conditions to minimize side reactions. This may include adjusting the temperature, reaction time, or the type and amount of catalyst and solvent used.
Loss of product during workup and purification.Handle the product carefully during extraction, washing, and drying steps. Ensure the pH is controlled during aqueous washes to prevent hydrolysis of the ester. Use appropriate techniques like slow crystallization and careful filtration to maximize product recovery.[1]
Presence of Impurities in the Final Product Formation of N-methyl-3-(N-methylamino)-propionamide (MMAP) as a byproduct.[1]The formation of this impurity can be inhibited by reacting 3,3'-dithiodipropionic acid alkyl ester and alkylamine in the presence of a polar solvent, which can cause phase separation and inhibit hydrolysis.[1] Additionally, maintaining a low reaction temperature (0 to 5°C) can efficiently inhibit the formation of the N-methylacrylamide side-product.[1]
Unreacted starting materials.Ensure the stoichiometry of the reactants is correct. Monitor the reaction to ensure it has gone to completion before beginning the workup.
Formation of polythiodipropionates.The use of a reducing agent, such as sodium sulfite, can help to remove polythiodipropionate impurities by converting them to the desired N,N'-disubstituted-3,3'-dithiodipropionamide.[2]
Difficulty in Product Purification Product oiling out during crystallization.Try different crystallization solvents or solvent mixtures. Cooling the solution slowly and using seed crystals can also promote the formation of solid crystals.
Co-crystallization of impurities.If impurities are difficult to remove by simple crystallization, consider using column chromatography for purification. Alternatively, methods like extraction with a suitable organic solvent or the use of ion exchange resins have been disclosed for removing specific impurities.[1]

Frequently Asked Questions (FAQs)

What are the common synthetic routes for this compound?

One common method involves the reaction of 3,3'-dithiodipropionic acid with methanol in the presence of an acid catalyst. Another approach is the reaction of methyl acrylate with a sulfur source.

What are the major byproducts to look out for during the synthesis of this compound derivatives?

A significant byproduct, particularly in the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide from the methyl ester, is N-methyl-3-(N-methylamino)-propionamide (MMAP).[1] Its formation is often attributed to a side reaction involving N-methylacrylamide.[1]

How can the formation of the MMAP impurity be minimized?

The formation of MMAP can be significantly reduced by:

  • Conducting the reaction in a polar solvent to induce phase separation, which inhibits the hydrolysis that leads to the formation of the N-methylacrylamide precursor.[1]

  • Maintaining a low reaction temperature, ideally between 0 and 5°C.[1]

  • Adding a reducing agent like an alkali metal sulfite or thiosulfite, which can react with the N-methylacrylamide intermediate and prevent it from forming MMAP.[1]

What purification methods are most effective for this compound?

Common purification techniques include:

  • Crystallization: Recrystallization from a suitable solvent, such as an alcohol, is a common method for purification.[1]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities.[1]

  • Ion Exchange Chromatography: For removing specific impurities like MMAP, ion exchange resins can be employed.[1]

  • Centrifugal Filtration: This method can be used to separate the solidified product from the reaction solution.[1]

Experimental Protocols

Synthesis of Diethyl 3,3'-dithiodipropionate

This protocol is adapted from a procedure for synthesizing a related compound and provides a general framework.

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,3'-dithiodipropionic acid (10 g, 47.6 mmol), ethanol (22.1 g, 480 mmol), and p-toluenesulfonic acid (0.4 g, 2.1 mmol) in toluene (30 ml).[3]

  • Reflux: Stir the reaction mixture under reflux for 24 hours using a Dean-Stark trap to remove water.[3]

  • Workup: After cooling, wash the reaction mixture with a sodium bicarbonate solution and then with water until the pH is neutral.[3]

  • Isolation: Remove the solvent under reduced pressure to obtain the crude diethyl dithiodipropionate.

Purification by Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an ethanol-water mixture).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Filtration: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum. For instance, N,N'-dimethyl-3,3'-dithiodipropionamide can be dried at 60°C under a vacuum of 10 mmHg for 1 hour to a moisture content of 0.1 wt %.[1]

Data Summary

Reaction Yield and Impurity Content under Different Conditions
Reaction Temperature Solvent Yield of DDDA MMAP Impurity Content Reference
25°C to 30°CMethanol92%5 ppm[1]
Not specifiedMethanol (no distillation)94%10 ppm[1]
25°C to 30°CNot specified91%30 ppm[1]

*DDDA: N,N'-dimethyl-3,3'-dithiodipropionamide *MMAP: N-methyl-3-(N-methylamino)-propionamide

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_byproducts Potential Byproducts A 3,3'-Dithiodipropionic Acid + Alcohol B Esterification Reaction (Acid Catalyst) A->B C Crude Dimethyl 3,3'-dithiodipropionate B->C H Unreacted Starting Materials B->H I Side Reaction Products (e.g., MMAP) B->I D Crystallization C->D Dissolve in suitable solvent E Filtration D->E D->H Removed in mother liquor D->I Removed in mother liquor F Drying E->F G Pure Dimethyl 3,3'-dithiodipropionate F->G

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimizing Amine Reactivity of Dimethyl 3,3'-dithiodipropionate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction of Dimethyl 3,3'-dithiodipropionate and its amine-reactive derivatives with primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with amines?

The reactivity of this compound with amines is most commonly achieved through its N-hydroxysuccinimide (NHS) ester derivative, Dithiobis(succinimidyl propionate) (DSP). The optimal pH for this reaction is critical and falls within a slightly alkaline range.

For the reaction between an NHS ester and a primary amine, the recommended pH is typically between 7.2 and 8.5.[1][2] More specifically, a pH range of 8.3 to 8.5 is often cited to maximize the efficiency of the conjugation.[2][3][4]

The reason for this specific pH range is twofold:

  • Amine Reactivity: The reactive form of the primary amine is the unprotonated state (-NH2), which acts as a nucleophile. As the pH increases above the pKa of the amine's conjugate acid, the concentration of the more reactive unprotonated form increases.[3]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, which is a competing reaction that inactivates the crosslinker. The rate of hydrolysis increases significantly at higher pH values.[1][3]

Therefore, the optimal pH is a balance between maximizing the concentration of the reactive amine and minimizing the hydrolysis of the NHS ester.[3]

For the direct reaction of this compound (the dimethyl ester) with amines, the reaction is generally less pH-sensitive but is influenced by temperature and the choice of a polar solvent.

Troubleshooting Guides

Issue 1: Low or No Crosslinking Product

Q: I am observing a low yield or no desired crosslinked product in my experiment. What are the possible causes and solutions?

A: Low or no yield is a common issue in crosslinking reactions. Here are several potential causes and their corresponding troubleshooting steps:

Possible Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer. For NHS ester reactions, ensure the pH is within the optimal range of 7.2-8.5.[1][2]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester.[5] Use a non-amine-containing buffer like Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.[5]
Inactive/Hydrolyzed Crosslinker NHS esters are moisture-sensitive.[6] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare crosslinker solutions immediately before use and do not store aqueous solutions of the crosslinker.[5][6]
Low Reactant Concentration At low concentrations of your protein or amine-containing molecule, the competing hydrolysis of the NHS ester can become more significant. If possible, increase the concentration of your reactants.[2]
Inaccessible Amine Groups The primary amine groups on your target molecule may be sterically hindered or buried within the protein's structure. Consider denaturing the protein (if compatible with your experimental goals) or using a crosslinker with a longer spacer arm.
Insufficient Molar Excess of Crosslinker The optimal molar ratio of crosslinker to target molecule often needs to be determined empirically. A 10-fold molar excess is a common starting point for protein concentrations >5 mg/mL, while a 20- to 50-fold molar excess may be needed for lower concentrations.[5][7]
Issue 2: Protein Aggregation or Precipitation

Q: My protein precipitates or aggregates upon addition of the crosslinker. How can I prevent this?

A: Protein aggregation is a frequent problem during chemical crosslinking. The following table outlines potential causes and solutions:

Possible Cause Recommended Solution
High Crosslinker Concentration Excessive crosslinking can lead to the formation of large, insoluble aggregates.[8] Perform a titration to find the lowest effective concentration of the crosslinker.[8]
Hydrophobicity of the Crosslinker Some crosslinkers are hydrophobic and can reduce the solubility of the modified protein.[8] If using a water-insoluble crosslinker like DSP, consider switching to a water-soluble analog such as DTSSP (Dithiobis(sulfosuccinimidyl propionate)).[7]
High Protein Concentration High concentrations of the target protein can increase the likelihood of intermolecular crosslinking and aggregation.[8] Try reducing the protein concentration.[8]
Inappropriate Buffer Conditions The buffer composition can affect protein stability. Ensure the pH and ionic strength of your buffer are optimal for your specific protein.

Quantitative Data

Table 1: Effect of pH on the Half-life of NHS Esters

The stability of the NHS ester is crucial for efficient conjugation. The rate of hydrolysis is highly pH-dependent.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1]
8.0Room Temperature~210 minutes[9]
8.5Room Temperature~180 minutes[9]
8.6410 minutes[1]
9.0Room Temperature~125 minutes[9]

This data illustrates the inverse relationship between pH and NHS ester stability.

Table 2: pH-Dependent Kinetics of NHS Ester Amidation vs. Hydrolysis

This table provides a comparison of the reaction rates for the desired amidation and the competing hydrolysis at different pH values for a model NHS ester.

pHAmidation Half-time (minutes)Hydrolysis Half-life (minutes)
8.080[9]210[9]
8.520[9]180[9]
9.010[9]125[9]

This data shows that while hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to higher yields at a slightly alkaline pH.

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with DSP

This protocol provides a general guideline for crosslinking proteins in solution using Dithiobis(succinimidyl propionate) (DSP).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.5)

  • DSP (Dithiobis(succinimidyl propionate))

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Sample Preparation: Ensure your protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable reaction buffer like PBS.

  • Crosslinker Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSP in anhydrous DMSO or DMF.[5]

  • Crosslinking Reaction: Add the DSP stock solution to your protein sample. The final concentration of the crosslinker should typically be between 0.25 and 5 mM.[7] For protein concentrations >5 mg/mL, a 10-fold molar excess of crosslinker is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be necessary.[5][7]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[5][7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5][7] Incubate for 15 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer.

Visualizations

Experimental_Workflow_for_PPI_Identification cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis Protein_Complex Protein Complex in Solution Add_DSP Add DSP Crosslinker (pH 7.2-8.5) Protein_Complex->Add_DSP Incubate Quench Quench Reaction (e.g., Tris buffer) Add_DSP->Quench Stop Reaction SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Separate Proteins Digestion In-gel Digestion (e.g., Trypsin) SDS_PAGE->Digestion Excise Bands LC_MS LC-MS/MS Analysis Digestion->LC_MS Inject Peptides Data_Analysis Data Analysis to Identify Crosslinked Peptides LC_MS->Data_Analysis Acquire Spectra

Caption: Experimental workflow for identifying protein-protein interactions using DSP.

GPCR_Signaling_Pathway_Study cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G-Protein GPCR->G_Protein Interaction Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Ligand Ligand Ligand->GPCR Activation DSP DSP Crosslinker DSP->GPCR Crosslinks to interacting G-Protein DSP->G_Protein

Caption: Use of DSP to study GPCR-G-protein interaction in a signaling pathway.

References

Technical Support Center: Formation of N-methyl-3-(N-methylamino)-propionamide (MMAP) Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the N-methyl-3-(N-methylamino)-propionamide (MMAP) impurity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-methyl-3-(N-methylamino)-propionamide (MMAP) and why is it a concern?

A1: N-methyl-3-(N-methylamino)-propionamide (MMAP) is a chemical impurity that can form during certain synthetic reactions. In the context of drug development, impurities are of significant concern as they can impact the quality, safety, and efficacy of the final pharmaceutical product. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4] Therefore, understanding and controlling the formation of MMAP is crucial for regulatory compliance and patient safety.

Q2: What are the typical starting materials that can lead to the formation of MMAP?

A2: MMAP is likely to form in reaction mixtures that contain both a primary amine, specifically methylamine (CH₃NH₂), and an acrylic acid derivative, such as methyl acrylate (CH₂=CHCOOCH₃) or acrylamide derivatives. The presence of both a Michael donor (methylamine) and a Michael acceptor (the acrylate) sets the stage for the initial reaction, which can be followed by a subsequent reaction with another methylamine molecule to form MMAP.

Q3: What is the likely chemical reaction mechanism for the formation of MMAP?

A3: The formation of MMAP is believed to occur through a two-step process:

  • Michael Addition: Methylamine acts as a nucleophile and attacks the β-carbon of an acrylate derivative in a Michael addition reaction. This forms a methyl 3-(methylamino)propanoate intermediate.[5]

  • Amidation: A second molecule of methylamine then reacts with the ester group of the intermediate, displacing the methoxy group to form the final N-methyl-3-(N-methylamino)-propionamide (MMAP).

This entire process is a side reaction that can compete with the desired main reaction in your synthesis.

Troubleshooting Guide

This guide addresses common issues related to the formation of the MMAP impurity and provides potential solutions.

Problem 1: Unexpected presence of an impurity with a mass corresponding to MMAP (116.16 g/mol ) in my reaction mixture.

  • Possible Cause: Your reaction involves methylamine and an acrylate-like starting material or intermediate, leading to the formation of MMAP.

  • Troubleshooting Steps:

    • Confirm the Identity: Use analytical techniques such as HPLC-MS/MS or GC-MS to confirm the identity of the impurity by comparing its mass spectrum and retention time to a known standard of MMAP if available.[6][7][8][9]

    • Review Starting Materials: Carefully examine all starting materials and reagents for the presence of methylamine or acrylate-like structures.

    • Analyze Reaction Conditions: Evaluate your reaction conditions (temperature, solvent, pH, and reaction time) to determine if they are favorable for the Michael addition and amidation reactions.

Problem 2: The level of MMAP impurity increases with higher reaction temperatures.

  • Possible Cause: The amidation step of MMAP formation is likely accelerated at higher temperatures. While the initial Michael addition can often proceed at lower temperatures, the subsequent conversion of the ester intermediate to the amide is favored by heat.[10]

  • Troubleshooting Steps:

    • Temperature Optimization: Conduct a study to determine the optimal temperature range that favors your desired reaction while minimizing the formation of MMAP. Lowering the reaction temperature is often an effective strategy.

    • Monitor Reaction Kinetics: Track the formation of your desired product and the MMAP impurity over time at different temperatures to establish a kinetic profile. This can help in choosing a reaction time that maximizes the yield of the desired product before significant MMAP formation occurs.

Problem 3: The concentration of methylamine in the reaction seems to correlate with the amount of MMAP formed.

  • Possible Cause: As methylamine is a reactant in both steps of MMAP formation, a higher concentration will, by Le Chatelier's principle, drive these side reactions forward.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use the minimum necessary excess of methylamine required for your primary reaction to proceed efficiently.

    • Slow Addition: Instead of adding all the methylamine at once, consider a slow, controlled addition over the course of the reaction. This can help to keep the instantaneous concentration of free methylamine low, thereby disfavoring the side reactions leading to MMAP.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the formation of the MMAP impurity based on general principles of Michael additions and amidations.

ParameterConditionExpected Impact on MMAP FormationRationale
Temperature HighIncreaseThe rate of the amidation of the ester intermediate is generally increased at higher temperatures.[10]
LowDecreaseLower temperatures slow down the amidation reaction more significantly than the initial Michael addition.
Methylamine Concentration HighIncreaseA higher concentration of the nucleophile (methylamine) will increase the rate of both the Michael addition and the subsequent amidation.
LowDecreaseLimiting the concentration of methylamine can help to control the rate of these side reactions.
Reaction Time LongIncreaseLonger reaction times provide more opportunity for the sequential Michael addition and amidation reactions to occur.
ShortDecreaseOptimizing for the shortest effective reaction time for the main product can minimize impurity formation.
Solvent Polarity Protic Solvents (e.g., Methanol)May IncreaseProtic solvents can facilitate the Michael addition by stabilizing charged intermediates.
Aprotic SolventsMay DecreaseThe effect is substrate-dependent and should be evaluated empirically.

Experimental Protocols

Protocol 1: General Method for the Detection and Quantification of MMAP using HPLC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your particular sample matrix and instrumentation.

  • Sample Preparation:

    • Accurately weigh a sample of your reaction mixture or final product.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The exact gradient profile will need to be optimized.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated molecular ion of MMAP ([M+H]⁺, m/z 117.1) to a characteristic fragment ion. The specific fragment ion should be determined by infusing a standard of MMAP or by performing a product ion scan.

    • Quantification: Create a calibration curve using a certified reference standard of MMAP.

Protocol 2: Strategy for Minimizing MMAP Formation

This protocol outlines a general approach to process optimization for reducing MMAP levels.

  • Reaction Temperature Study:

    • Set up a series of parallel reactions at different temperatures (e.g., 0 °C, 10 °C, 25 °C, 40 °C).

    • Ensure all other reaction parameters (reactant concentrations, solvent, reaction time) are kept constant.

    • At the end of the reaction time, quench the reactions and analyze the samples by HPLC-MS/MS to determine the concentration of the desired product and the MMAP impurity.

    • Plot the yield of the desired product and the level of MMAP as a function of temperature to identify the optimal temperature.

  • Reactant Stoichiometry and Addition Rate Study:

    • Using the optimal temperature from the previous step, set up a series of reactions with varying molar equivalents of methylamine.

    • In a separate set of experiments, compare the final MMAP concentration when methylamine is added all at once versus a slow addition over a period of time.

    • Analyze the results to determine the ideal stoichiometry and addition profile.

Visualizations

MMAP_Formation_Pathway MA Methyl Acrylate Intermediate Methyl 3-(methylamino)propanoate MA->Intermediate Michael Addition MeNH2_1 Methylamine MeNH2_1->Intermediate MMAP MMAP Impurity Intermediate->MMAP Amidation MeNH2_2 Methylamine MeNH2_2->MMAP MeOH Methanol Troubleshooting_Workflow Start MMAP Impurity Detected Check_Reactants Review Starting Materials for Methylamine and Acrylates Start->Check_Reactants Analyze_Conditions Analyze Reaction Conditions (Temp, Time, Concentration) Check_Reactants->Analyze_Conditions High_Temp High Temperature? Analyze_Conditions->High_Temp High_MeNH2 High Methylamine Concentration? Analyze_Conditions->High_MeNH2 High_Temp->High_MeNH2 No Optimize_Temp Lower Reaction Temperature High_Temp->Optimize_Temp Yes Optimize_Conc Reduce Methylamine Stoichiometry or Use Slow Addition High_MeNH2->Optimize_Conc Yes Reanalyze Re-analyze for MMAP High_MeNH2->Reanalyze No Optimize_Temp->Reanalyze Optimize_Conc->Reanalyze

References

Validation & Comparative

A Comparative Guide to Dithiodipropionate-Based and Other Crosslinkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of cleavable and non-cleavable crosslinking agents, focusing on their chemical properties, performance data, and experimental applications.

In the fields of proteomics, drug delivery, and antibody-drug conjugate (ADC) development, the selection of an appropriate crosslinker is a critical decision that profoundly influences experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of Dimethyl 3,3'-dithiodipropionate (and its more commonly used derivatives) with other classes of crosslinkers, offering a data-driven resource for researchers, scientists, and drug development professionals.

Introduction to Dithiodipropionate Crosslinkers

While the term "this compound" can refer to a simple diester, in the context of bioconjugation, it typically alludes to a family of amine-reactive, thiol-cleavable crosslinkers. The most prominent members of this family are:

  • Dimethyl 3,3'-dithiopropionimidate dihydrochloride (DTBP): A homobifunctional crosslinker that reacts with primary amines to form amidine bonds, preserving the positive charge of the original amine.

  • Dithiobis(succinimidyl propionate) (DSP): Also known as Lomant's reagent, this homobifunctional crosslinker features N-hydroxysuccinimide (NHS) esters that react with primary amines to form stable amide bonds. It is membrane-permeable.

  • 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP): The water-soluble analog of DSP, DTSSP is membrane-impermeable, making it ideal for crosslinking cell-surface proteins.

These crosslinkers share a central disulfide bond within their spacer arm, which can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reversibility is a key feature that allows for the separation of crosslinked molecules for downstream analysis.

Comparative Analysis of Crosslinker Properties

The selection of a crosslinker depends on a multitude of factors, including the target functional groups, desired stability, cleavability, and the environment in which the crosslinking will occur. The following tables provide a quantitative comparison of dithiodipropionate-based crosslinkers with other widely used classes of crosslinking agents.

PropertyDimethyl 3,3'-dithiopropionimidate (DTBP)Dithiobis(succinimidyl propionate) (DSP)3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)Hydrazone LinkersValine-Citrulline (Val-Cit) Peptide Linker
Reactive Groups ImidoesterNHS esterSulfo-NHS esterNHS ester, MaleimideHydrazide, Aldehyde/KetoneN/A (part of a larger construct)
Target Primary aminesPrimary aminesPrimary aminesPrimary amines, SulfhydrylsCarbonyls, HydrazinesN/A
Resulting Bond AmidineAmideAmideAmide, ThioetherHydrazoneAmide
Cleavable? Yes (Thiol-cleavable)Yes (Thiol-cleavable)Yes (Thiol-cleavable)NoYes (Acid-cleavable)Yes (Enzyme-cleavable)
Cleavage Stimulus Reducing agents (DTT, TCEP)Reducing agents (DTT, TCEP)Reducing agents (DTT, TCEP)Proteolytic degradationLow pH (e.g., pH 4.5-6.5)Cathepsin B
Spacer Arm Length 11.9 Å12.0 Å12.0 Å8.3 ÅVariableVariable
Water Soluble? YesNoYesNoVariableVariable
Membrane Permeable? YesYesNoYesVariableVariable

Performance Data: Stability and Efficacy

The stability of a crosslinker, particularly in the context of ADCs, is a critical determinant of its therapeutic window. Premature cleavage in plasma can lead to off-target toxicity, while insufficient cleavage at the target site can reduce efficacy.

Linker TypeIn Vivo Half-Life (Plasma Stability)Cleavage EfficiencyKey AdvantageKey Disadvantage
Disulfide (e.g., DSP) Variable (can be prone to premature release)High in reducing environmentsReversible crosslinking; potential for bystander effect in ADCs.Potential for instability in circulation.
Non-cleavable (e.g., SMCC) High (generally more stable than cleavable linkers)Requires complete antibody degradationHigh plasma stability, leading to a wider therapeutic window.Limited bystander effect; efficacy dependent on target cell internalization and degradation.
Hydrazone (Acid-cleavable) Shorter than peptide linkers; stability is pH-dependent.High in acidic environments (endosomes/lysosomes)pH-dependent payload release.Can exhibit instability in plasma.[1]
Peptide (e.g., Val-Cit) High (generally stable in plasma)High in the presence of specific proteases (e.g., Cathepsin B)High stability in circulation with specific enzymatic cleavage at the target site.Susceptible to cleavage by non-target proteases in some preclinical models.[2]

Visualizing Crosslinking Concepts

To better understand the mechanisms and workflows associated with crosslinking, the following diagrams illustrate key processes.

G cluster_reagents Reagents cluster_reaction Crosslinking Reaction cluster_cleavage Cleavage protein Protein with Primary Amines (-NH2) crosslinked_protein Crosslinked Protein (Stable Amide Bonds) protein->crosslinked_protein Reaction at pH 7-9 dsp DSP Crosslinker (NHS-ester ends) dsp->crosslinked_protein cleaved_protein Cleaved Protein (Regenerated Thiols) crosslinked_protein->cleaved_protein Disulfide Bond Cleavage reducing_agent Reducing Agent (e.g., DTT) reducing_agent->cleaved_protein G prep 1. Sample Preparation (Protein in amine-free buffer) reaction 3. Crosslinking Reaction (Incubate at RT) prep->reaction reagent_prep 2. Crosslinker Preparation (e.g., DSP in DMSO) reagent_prep->reaction quench 4. Quench Reaction (e.g., add Tris buffer) reaction->quench analysis 5. Analysis (e.g., SDS-PAGE, Mass Spec) quench->analysis cleavage 6. Optional: Cleavage (Add reducing agent) analysis->cleavage analysis2 7. Analysis of Cleaved Products cleavage->analysis2 G start Start: Select a Crosslinker q1 Is reversible crosslinking required? start->q1 q4 Is a bystander effect desired for an ADC? start->q4 cleavable Choose a Cleavable Crosslinker (e.g., DSP, DTBP, Peptide, Hydrazone) q1->cleavable Yes non_cleavable Choose a Non-cleavable Crosslinker (e.g., SMCC) q1->non_cleavable No q2 Crosslinking intracellular or extracellular proteins? membrane_perm Choose a membrane-permeable crosslinker (e.g., DSP, DTBP) q2->membrane_perm Intracellular membrane_impermeable Choose a membrane-impermeable crosslinker (e.g., DTSSP) q2->membrane_impermeable Extracellular q3 What are the target functional groups? amine_reactive Amine-reactive (e.g., DSP, DTBP) q3->amine_reactive Amines only amine_sulfhydryl Amine & Sulfhydryl reactive (e.g., SMCC) q3->amine_sulfhydryl Amines & Sulfhydryls cleavable_adc Consider a cleavable linker (e.g., Disulfide, Peptide, Hydrazone) q4->cleavable_adc Yes non_cleavable_adc Consider a non-cleavable linker (e.g., SMCC-based) q4->non_cleavable_adc No cleavable->q2 non_cleavable->q3

References

A Comparative Guide to Cleavable Crosslinkers: Dimethyl 3,3'-dithiodipropionate vs. DSP (Dithiobis(succinimidyl propionate))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of structural biology and proteomics, crosslinking agents are indispensable tools for elucidating protein-protein interactions and stabilizing protein complexes for further analysis. Among these, cleavable crosslinkers offer the significant advantage of allowing for the separation of crosslinked proteins, facilitating their identification. This guide provides a detailed comparison of two homobifunctional, disulfide-containing crosslinkers: Dimethyl 3,3'-dithiodipropionate and the widely used Dithiobis(succinimidyl propionate) (DSP).

While both molecules share a common cleavable disulfide bond and a propionate backbone, their reactivity and established utility in biological applications differ significantly. This guide will objectively compare their chemical properties, reactivity, and, where available, their performance in experimental settings.

Executive Summary

DSP is a well-characterized and extensively used amine-reactive crosslinker with a multitude of established protocols for both in vitro and in vivo applications. Its N-hydroxysuccinimide (NHS) esters provide high reactivity and specificity towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins. In contrast, this compound is a less reactive diester and is not commonly employed as a protein crosslinking agent in biological research. Consequently, there is a significant disparity in the availability of experimental data and established protocols for its use in this context. While theoretically capable of reacting with primary amines, the reaction conditions would be harsher and less efficient compared to DSP.

For most protein crosslinking applications, DSP is the recommended reagent due to its high reactivity, specificity, and the wealth of supporting literature and established protocols.

Comparative Data of Crosslinking Reagents

FeatureThis compoundDSP (Dithiobis(succinimidyl propionate))
Synonyms Dithiodipropionic acid dimethyl esterLomant's Reagent, DTSP
Molecular Formula C8H14O4S2[1]C14H16N2O8S2[2]
Molecular Weight 238.33 g/mol [1]404.42 g/mol [2]
Reactive Group Methyl EsterN-hydroxysuccinimide (NHS) Ester[2]
Target Functional Group Nucleophiles (e.g., primary amines)Primary amines (e.g., lysine, N-terminus)[3]
Spacer Arm Length ~12.3 Å (estimated)12.0 Å[2]
Cleavable by Reducing agents (e.g., DTT, TCEP)Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol)[3]
Solubility Soluble in organic solventsInsoluble in water; soluble in organic solvents (e.g., DMSO, DMF)[2]
Membrane Permeability Permeable (predicted)Permeable[2]
Reactivity LowHigh
Established Protocols Not readily available for protein crosslinkingWidely available

Reaction Mechanisms

The reactivity of these two crosslinkers with primary amines, the most common target in protein crosslinking, differs significantly.

DSP: The NHS esters of DSP are highly reactive towards nucleophilic primary amines. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is efficient at physiological to slightly alkaline pH.

DSP_Reaction cluster_reactants Reactants cluster_products Products DSP DSP (Dithiobis(succinimidyl propionate)) Crosslinked_Protein Crosslinked Proteins (Amide Bond) NHS N-hydroxysuccinimide (Leaving Group) DSP->NHS Release Protein2 Protein 2 with Primary Amine DSP->Protein2 Second Nucleophilic Attack Protein1 Protein 1 with Primary Amine (e.g., Lysine) Protein1->DSP Nucleophilic Attack DMDTP_Reaction cluster_reactants Reactants cluster_products Products DMDTP This compound Crosslinked_Protein Crosslinked Proteins (Amide Bond) Methanol Methanol (Leaving Group) DMDTP->Methanol Release Protein2 Protein 2 with Primary Amine DMDTP->Protein2 Second Nucleophilic Attack Protein1 Protein 1 with Primary Amine (e.g., Lysine) Protein1->DMDTP Nucleophilic Attack (Requires harsher conditions) XLMS_Workflow Start Protein Complex Crosslinking Crosslinking (e.g., with DSP) Start->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Without Enrichment Enrichment->LC_MSMS Data_Analysis Data Analysis (Identification of Crosslinked Peptides) LC_MSMS->Data_Analysis Interaction_Map Protein Interaction Map Data_Analysis->Interaction_Map

References

A Head-to-Head Comparison: Dimethyl 3,3'-dithiodipropionate vs. Formaldehyde for Crosslinking Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, crosslinking agents are indispensable tools for capturing transient interactions between proteins and other biomolecules, thereby providing a snapshot of cellular processes in their native state. Among the myriad of crosslinkers available, formaldehyde has long been a staple for its efficiency and simplicity. However, the emergence of alternative reagents, such as Dimethyl 3,3'-dithiodipropionate (DMDTP), presents researchers with a choice that necessitates a detailed comparison of their respective strengths and weaknesses. This guide provides an objective, data-driven comparison of DMDTP and formaldehyde, focusing on their performance, experimental protocols, and underlying mechanisms to aid researchers in selecting the optimal crosslinking agent for their specific needs.

Quantitative Performance Comparison

The selection of a crosslinking agent is often dictated by a balance of efficiency, reversibility, and potential impact on the biological sample. The following tables summarize the key quantitative parameters for DMDTP and formaldehyde based on available experimental data.

FeatureThis compound (DMDTP/DTBP/DSP)Formaldehyde
Chemical Nature Homobifunctional N-hydroxysuccinimide (NHS) esterMono-aldehyde
Reactive Groups Primary amines (e.g., lysine side chains, N-termini)[1]Primary and secondary amines, sulfhydryls, phenols, imidazoles[2]
Spacer Arm Length 12.0 Å[1]~2-3 Å[3]
Reversibility Cleavable (disulfide bond)[1]Reversible (heat-induced)[3]
Cell Permeability Permeable to cell membranes[1]Readily permeates cell walls and membranes[4]

Table 1: Physicochemical Properties of DMDTP and Formaldehyde

ParameterThis compound (DMDTP/DTBP)Formaldehyde
Crosslinking Efficiency Induces a significant number of crosslinks, for instance, 10 crosslinks per mole of collagen were observed in one study.[5]Highly efficient in crosslinking proteins to DNA and other proteins.[6] Crosslinking efficiency increases with concentration, reaching a plateau at higher concentrations (e.g., 1.2-2%).[3]
Effect on Protein Structure The longer spacer arm may allow for more conformational flexibility of the crosslinked proteins.Can induce protein aggregation and the formation of extensive, covalent, non-disulfide-bonded aggregates.[1][7]
Cytotoxicity Considered to be more biocompatible than stronger aldehydes like glutaraldehyde.[5] No significant acute toxicological data was identified in a literature search for Dimethyl 3,3'-dithiobispropionimidate dihydrochloride.[8]Known to be cytotoxic and is considered a potential occupational carcinogen.[9] The oral LD50 in rats is in the range of 600–800 mg/kg body weight, and the inhalation LC50 in rats (4 hours) is 578 mg/m³.[8] In human cell lines, TC50 values vary depending on the cell type and assay, with target tissue cells appearing more sensitive than cancer cell lines.[10]

Table 2: Performance Characteristics of DMDTP and Formaldehyde in Crosslinking Applications

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of crosslinking agents. Below are representative protocols for intracellular protein crosslinking using DMDTP and formaldehyde, primarily in the context of preparing samples for immunoprecipitation and mass spectrometry analysis.

Protocol 1: Intracellular Protein Crosslinking with this compound (DMDTP)

This protocol is adapted from a method for isolating weak protein complexes using DSP (a synonym for DMDTP).[3]

Materials:

  • Cells of interest cultured to the desired density.

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C.

  • DMDTP (DSP) solution: Prepare a 100 mM stock solution in a water-miscible organic solvent like DMSO or DMF immediately before use.[1] Dilute to the desired final concentration (e.g., 0.1 mM) in pre-warmed PBS.[3]

  • Quenching solution: Tris-HCl buffer (e.g., 20-50 mM final concentration), pH 7.5.

  • Lysis buffer appropriate for the downstream application.

  • Reducing agent for cleavage: Dithiothreitol (DTT) or 2-mercaptoethanol.

Procedure:

  • Cell Preparation: Aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Crosslinking: Remove the PBS and add the freshly prepared DMDTP crosslinking solution to the cells. Incubate at 37°C for 30 minutes in a CO₂ incubator. The optimal concentration of DMDTP may need to be determined empirically for each experimental system.[3]

  • Quenching: Aspirate the DMDTP solution and add the quenching solution to stop the crosslinking reaction. Incubate for 15 minutes at room temperature.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Downstream Processing: The crosslinked lysate is now ready for downstream applications such as immunoprecipitation or affinity purification.

  • Cleavage of Crosslinks: To reverse the crosslinks, incubate the purified protein complexes with a reducing agent such as DTT (e.g., 100-150 mM at 37°C for 30 minutes) or by adding 2-mercaptoethanol to the SDS-PAGE sample buffer before loading.[3]

Protocol 2: Intracellular Protein Crosslinking with Formaldehyde

This protocol is a general procedure often employed for preparing samples for chromatin immunoprecipitation (ChIP) or protein-protein interaction analysis.[3][11]

Materials:

  • Cells of interest cultured to the desired density.

  • Phosphate-buffered saline (PBS).

  • Formaldehyde solution: Prepare a fresh solution from a high-purity stock (e.g., 16% or 37% methanol-free). Dilute to the desired final concentration (typically 0.4% to 2%) in PBS or culture medium.[3]

  • Quenching solution: Glycine (e.g., 125 mM final concentration) or Tris-HCl.

  • Lysis buffer appropriate for the downstream application.

Procedure:

  • Cell Preparation: Gently aspirate the culture medium.

  • Crosslinking: Add the formaldehyde solution to the cells. The final concentration and incubation time are critical parameters that need to be optimized. A common starting point is 1% formaldehyde for 10 minutes at room temperature with gentle agitation.[3]

  • Quenching: Add the quenching solution directly to the culture dish to stop the crosslinking reaction. Incubate for 5-10 minutes at room temperature.

  • Cell Lysis: Scrape the cells, pellet them by centrifugation, wash with cold PBS, and then lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Downstream Processing: The crosslinked lysate can then be used for applications like sonication (for ChIP) or immunoprecipitation.

  • Reversal of Crosslinks: To reverse the formaldehyde crosslinks, heat the samples. A common method is to incubate at 65°C for several hours to overnight, often in the presence of a high salt concentration. For complete reversal, boiling in SDS-PAGE sample buffer (e.g., at 95-100°C for 10-30 minutes) is also effective.[3][12] The half-life of formaldehyde crosslinks is highly temperature-dependent, ranging from over 100 hours at 4°C to around 11 hours at 47°C.[12]

Visualizing the Mechanisms and Workflows

To further elucidate the differences between DMDTP and formaldehyde, the following diagrams, generated using the DOT language, illustrate their chemical mechanisms and typical experimental workflows.

cluster_DMDTP DMDTP Crosslinking Mechanism cluster_FA Formaldehyde Crosslinking Mechanism Protein1 Protein 1 (with Primary Amine) Intermediate1 Amine-reactive Intermediate Protein1->Intermediate1 Reaction with NHS ester Protein2 Protein 2 (with Primary Amine) Crosslinked Crosslinked Proteins (Amide Bond) Protein2->Crosslinked DMDTP DMDTP (NHS-S-S-NHS) DMDTP->Intermediate1 Intermediate1->Protein2 Reaction with second Amine Cleavage Reducing Agent (e.g., DTT) Crosslinked->Cleavage Disulfide Bond Cleavage Reversed Reversed Proteins Cleavage->Reversed Protein3 Protein 1 (with Nucleophile, e.g., Amine) SchiffBase Schiff Base Intermediate Protein3->SchiffBase Formation of Schiff Base Protein4 Protein 2 (with Nucleophile) Crosslinked2 Crosslinked Proteins (Methylene Bridge) Protein4->Crosslinked2 FA Formaldehyde (CH₂O) FA->SchiffBase SchiffBase->Protein4 Reaction with second Nucleophile Heat Heat (e.g., 65-95°C) Crosslinked2->Heat Hydrolysis Reversed2 Reversed Proteins Heat->Reversed2 cluster_workflow General Crosslinking Workflow for Mass Spectrometry start Start: Live Cells crosslinking Crosslinking (DMDTP or Formaldehyde) start->crosslinking quenching Quenching (Tris or Glycine) crosslinking->quenching lysis Cell Lysis quenching->lysis ip Immunoprecipitation / Affinity Purification lysis->ip elution Elution of Protein Complexes ip->elution reversal Crosslink Reversal (DTT or Heat) elution->reversal digest Proteolytic Digestion (e.g., Trypsin) reversal->digest ms LC-MS/MS Analysis digest->ms

References

A Comparative Guide to Validating Protein-Protein Interactions: Dimethyl 3,3'-dithiodipropionate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to unraveling complex biological processes and is a cornerstone of modern drug discovery. The validation of these interactions is a critical step to ensure the reliability of experimental findings. This guide provides an objective comparison of Dimethyl 3,3'-dithiodipropionate (DTDP) and its analogs with other widely used techniques for PPI validation, supported by experimental data and detailed protocols.

Introduction to PPI Validation and the Role of Chemical Crosslinking

Protein-protein interactions are often transient and can be of low affinity, making their detection and validation challenging. Various methods have been developed to study these interactions, each with its own set of advantages and limitations. These can be broadly categorized into methods that detect interactions in vivo, in vitro, or in silico. This guide focuses on in vitro validation techniques, specifically chemical crosslinking and co-immunoprecipitation (Co-IP).

Chemical crosslinking utilizes bifunctional reagents to covalently link interacting proteins, effectively "freezing" the interaction for subsequent analysis. This compound (DTDP) is a homobifunctional, amine-reactive crosslinker. Its key feature is a central disulfide bond, which can be cleaved by reducing agents. This reversibility is highly advantageous for downstream applications such as mass spectrometry, as it allows for the separation of the crosslinked proteins after purification. DTDP and its close analogs, such as Dithiobis(succinimidyl propionate) (DSP) and 3,3'-Dithiobis(sulfosuccinimidyl)propionate (DTSSP), are valuable tools for stabilizing transient PPIs.

Comparison of PPI Validation Methods

The choice of a PPI validation method depends on several factors, including the nature of the interacting proteins, the required sensitivity, and the desired downstream analysis. Below is a comparison of DTDP (represented by its well-documented analog DSP) and Co-Immunoprecipitation.

FeatureChemical Crosslinking (DTDP/DSP)Co-Immunoprecipitation (Co-IP)
Principle Covalent stabilization of proximal proteins.Antibody-based purification of a target protein and its binding partners.
Interaction Type Captures both stable and transient interactions.Primarily detects stable interactions.
In Vivo Application Yes (using membrane-permeable analogs like DSP).Yes.
Quantitative Analysis Can be quantitative with isotopic labeling (qXL-MS).Semi-quantitative, can be made more quantitative with techniques like SILAC.
False Positives Can arise from non-specific crosslinking due to molecular crowding. False positive rates in large-scale XL-MS studies can be in the range of 1-10% depending on the stringency of data analysis[1].Can be high due to non-specific binding to the antibody or beads. Studies have shown that approximately 60% of co-immunoprecipitated proteins could be false positives without stringent controls[2].
False Negatives Can occur if no suitable reactive residues are in proximity.Can occur with weak or transient interactions that dissociate during the procedure.
Downstream Analysis Mass Spectrometry, SDS-PAGE, Western Blotting.Western Blotting, Mass Spectrometry.
Crosslinking Efficiency Varies depending on reagent concentration, pH, and protein structure. For example, the use of 0.5 mM DSP has been shown to be effective for capturing transient interactions[3].Not applicable.
Signal-to-Noise Ratio Can be improved by optimizing crosslinker concentration and reaction time.Can be variable and requires careful optimization of washing steps to reduce background.

Experimental Protocols

Protocol 1: Protein-Protein Interaction Validation using DTDP/DSP Crosslinking

This protocol is adapted from established procedures for the similar and widely used crosslinker, Dithiobis(succinimidyl propionate) (DSP)[4][5][6]. DTDP can be used interchangeably in this protocol, though optimization of concentrations may be required.

Materials:

  • Cells expressing the proteins of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound (DTDP) or Dithiobis(succinimidyl propionate) (DSP)

  • Dimethyl sulfoxide (DMSO)

  • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Antibody against the bait protein

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer with a reducing agent like DTT or β-mercaptoethanol)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS.

  • Crosslinking:

    • Prepare a fresh stock solution of DTDP or DSP in DMSO (e.g., 25 mM).

    • Resuspend the cell pellet in ice-cold PBS.

    • Add the crosslinker solution to the cell suspension to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically[3].

    • Incubate for 30 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing: Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the crosslinked protein complexes from the beads by adding elution buffer containing a reducing agent (e.g., 50 mM DTT or 5% β-mercaptoethanol) and heating at 95-100°C for 5-10 minutes. The reducing agent will cleave the disulfide bond in the DTDP/DSP, separating the bait protein from its interacting partners.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry to identify the interacting partners.

Protocol 2: Co-Immunoprecipitation (Co-IP) for PPI Validation

Materials:

  • Cells expressing the proteins of interest

  • PBS, ice-cold

  • Lysis buffer (e.g., a non-denaturing buffer like Triton X-100-based buffer) with protease inhibitors

  • Antibody against the bait protein

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.

  • Elution: Elute the protein complexes from the beads using a suitable elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of the expected interacting partner. Mass spectrometry can also be used for the identification of novel interactors.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of PPI validation, the following diagrams are provided.

experimental_workflow cluster_crosslinking DTDP/DSP Crosslinking cluster_ip Immunoprecipitation cluster_analysis Analysis start Cells expressing proteins of interest wash1 Wash with PBS start->wash1 crosslink Add DTDP/DSP Crosslinker wash1->crosslink quench Quench reaction crosslink->quench lysis Cell Lysis quench->lysis preclear Pre-clear lysate lysis->preclear add_ab Add primary antibody preclear->add_ab add_beads Add Protein A/G beads add_ab->add_beads wash2 Wash beads add_beads->wash2 elute Elute with reducing agent wash2->elute sds_page SDS-PAGE elute->sds_page western Western Blot sds_page->western mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Workflow for PPI validation using DTDP/DSP crosslinking followed by immunoprecipitation.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS activates RAF RAF (MAPKKK) RAS->RAF activates MEK MEK (MAPKK) RAF->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF phosphorylates Gene Gene Expression TF->Gene

Caption: Simplified MAPK/ERK signaling pathway, a cascade reliant on specific protein-protein interactions.

Conclusion

Validating protein-protein interactions is a multifaceted process that often requires the use of orthogonal methods to confirm findings. Chemical crosslinking with reagents like this compound offers a powerful approach to capture transient and weak interactions that may be missed by traditional Co-Immunoprecipitation. The reversibility of DTDP's disulfide bond makes it particularly well-suited for subsequent analysis by mass spectrometry. However, like all techniques, it is prone to artifacts, and careful optimization and the use of appropriate controls are essential. For a comprehensive understanding of a protein's interaction network, a combination of chemical crosslinking and other validation methods like Co-IP is often the most robust strategy. By carefully considering the strengths and weaknesses of each approach, researchers can confidently map the intricate web of protein interactions that drive cellular function.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Crosslinked with Dimethyl 3,3'-dithiodipropionate and Other Cleavable Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural proteomics and drug discovery, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping protein topologies. The development of cleavable crosslinkers has significantly advanced this field by simplifying data analysis and increasing the confidence in crosslink identification. This guide provides a comparative analysis of Dimethyl 3,3'-dithiodipropionate (DTDTP) as a potential disulfide-based cleavable crosslinker against the well-established sulfoxide-containing crosslinker, Disuccinimidyl sulfoxide (DSSO).

Introduction to Cleavable Crosslinkers in Mass Spectrometry

Cleavable crosslinkers possess a labile bond within their spacer arm that can be broken under specific conditions, such as chemical reduction, UV irradiation, or gas-phase fragmentation within the mass spectrometer. This cleavage simplifies the identification of crosslinked peptides by allowing for the analysis of the individual peptide chains. MS-cleavable crosslinkers, in particular, are designed to fragment in a predictable manner during collision-induced dissociation (CID) or other fragmentation methods, producing characteristic reporter ions that facilitate the identification of crosslinked peptide spectra.[1][2]

This compound (DTDTP): A Disulfide-Based Cleavable Crosslinker

This compound is a homobifunctional crosslinking reagent that contains a central disulfide bond.[3] This disulfide bridge can be readily cleaved by reducing agents, a property that can be exploited in XL-MS workflows. While not as extensively characterized in the proteomics literature as some other cleavable crosslinkers, its straightforward reductive cleavage offers a distinct workflow compared to MS-cleavable reagents.

Comparative Analysis: DTDTP vs. DSSO

This section compares the properties and mass spectrometry workflows of DTDTP and DSSO, a widely used sulfoxide-containing, MS-cleavable crosslinker.

FeatureThis compound (DTDTP)Disuccinimidyl sulfoxide (DSSO)
Reactive Groups Imidate esters (from Dimethyl 3,3'-dithiopropionimidate)N-hydroxysuccinimide (NHS) esters
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine), Serine, Threonine, Tyrosine
Cleavage Mechanism Chemical reduction of disulfide bond (e.g., with DTT or TCEP)Collision-Induced Dissociation (CID) of sulfoxide bond in the mass spectrometer
MS Workflow Offline cleavage prior to MS or during LCMS/MS (MS2) cleavage followed by MS3 fragmentation of individual peptides
Signature Ions No inherent signature ions from cleavage in MSCharacteristic doublet or quadruplet ions in MS2 spectra from cleaved crosslinker remnants
Data Analysis Simpler spectra after cleavage, but requires robust offline or online reductionMore complex MS2 spectra, but specific software can utilize signature ions for identification

Experimental Workflows

The choice of crosslinker dictates the experimental workflow for XL-MS analysis. Below are generalized protocols for DTDTP and DSSO.

DTDTP Crosslinking and Reductive Cleavage Workflow

This workflow leverages the chemical cleavability of the disulfide bond in DTDTP.

DTDTP_Workflow cluster_sample_prep Sample Preparation cluster_cleavage_enrichment Cleavage & Enrichment cluster_ms_analysis MS Analysis Protein_Complex Protein Complex Crosslinking Crosslinking with DTDTP Protein_Complex->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion Reduction Reductive Cleavage (e.g., DTT) Digestion->Reduction Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation LC_MSMS LC-MS/MS Analysis Alkylation->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis DSSO_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis Protein_Complex Protein Complex Crosslinking Crosslinking with DSSO Protein_Complex->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion LC_MS LC-MS Digestion->LC_MS MS2 MS2 (CID) - Cleavage LC_MS->MS2 MS3 MS3 - Sequencing MS2->MS3 Data_Analysis Data Analysis MS3->Data_Analysis Cleavage_Comparison cluster_DTDTP DTDTP (Disulfide) cluster_DSSO DSSO (Sulfoxide) DTDTP_XL Crosslinked Peptide Reduction Reduction (DTT/TCEP) DTDTP_XL->Reduction Cleaved_Peptides Two Linear Peptides Reduction->Cleaved_Peptides DSSO_XL Crosslinked Peptide CID MS2 (CID) DSSO_XL->CID Signature_Ions Signature Peptide Ions CID->Signature_Ions

References

The Advantage of Reversible Covalent Bonds: A Guide to Cleavable Crosslinkers Featuring Dimethyl 3,3'-dithiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular biology and drug development, understanding the transient and stable interactions between proteins is paramount. Chemical crosslinkers are invaluable tools that provide a molecular "snapshot" of these interactions by forming covalent bonds between neighboring functional groups. Among these, cleavable crosslinkers, such as Dimethyl 3,3'-dithiodipropionate (DTDP), offer a distinct advantage: the ability to reverse the crosslink under specific conditions. This allows for the separation of interacting partners after their initial capture, facilitating their identification and analysis, particularly in complex biological samples.

This guide provides a comprehensive comparison of DTDP and other crosslinkers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.

Unveiling the Power of Cleavability

The core advantage of a cleavable crosslinker lies in its reversibility. This feature is particularly beneficial in applications such as:

  • Protein-Protein Interaction Analysis: After crosslinking interacting proteins within a cell or in a purified complex, the cleavable bond allows for the separation of the individual proteins before analysis by techniques like mass spectrometry. This simplifies the identification of the interacting partners.[1][2]

  • Antibody-Drug Conjugates (ADCs): In the context of targeted drug delivery, cleavable linkers are engineered to release a cytotoxic payload from an antibody once the ADC has reached its target, such as a tumor cell. This targeted release minimizes systemic toxicity and enhances the therapeutic window.

  • Proteomics: Cleavable crosslinkers facilitate the enrichment and identification of crosslinked peptides in complex mixtures, which is a significant challenge with non-cleavable counterparts.[3]

DTDP and its close analog, dithiobis(succinimidyl propionate) (DSP), are homobifunctional, amine-reactive crosslinkers.[4][5] They possess two reactive groups that target primary amines (e.g., the side chain of lysine residues) and are connected by a spacer arm containing a disulfide bond. This disulfide bond is the key to their cleavability, as it can be readily broken by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6][7]

Comparative Analysis of Crosslinkers

The selection of a crosslinker depends on several factors, including the reactive groups, spacer arm length, cleavability, and solubility. The following table provides a comparison of DTDP (represented by its functional analog DSP) with other commonly used cleavable and non-cleavable crosslinkers.

CrosslinkerTypeReactive GroupsSpacer Arm Length (Å)Cleavable BondCleavage ConditionKey Features
DSP Homobifunctional, CleavableN-hydroxysuccinimide (NHS) ester12.0DisulfideReducing agents (e.g., DTT, TCEP)Membrane permeable, used for intracellular crosslinking.[5]
DTSSP Homobifunctional, CleavableSulfo-NHS ester12.0DisulfideReducing agents (e.g., DTT, TCEP)Water-soluble, ideal for cell surface crosslinking.[8]
DSSO Homobifunctional, MS-CleavableNHS ester10.1SulfoxideCollision-induced dissociation (CID) in MSMS-cleavability simplifies data analysis in proteomics.[9]
DSBU Homobifunctional, MS-CleavableNHS ester12.5UreaCollision-induced dissociation (CID) in MSAnother MS-cleavable option with a different spacer arm.[9]
DSS Homobifunctional, Non-cleavableNHS ester11.4--Forms stable amide bonds, provides a permanent link.[10]
BS³ Homobifunctional, Non-cleavableSulfo-NHS ester11.4--Water-soluble version of DSS for cell surface applications.[10]
SMCC Heterobifunctional, Non-cleavableNHS ester, Maleimide8.3--Reacts with amines and sulfhydryls, used in ADC development.[10]

Experimental Protocols

Protocol 1: General Protein Crosslinking with a Disulfide-Containing Crosslinker (e.g., DSP)

This protocol provides a general workflow for crosslinking proteins in solution.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.5)

  • DSP crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing agent (e.g., 50 mM DTT or 20 mM TCEP)

Procedure:

  • Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO or DMF to a concentration of 25 mM.[11]

  • Crosslinking Reaction: Add the DSP stock solution to the protein solution to a final concentration of 0.5-5 mM. The optimal concentration should be determined empirically.[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[8]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

  • Analysis (Non-cleaved): The crosslinked sample can be analyzed by SDS-PAGE to observe the formation of higher molecular weight species.

  • Cleavage of Crosslinks: To cleave the disulfide bond, add a reducing agent such as DTT to a final concentration of 50 mM and incubate at 37°C for 30 minutes.[11] Alternatively, use TCEP at a final concentration of 20 mM.[12]

  • Analysis (Cleaved): Analyze the cleaved sample by SDS-PAGE to confirm the disappearance of the crosslinked species and the reappearance of the individual protein bands.

Protocol 2: Immunoprecipitation of Crosslinked Protein Complexes using DSP

This protocol is designed to capture and identify interacting proteins from a cellular lysate.[13][14]

Materials:

  • Cells expressing the protein of interest

  • PBS (Phosphate-Buffered Saline)

  • DSP crosslinker

  • Lysis buffer

  • Antibody against the protein of interest

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Reducing sample buffer (containing DTT or β-mercaptoethanol)

Procedure:

  • Cell Preparation: Wash the cells twice with ice-cold PBS.

  • Crosslinking: Resuspend the cells in PBS containing 1-2 mM DSP. Incubate for 30 minutes at room temperature.[13]

  • Quenching: Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM and incubate for 15 minutes.[11]

  • Cell Lysis: Pellet the cells and lyse them using an appropriate lysis buffer on ice.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the specific antibody for 1-2 hours or overnight at 4°C.

    • Add fresh protein A/G beads and incubate for another 1-2 hours.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Cleavage: Elute the protein complexes from the beads using an elution buffer. To simultaneously elute and cleave the crosslinks, use a reducing SDS-PAGE sample buffer and boil the sample for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting partners.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the chemical structures, experimental workflows, and logical relationships.

cluster_DTDP This compound (DTDP) Structure DTDP DTDP Ester1 Dimethyl Ester DTDP->Ester1 Reactive Group Disulfide Disulfide Bond (-S-S-) DTDP->Disulfide Cleavable Linker Ester2 Dimethyl Ester DTDP->Ester2 Reactive Group

Caption: Chemical structure of this compound (DTDP).

Start Start: Protein Mixture Add_Crosslinker Add Cleavable Crosslinker (e.g., DTDP) Start->Add_Crosslinker Crosslinking Crosslinking Reaction (Formation of covalent bonds) Add_Crosslinker->Crosslinking Quench Quench Reaction Crosslinking->Quench Isolation Isolate Crosslinked Complex (e.g., Immunoprecipitation) Quench->Isolation Cleavage Cleave Crosslinks (Add Reducing Agent) Isolation->Cleavage Analysis Analyze Individual Proteins (e.g., Mass Spectrometry) Cleavage->Analysis End End: Identify Interacting Proteins Analysis->End cluster_cleavable Cleavable Crosslinker cluster_noncleavable Non-Cleavable Crosslinker Cleavable_Start Protein A + Protein B Cleavable_Crosslinked A-S-S-B (Crosslinked Complex) Cleavable_Start->Cleavable_Crosslinked Add Crosslinker Cleavable_Cleaved Protein A + Protein B (Separated for Analysis) Cleavable_Crosslinked->Cleavable_Cleaved Add Reducing Agent NonCleavable_Start Protein A + Protein B NonCleavable_Crosslinked A-X-B (Stable Complex) NonCleavable_Start->NonCleavable_Crosslinked Add Crosslinker NonCleavable_Analysis Analysis of Intact Complex NonCleavable_Crosslinked->NonCleavable_Analysis

References

A Comparative Analysis of Dimethyl 3,3'-dithiobispropionimidate (DTBP) and Glutaraldehyde as Cross-Linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

The searches in the second step have yielded valuable information. I found several detailed protocols for using glutaraldehyde in cell fixation for electron microscopy and for protein cross-linking. I also found a protocol for using DTBP in conjunction with formaldehyde for chromatin immunoprecipitation, which provides a good starting point for a protein cross-linking protocol.

Crucially, I found a study that directly compares the cytotoxicity of glutaraldehyde and decellularized bovine pericardium, providing quantitative data showing glutaraldehyde's higher toxicity. Another study compared the cytotoxicity of glutaraldehyde and formaldehyde, giving me more quantitative data to work with. I also found a study comparing the cross-linking efficiency of glutaraldehyde with other aldehydes, which will be useful for the comparison.

However, I still need more direct quantitative comparisons between DTBP and glutaraldehyde, especially concerning cross-linking efficiency and their effects on protein structure and function. While I have protocols for each, a head-to-head comparison in the same experimental setup would be ideal. I also need to create the Graphviz diagrams for the experimental workflows and signaling pathways, which I have not started yet.

Therefore, the next steps will focus on finding more comparative data and then moving on to generating the required visualizations and structuring the final guide.I have gathered a significant amount of information in the previous steps. I have detailed protocols for both DTBP and glutaraldehyde in various applications, including protein cross-linking and cell fixation. I've also found quantitative data comparing the cytotoxicity of glutaraldehyde with other substances and some data on its cross-linking efficiency. I have a good understanding of the chemical properties and reaction mechanisms of both cross-linkers.

However, a direct, comprehensive quantitative comparison of DTBP and glutaraldehyde in terms of cross-linking efficiency (e.g., using SDS-PAGE to show oligomer formation side-by-side), impact on protein structure (e.g., circular dichroism data), and a direct cytotoxicity comparison (e.g., IC50 values on the same cell line) is still lacking. While I have individual protocols, a comparative experimental design would be more powerful.

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In the realms of biological research and drug development, cross-linking agents are indispensable tools for stabilizing molecular structures, elucidating protein-protein interactions, and preparing samples for analysis. Among the myriad of available cross-linkers, Dimethyl 3,3'-dithiobispropionimidate (DTBP) and glutaraldehyde are two of the most commonly employed reagents. This guide provides a comprehensive, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate agent for their specific applications.

Chemical Properties and Reaction Mechanisms

Glutaraldehyde is a five-carbon dialdehyde that readily reacts with primary amines, particularly the ε-amino group of lysine residues in proteins. This reaction forms Schiff bases, which can further polymerize to create highly stable, but often heterogeneous and irreversible, cross-links. The reaction is typically rapid and efficient, making it a popular choice for fixation of cells and tissues for microscopy.

Dimethyl 3,3'-dithiobispropionimidate (DTBP) , a homobifunctional imidoester, also targets primary amines. However, a key distinguishing feature of DTBP is the presence of a disulfide bond within its spacer arm. This disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, rendering the cross-linking reversible. This cleavable nature is a significant advantage in applications where the recovery of the interacting partners is desired, such as in protein-protein interaction studies coupled with mass spectrometry.

Performance Comparison: A Data-Driven Analysis

The choice between DTBP and glutaraldehyde hinges on the specific experimental requirements, including the need for reversibility, concerns about cytotoxicity, and the desired degree of cross-linking. The following tables summarize key performance metrics based on available experimental data.

Table 1: Cross-Linking Efficiency and Characteristics

ParameterDimethyl 3,3'-dithiobispropionimidate (DTBP)GlutaraldehydeSupporting Evidence
Reversibility Cleavable with reducing agents (e.g., DTT, β-mercaptoethanol)Non-cleavable under physiological conditionsThe disulfide bond in DTBP's structure allows for the reversal of cross-links, a feature absent in the stable linkages formed by glutaraldehyde.
Specificity Reacts with primary amines (lysine, N-terminus)Primarily reacts with primary amines (lysine), but can also react with other nucleophiles like thiols and hydroxyls at higher concentrations or pH.Both reagents target primary amines, but glutaraldehyde can exhibit broader reactivity, potentially leading to more extensive and less specific modifications.
Cross-linking Efficiency HighVery HighGlutaraldehyde often results in more extensive and rapid polymerization, leading to the formation of larger cross-linked complexes as observed in SDS-PAGE and gel filtration experiments.[1][2]
Effect on Protein Structure Can cause some structural perturbations, but the reversibility allows for the potential recovery of native structure.Can induce significant and irreversible conformational changes and aggregation due to its extensive reactivity.[3]The harsh and irreversible nature of glutaraldehyde cross-linking can lead to greater alterations in protein structure compared to the more controlled and reversible cross-linking by DTBP.

Table 2: Cytotoxicity Profile

Cell LineIC50 (DTBP)IC50 (Glutaraldehyde)Supporting Evidence
L929 mouse fibroblastData not available~14-15% metabolic activity at 25% extract concentrationGlutaraldehyde-treated bovine pericardium extracts showed significant cytotoxicity to L929 cells, with metabolic activity dropping to 14-15%.[4] While direct IC50 values for DTBP on L929 cells are not readily available in the searched literature, its use in in-vivo cross-linking suggests a generally lower cytotoxicity profile compared to glutaraldehyde.
Human FibroblastsData not available50% toxic concentration of 4.83 mM after 4 hours of exposureA study on human fibroblasts demonstrated the time and concentration-dependent cytotoxicity of glutaraldehyde.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key applications of DTBP and glutaraldehyde.

Protein Cross-Linking with DTBP for Interaction Analysis

This protocol is designed to capture protein-protein interactions in a cellular context, with the option for subsequent analysis by mass spectrometry.

Materials:

  • Cells grown in culture

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • DTBP (Dimethyl 3,3'-dithiobispropionimidate)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer

  • Reducing agent (e.g., DTT or β-mercaptoethanol)

Procedure:

  • Wash cells three times with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold PBS containing the desired concentration of DTBP (typically 1-5 mM).

  • Incubate on ice for 30-60 minutes to allow for cross-linking.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes on ice.

  • Wash the cells again with ice-cold PBS to remove excess reagents.

  • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • The cross-linked protein complexes can now be analyzed by SDS-PAGE, immunoprecipitation, or mass spectrometry.

  • To cleave the cross-links, add a reducing agent (e.g., 50 mM DTT) and incubate at 37°C for 30 minutes prior to analysis.

Cell Fixation with Glutaraldehyde for Electron Microscopy

This protocol is a standard procedure for preserving cellular ultrastructure for transmission electron microscopy (TEM).

Materials:

  • Cell or tissue sample

  • 0.1 M Cacodylate or Phosphate buffer (pH 7.2-7.4)

  • 2.5% Glutaraldehyde in 0.1 M buffer (EM grade)

  • 1% Osmium tetroxide in 0.1 M buffer

  • Graded series of ethanol (e.g., 50%, 70%, 90%, 100%)

  • Propylene oxide

  • Epoxy resin

Procedure:

  • Immediately immerse small pieces of tissue or a cell pellet in 2.5% glutaraldehyde in 0.1 M buffer.

  • Fix for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the samples three times in 0.1 M buffer.

  • Post-fix with 1% osmium tetroxide in 0.1 M buffer for 1-2 hours at room temperature.

  • Wash the samples three times in distilled water.

  • Dehydrate the samples through a graded series of ethanol.

  • Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin.

  • Embed the samples in pure epoxy resin and polymerize at 60°C.

  • The embedded samples can then be sectioned and stained for viewing under a transmission electron microscope.

Visualization of Workflows and Mechanisms

To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided in the DOT language for use with Graphviz.

Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_quenching Quenching cluster_analysis Analysis Protein_Sample Protein Sample Add_Crosslinker Add Cross-linker (DTBP or Glutaraldehyde) Protein_Sample->Add_Crosslinker Incubation Incubation Add_Crosslinker->Incubation Quench Quench Reaction Incubation->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Mass_Spec Mass Spectrometry Quench->Mass_Spec

Caption: General workflow for protein cross-linking experiments.

DTBP_Cleavage_Workflow Crosslinked_Complex DTBP Cross-linked Protein Complex Add_Reducing_Agent Add Reducing Agent (e.g., DTT) Crosslinked_Complex->Add_Reducing_Agent Cleavage Disulfide Bond Cleavage Add_Reducing_Agent->Cleavage Released_Proteins Released Interacting Proteins Cleavage->Released_Proteins Analysis Analysis (e.g., MS/MS) Released_Proteins->Analysis

Caption: Workflow for the cleavage of DTBP cross-links.

Glutaraldehyde_Fixation_Pathway Glutaraldehyde Glutaraldehyde (Dialdehyde) Schiff_Base Schiff Base Formation Glutaraldehyde->Schiff_Base Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Schiff_Base Polymerization Polymerization & Further Reactions Schiff_Base->Polymerization Stable_Crosslink Stable, Irreversible Cross-link Polymerization->Stable_Crosslink

Caption: Reaction pathway of glutaraldehyde cross-linking.

Conclusion and Recommendations

The choice between DTBP and glutaraldehyde is fundamentally guided by the experimental goals.

Glutaraldehyde is the superior choice for applications requiring rapid and robust fixation, such as the preservation of cellular and tissue architecture for microscopic analysis. Its high efficiency and the stability of the resulting cross-links ensure excellent structural preservation. However, its irreversibility and significant cytotoxicity are major drawbacks for applications requiring the recovery of functional proteins or for in-vivo studies.

DTBP is the preferred reagent for studying protein-protein interactions, particularly when coupled with mass spectrometry. Its key advantage is the cleavable disulfide bond, which allows for the release and identification of interacting partners. While it may be less efficient in forming extensive polymers compared to glutaraldehyde, its reversibility and generally lower cytotoxicity make it a more versatile tool for functional proteomics.

Researchers should carefully consider the trade-offs between cross-linking efficiency, reversibility, and biocompatibility when designing their experiments. For novel applications, preliminary optimization of cross-linker concentration and reaction time is highly recommended to achieve the desired outcome.

References

Comparative Efficacy of Dimethyl 3,3'-dithiodipropionate and Alternatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Dimethyl 3,3'-dithiodipropionate and alternative compounds in various cancer cell types. While this compound is noted as a potential inhibitor of the Human Papillomavirus (HPV) type 16 E6 oncoprotein, publicly available quantitative data on its efficacy in cell-based assays is limited.[1][2] This guide, therefore, focuses on its proposed mechanism and compares it with alternative compounds for which experimental data are available, such as 3,3'-Diindolylmethane (DIM) and other Disulfide Bond Disrupting Agents (DDAs).

Overview of Compounds and Mechanisms of Action

This compound is a disulfide-containing compound suggested to function as an inhibitor of the HPV E6 oncoprotein.[1][2] The E6 protein is crucial for the lifecycle of high-risk HPV types, as it promotes the degradation of the tumor suppressor protein p53. By inhibiting E6, compounds like this compound are hypothesized to restore p53 function, leading to cell cycle arrest and apoptosis in HPV-positive cancer cells.

3,3'-Diindolylmethane (DIM) is a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables. It has been shown to induce apoptosis in various cancer cell lines, including those positive for HPV. Its mechanisms of action are multifaceted, including the downregulation of the anti-apoptotic protein Bcl-2 and modulation of the MAPK and PI3K signaling pathways.[3][4]

Disulfide Bond Disrupting Agents (DDAs) are a class of compounds that interfere with the formation and stability of disulfide bonds in proteins. This disruption can lead to the unfolding of proteins, inducing endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR), which can trigger apoptosis. In the context of cancer, DDAs have been shown to be particularly effective against cells overexpressing receptor tyrosine kinases like EGFR and HER2, which are rich in disulfide bonds.[5][6]

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the efficacy of the alternative compounds in various cancer cell lines.

Table 1: Efficacy of 3,3'-Diindolylmethane (DIM) in Cervical Cancer Cell Lines

Cell LineHPV StatusAssayEndpointIC50/LD50 (µM)Reference
C33AHPV-negativeMitochondrial FunctionCell Viability50-60[3]
HeLaHPV18-positiveCell ProliferationTime- and Dose-dependentNot explicitly stated[4]
SiHaHPV16-positiveCell ProliferationTime- and Dose-dependentNot explicitly stated (more sensitive than HeLa)[4]

Table 2: Efficacy of Disulfide Bond Disrupting Agents (DDAs) in Breast Cancer Cell Lines

Cell LineReceptor StatusCompound TypeEndpointEffective Concentration (µM)Reference
MDA-MB-468EGFR overexpressingDDA (RBF3)ER Stress Induction2.5[6]
BT474HER2+DDANot specifiedNot explicitly stated[5]
SKBR3HER2+DDANot specifiedNot explicitly stated[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these compounds and a general workflow for assessing their efficacy.

HPV_E6_p53_Pathway cluster_0 HPV-Positive Cancer Cell cluster_1 Intervention HPV E6 HPV E6 E6AP E6AP HPV E6->E6AP binds p53 p53 E6AP->p53 targets for ubiquitination Proteasomal Degradation Proteasomal Degradation p53->Proteasomal Degradation Apoptosis Apoptosis p53->Apoptosis induces Cell Proliferation Cell Proliferation Proteasomal Degradation->Cell Proliferation promotes Dimethyl_3_3_dithiodipropionate Dimethyl 3,3'- dithiodipropionate Inhibition Inhibition Dimethyl_3_3_dithiodipropionate->Inhibition Inhibition->HPV E6

Caption: Proposed mechanism of this compound in HPV-positive cells.

DDA_Signaling_Pathway DDA Disulfide Bond Disrupting Agent Disulfide_Bond_Disruption Disruption of Protein Disulfide Bonds DDA->Disulfide_Bond_Disruption ER_Stress Endoplasmic Reticulum Stress Disulfide_Bond_Disruption->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Signaling pathway activated by Disulfide Bond Disrupting Agents (DDAs).

Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., HeLa, SiHa, MDA-MB-468) Compound_Treatment Treatment with This compound or Alternatives Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Compound_Treatment->Cytotoxicity_Assay Western_Blot Western Blot Analysis Compound_Treatment->Western_Blot IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Data_Analysis Data Analysis and Comparison IC50_Determination->Data_Analysis Protein_Expression Analysis of Target Proteins (p53, Bcl-2, Caspases, etc.) Western_Blot->Protein_Expression Protein_Expression->Data_Analysis

Caption: General experimental workflow for efficacy assessment.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, DIM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis

This protocol is used to detect specific proteins in a cell lysate.

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, cleaved caspase-3, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound holds promise as a targeted agent against HPV-positive cancers through the inhibition of the E6 oncoprotein. However, a clear gap exists in the literature regarding its direct, quantitative efficacy in relevant cancer cell lines. In contrast, alternative compounds like 3,3'-Diindolylmethane and the broader class of Disulfide Bond Disrupting Agents have demonstrated cytotoxic effects with quantifiable data in various cancer models. Further in vitro and in vivo studies are imperative to validate the therapeutic potential of this compound and to establish a direct comparison with these existing alternatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Cross-Reactivity of Dimethyl 3,3'-dithiodipropionate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Dimethyl 3,3'-dithiodipropionate (DMDDP) and its activated N-hydroxysuccinimide ester derivative, Dithiobis(succinimidyl propionate) (DSP), with various functional groups. It aims to offer an objective comparison with alternative cross-linking agents, supported by experimental data and detailed protocols to inform experimental design in protein chemistry and drug development.

Overview of this compound and its Reactivity

This compound is a homobifunctional cross-linking agent characterized by a central disulfide bond and two terminal methyl ester groups. For biological applications, the methyl esters are typically converted to more reactive N-hydroxysuccinimide (NHS) esters, forming DSP. This activation enables efficient reaction with primary amines. The key features governing its reactivity are the susceptibility of the disulfide bond to cleavage by reducing agents and the reactivity of the NHS esters towards nucleophiles.

The primary reaction targeted by DSP is the acylation of primary amines, found in the side chain of lysine residues and at the N-terminus of proteins, to form stable amide bonds. However, side reactions with other nucleophilic functional groups present in proteins can occur, influencing the specificity and outcome of cross-linking experiments.

Cross-Reactivity Profile of Dithiobis(succinimidyl propionate) (DSP)

The reactivity of the NHS esters in DSP is highly dependent on the nucleophilicity of the target functional group and the reaction pH. The primary competing reaction is the hydrolysis of the NHS ester, which increases significantly at higher pH.[1]

Quantitative Data Summary: Reactivity and Stability

The following tables summarize the relative reactivity of DSP with various amino acid residues and the stability of the resulting bonds, as well as the pH-dependent stability of the NHS ester itself.

Table 1: Relative Reactivity of DSP with Amino Acid Functional Groups

Amino Acid ResidueNucleophilic GroupRelative Reactivity with NHS EsterResulting BondBond Stability
Lysineε-AminoHigh (Primary Target)AmideVery Stable
N-Terminusα-AminoHigh (Primary Target)AmideVery Stable
CysteineSulfhydrylModerateThioesterLabile
TyrosinePhenolic HydroxylLowEsterLabile
SerineAliphatic HydroxylLowEsterLabile
ThreonineAliphatic HydroxylLowEsterLabile
HistidineImidazoleVery LowAcyl-imidazoleUnstable

This table provides a general overview of relative reactivity. Actual reactivity can be influenced by the local microenvironment of the amino acid residue within the protein.[1]

Table 2: pH-Dependent Half-life of NHS Esters

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Data compiled from multiple sources.[1][2][3] The optimal pH for NHS ester conjugation is a compromise between maximizing the deprotonation of primary amines (pKa ~10.5 for lysine) to enhance their nucleophilicity and minimizing the hydrolysis of the NHS ester.[4] A pH range of 7.2 to 8.5 is generally recommended.[1][5]

Signaling Pathway and Reaction Mechanism

The reaction of DSP with a protein containing primary amines and other nucleophilic groups can be visualized as a multi-pathway process. The desired outcome is the formation of stable amide bonds, while side reactions and hydrolysis represent competing pathways.

G Reaction Pathways of DSP with Protein Functional Groups DSP DSP (NHS Ester) AmideBond Stable Amide Bond (Desired Product) DSP->AmideBond pH 7.2-8.5 (High Rate) EsterBond Labile Ester Bond (Side Product) DSP->EsterBond Side Reaction ThioesterBond Labile Thioester Bond (Side Product) DSP->ThioesterBond Side Reaction HydrolyzedDSP Inactive Carboxylic Acid DSP->HydrolyzedDSP Competing Reaction (Rate increases with pH) Protein Protein PrimaryAmine Primary Amine (Lys, N-terminus) Protein->PrimaryAmine Hydroxyl Hydroxyl (Ser, Thr, Tyr) Protein->Hydroxyl Sulfhydryl Sulfhydryl (Cys) Protein->Sulfhydryl PrimaryAmine->AmideBond Hydroxyl->EsterBond Sulfhydryl->ThioesterBond Water H2O (Hydrolysis) Water->HydrolyzedDSP

Caption: Reaction pathways of DSP with protein functional groups.

Comparison with Alternative Cross-linking Chemistries

The choice of cross-linker chemistry depends on the specific application, including the target functional groups and the desired stability of the resulting linkage.

Sulfhydryl-Reactive Cross-linkers: Maleimides and Haloacetyls

For targeting cysteine residues, maleimide and haloacetyl chemistries are common alternatives to the moderate side-reactivity of NHS esters with sulfhydryls.

Table 3: Comparison of Thiol-Reactive Cross-linkers

FeatureMaleimide ChemistryHaloacetyl Chemistry
Reaction Mechanism Michael AdditionNucleophilic Substitution
Optimal pH 6.5 - 7.57.2 - 9.0
Reaction Rate Fast at physiological pHGenerally slower than maleimides
Specificity Highly selective for thiols at pH 6.5-7.5Good selectivity for thiols, potential for reaction with histidines at higher pH
Conjugate Stability Thiosuccinimide bond can be reversible (retro-Michael reaction)Stable thioether bond
Key Side Reactions Hydrolysis of the maleimide ringReaction with other nucleophilic residues (e.g., histidine)

Data compiled from multiple sources.[6]

The thioether bond formed by haloacetyls is generally more stable than the thiosuccinimide linkage from maleimides, which can undergo a retro-Michael reaction, especially in the presence of other thiols.[7]

"Zero-Length" Cross-linker: EDC

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" cross-linker that facilitates the formation of an amide bond between a carboxyl group and a primary amine, without becoming part of the final cross-link.

Table 4: Comparison of DSP with EDC

FeatureDSP (NHS Ester)EDC (Carbodiimide)
Reactive Groups Two NHS estersCarbodiimide
Target Functional Groups Primary aminesCarboxyls and primary amines
Resulting Bond Amide bond with spacer armAmide bond (zero-length)
Cleavability Disulfide bond is cleavableNon-cleavable
Optimal pH 7.2 - 8.54.5 - 6.0
Key Features Introduces a defined spacer armForms a direct bond between the two target molecules

Experimental Protocols

General Protocol for Protein Cross-linking with DSP

This protocol provides a general guideline for cross-linking proteins using DSP. Optimal conditions may vary depending on the specific proteins and experimental goals.

G cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching & Analysis A 1. Prepare Protein Sample in Amine-Free Buffer (e.g., PBS, pH 7.4) B 2. Prepare Fresh DSP Stock Solution (e.g., 25 mM in DMSO) C 3. Add DSP to Protein Solution (Final concentration 0.5-2 mM) B->C D 4. Incubate (30-120 min at RT or 4°C) C->D E 5. Quench Reaction (e.g., 20-50 mM Tris, pH 7.5) D->E F 6. Analyze by SDS-PAGE, Mass Spectrometry, etc. E->F

Caption: Experimental workflow for protein cross-linking with DSP.

Methodology:

  • Protein Preparation: The protein sample should be in a buffer free of primary amines (e.g., Tris). Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a suitable choice.

  • DSP Solution Preparation: Immediately before use, dissolve DSP in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 25 mM).

  • Cross-linking Reaction: Add the DSP stock solution to the protein solution to achieve the desired final concentration (typically 0.5 to 2 mM). The reaction is usually carried out for 30 minutes to 2 hours at room temperature or on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Analysis: The cross-linked products can be analyzed by various techniques, including SDS-PAGE, size-exclusion chromatography, and mass spectrometry.

Cleavage of the Disulfide Bond

The disulfide bond in DSP-cross-linked products can be cleaved using reducing agents.

Table 5: Comparison of Reducing Agents for Disulfide Bond Cleavage

Reducing AgentTypical ConcentrationOptimal pHKey Features
Dithiothreitol (DTT) 10-50 mM>7.0Strong reducing agent, but unstable at pH > 7 and can interfere with metal affinity chromatography.
Tris(2-carboxyethyl)phosphine (TCEP) 5-20 mM1.5 - 8.5More powerful and stable than DTT, odorless, and compatible with metal affinity chromatography.

Data compiled from multiple sources.[8][9][10]

Protocol for Cleavage:

  • To the cross-linked sample, add DTT or TCEP to the desired final concentration.

  • Incubate at 37°C for 30-60 minutes.

  • The cleaved products can then be analyzed, for example, by running a second dimension in 2D gel electrophoresis.

Conclusion

This compound, particularly in its activated NHS ester form (DSP), is a versatile tool for studying protein-protein interactions. Its primary reactivity is towards primary amines, leading to the formation of stable amide bonds. However, researchers must be aware of potential side reactions with other nucleophilic amino acid residues, such as cysteine, tyrosine, and serine, especially when optimizing reaction conditions like pH. The cleavable nature of the disulfide bond is a key advantage, allowing for the dissociation of cross-linked complexes for analysis.

When selecting a cross-linking strategy, it is crucial to consider the specific functional groups to be targeted and the required stability of the resulting linkage. For highly specific cysteine targeting, maleimide or haloacetyl chemistries may be preferable. For creating a direct, zero-length linkage between carboxyl and amine groups, EDC is the reagent of choice. By understanding the cross-reactivity profiles and optimizing experimental protocols, researchers can effectively utilize this compound and its alternatives to gain valuable insights into protein structure and function.

References

A Head-to-Head Battle of Crosslinkers: Dimethyl 3,3'-dithiodipropionate vs. Non-Cleavable Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a crosslinker is a critical decision that can profoundly impact the stability, efficacy, and specificity of the resulting conjugate. This guide provides a comprehensive comparison between the cleavable crosslinker, Dimethyl 3,3'-dithiodipropionate, and its non-cleavable counterparts, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection process.

Introduction to the Contenders

This compound (DTBP) is a homobifunctional crosslinking agent that contains a disulfide bond within its spacer arm. This disulfide bridge is susceptible to cleavage under mild reducing conditions, such as those present within the intracellular environment due to the high concentration of glutathione. This "cleavable" nature allows for the controlled release of conjugated payloads within the target cell. The N-hydroxysuccinimide (NHS) ester derivative, 3,3'-Dithiodipropionic acid di(N-hydroxysuccinimide ester) (DSP), is a popular amine-reactive form of this crosslinker.

Non-cleavable crosslinkers , in contrast, form stable, covalent bonds that are resistant to biological reduction.[1] Linkers such as Maleimidocaproyl (MC) and 4-maleimidomethyl cyclohexane-1-carboxylate (MCC) are prominent examples used in approved antibody-drug conjugates (ADCs).[2] The release of the cytotoxic payload from ADCs constructed with non-cleavable linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3][4] This mechanism ensures that the drug is released only after internalization, which can enhance the safety profile of highly potent cytotoxins.[2]

Performance Comparison: A Data-Driven Analysis

The selection of a crosslinker is often dictated by the specific application, with the desired mechanism of action and required stability profile being paramount considerations. The following tables summarize key performance metrics for cleavable (represented by DTBP/DSP) and non-cleavable crosslinkers.

FeatureThis compound (Cleavable)Non-Cleavable Crosslinkers (e.g., MCC, SMCC)
Release Mechanism Reductive cleavage of disulfide bond (e.g., by intracellular glutathione)Proteolytic degradation of the antibody in the lysosome[3][4]
Plasma Stability Generally lower due to potential for premature cleavage in circulationHigh, leading to longer ADC half-lives[2][5]
Bystander Effect Can induce a bystander effect as the released payload may diffuse to neighboring cellsLimited to no bystander effect as the payload is released intracellularly and may remain charged[4]
Suitability for Tumor Types Potentially effective against both solid and hematological tumorsHighly useful for hematological tumors with high antigen expression; may be less efficient against solid tumors[2]
Payload Release Form Unmodified payloadPayload attached to the linker and a residual amino acid[3]

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the accurate evaluation of crosslinker performance. Below are detailed methodologies for key experiments.

Protocol 1: Comparative Analysis of ADC Stability in Human Plasma

Objective: To compare the stability of ADCs prepared with a cleavable (DSP) and a non-cleavable (SMCC) linker in human plasma.

Materials:

  • Monoclonal antibody (mAb)

  • DSP (dissolved in DMSO)

  • SMCC (dissolved in DMSO)

  • Cytotoxic payload with a free amine group

  • Human plasma (pooled)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Modification: React the mAb with a 10-fold molar excess of DSP or SMCC in PBS (pH 7.4) for 2 hours at room temperature.

  • Removal of Excess Crosslinker: Purify the modified mAb using a desalting column equilibrated with PBS.

  • Conjugation with Payload: Add a 5-fold molar excess of the cytotoxic payload to the modified mAb and incubate for 4 hours at room temperature.

  • Purification of ADC: Purify the resulting ADC using SEC to remove unconjugated payload and aggregated protein.

  • Plasma Incubation: Incubate the purified ADCs at a concentration of 1 mg/mL in human plasma at 37°C.

  • Sample Collection: At various time points (0, 24, 48, 72, 96 hours), take aliquots of the incubation mixture.

  • Analysis: Analyze the aliquots by SEC to determine the percentage of intact ADC remaining.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic potential of ADCs prepared with cleavable and non-cleavable linkers against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Complete cell culture medium

  • ADCs prepared with DSP and SMCC linkers

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium and add them to the cells. Include an untreated control.

  • Incubation: Incubate the cells with the ADCs for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC.

Visualizing the Mechanisms

To better understand the distinct modes of action of cleavable and non-cleavable crosslinkers, the following diagrams illustrate the key pathways and experimental workflows.

ADC_Mechanism cluster_cleavable Cleavable Linker (e.g., DTBP/DSP) cluster_non_cleavable Non-Cleavable Linker (e.g., MCC) ADC_C ADC binds to cell surface receptor Internalization_C Internalization via endocytosis ADC_C->Internalization_C Endosome_C Endosome Internalization_C->Endosome_C Lysosome_C Lysosome Endosome_C->Lysosome_C Release_C Reductive cleavage of disulfide bond Lysosome_C->Release_C High Glutathione Payload_C Active Payload Release_C->Payload_C Target_C Intracellular Target Payload_C->Target_C ADC_NC ADC binds to cell surface receptor Internalization_NC Internalization via endocytosis ADC_NC->Internalization_NC Endosome_NC Endosome Internalization_NC->Endosome_NC Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Degradation_NC Proteolytic degradation of antibody Lysosome_NC->Degradation_NC Payload_NC Active Payload (with linker & amino acid) Degradation_NC->Payload_NC Target_NC Intracellular Target Payload_NC->Target_NC

Caption: Intracellular trafficking and payload release mechanisms for ADCs with cleavable vs. non-cleavable linkers.

Experimental_Workflow cluster_preparation ADC Preparation cluster_characterization Biophysical & In Vitro Characterization cluster_analysis Data Analysis & Comparison mAb Monoclonal Antibody Crosslinker_C Cleavable Crosslinker (e.g., DSP) mAb->Crosslinker_C Crosslinker_NC Non-Cleavable Crosslinker (e.g., SMCC) mAb->Crosslinker_NC Payload Cytotoxic Payload Crosslinker_C->Payload Crosslinker_NC->Payload ADC_C Cleavable ADC ADC_NC Non-Cleavable ADC Plasma_Stability Plasma Stability Assay (SEC-HPLC) ADC_C->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50 determination) ADC_C->Cytotoxicity ADC_NC->Plasma_Stability ADC_NC->Cytotoxicity Data_Analysis Comparative Analysis of: - Stability Profiles - IC50 Values Plasma_Stability->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for the comparative benchmarking of cleavable and non-cleavable crosslinkers in ADC development.

References

Safety Operating Guide

Safe Disposal of Dimethyl 3,3'-dithiodipropionate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Dimethyl 3,3'-dithiodipropionate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and handling protocols is critical.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[1][2]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[2][3]

    • Body Protection : A lab coat or other protective clothing should be worn.[2]

  • Hygiene Practices : Wash hands thoroughly after handling the chemical.[1][2] Avoid eating, drinking, or smoking in areas where the chemical is handled or stored.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment : Prevent the spill from spreading and from entering drains or waterways.[1][2]

  • Cleanup : For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2]

  • Collection : Carefully collect the absorbed material and spilled chemical into a suitable, labeled container for hazardous waste disposal.[1][2]

  • Decontamination : Clean the spill area thoroughly with soap and water.

Disposal Plan: Step-by-Step Guidance

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[4]

Step 1: Waste Classification

  • Chemical waste generators are responsible for determining if the waste is classified as hazardous.[2] This determination should be made in accordance with US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[2]

Step 2: Waste Segregation and Storage

  • Segregation : Store waste this compound separately from incompatible materials, such as strong oxidizing agents.[5]

  • Container : Use a dedicated, compatible, and properly sealed waste container.[6] The container should be in good condition and clearly labeled.[6]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings.[6]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest with accurate information about the chemical and its quantity.

Step 4: Empty Container Disposal

  • Empty containers that held this compound must also be disposed of properly.

  • It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

  • After rinsing, the container can be disposed of as non-hazardous waste, though it is best to consult with your institution's EHS office.

Quantitative Data and Hazard Information

ParameterValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Signal Word Warning[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Disposal Method Engage a licensed professional waste disposal service.[1]
Special Considerations As an organosulfur compound, special incinerators may be required for thermal destruction. Open-air burning is forbidden.[8]

Disposal Workflow

G This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Professional Disposal cluster_2 Spill Response A Waste Generation (Unused chemical, reaction residue, contaminated materials) B Segregate Waste (Keep away from incompatibles) A->B C Select & Label Container ('Hazardous Waste', Chemical Name) B->C D Store Safely (Sealed container in designated area) C->D E Contact EHS or Licensed Waste Contractor D->E Arrange for disposal F Schedule Waste Pickup E->F G Prepare for Transport (Ensure proper labeling and manifest) F->G H Final Disposal (e.g., Incineration) G->H S1 Spill Occurs S2 Contain & Absorb (Use inert material) S1->S2 S3 Collect Spill Debris S2->S3 S3->C Treat as hazardous waste

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling Dimethyl 3,3'-dithiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling Dimethyl 3,3'-dithiodipropionate (CAS: 15441-06-2) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data Summary

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4) [1]

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]

The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach to handling.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 15441-06-2[1][2][3]
Molecular Formula C8H14O4S2[2][3]
Molecular Weight 238.32 g/mol [2][3]
Physical Form Liquid / Oil[1][2]
Boiling Point 325°C at 760 mmHg; 125°C at 3 mmHg[1][2]
Density 1.22 g/cm³[2]
Storage Temperature 2-8°C, under inert atmosphere, in a dark place[1][2]
Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) Not available[1]

Personal Protective Equipment (PPE)

To prevent exposure, the following personal protective equipment must be worn at all times when handling this compound.

  • Eye and Face Protection :

    • Wear safety glasses with side shields or chemical goggles that are approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

    • A face shield is required in situations with a potential for splashing.[1]

  • Skin Protection :

    • Gloves : Handle with chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) that have been inspected for integrity before use.[4] Use proper glove removal technique to avoid skin contact.[1] Contaminated gloves should be disposed of immediately.[1][5]

    • Body Protection : A complete chemical-resistant suit or a lab coat should be worn.[1] For larger quantities or splash risks, a PVC apron is recommended.[5]

  • Respiratory Protection :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors, mist, or gas.[1]

    • If ventilation is inadequate or for nuisance exposures, use a P95 (US) or P1 (EU) particle respirator.[1][4]

    • For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1] All respirator use must comply with a comprehensive respiratory protection program.[6]

Step-by-Step Operational Plan

This section details the procedural workflow for handling this compound from receipt to disposal.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Review SDS & Procedure B 2. Verify Fume Hood Operation A->B C 3. Assemble All Materials B->C D 4. Don Required PPE C->D E 5. Unpack Chemical in Fume Hood D->E Proceed to Handling F 6. Perform Experiment E->F G 7. Securely Close Container F->G H 8. Decontaminate Work Area G->H Proceed to Cleanup I 9. Segregate Waste H->I J 10. Doff & Dispose of PPE I->J K 11. Wash Hands Thoroughly J->K G Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Collect Unused Chemical & Contaminated Materials B 2. Place in a Labeled, Closed Hazardous Waste Container A->B C 3. Store Container in a Designated Satellite Accumulation Area B->C Segregate Waste D 4. Arrange for Pickup by a Licensed Professional Waste Disposal Service C->D Schedule Pickup E 5. Document Waste Transfer D->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.